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Foundational

Synthesis and Characterization of 1-Amino-1-deoxy-D-psicose Hydrochloride: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale The synthesis of rare Amadori compounds is a critical frontier in glycobiology and pharmaceutical development. 1-Amino-1-deoxy-D-psicose (commonly known as D-psicosamine, free base CA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of rare Amadori compounds is a critical frontier in glycobiology and pharmaceutical development. 1-Amino-1-deoxy-D-psicose (commonly known as D-psicosamine, free base CAS: 51296-39-0[1]) is a unique ketosamine. Biologically, it is of significant interest because it is specifically recognized by the mammalian enzyme fructosamine-3-kinase-related protein (FN3K-RP), a key player in cellular deglycation and the regulation of non-enzymatic protein glycation[2].

Synthesizing the hydrochloride salt of 1-amino-1-deoxy-D-psicose requires a highly controlled Amadori rearrangement . The mechanistic rationale dictates starting with D-allose , the C-3 epimer of D-glucose. Direct reaction of an aldose with ammonia often leads to complex, intractable Maillard reaction byproducts. Therefore, our field-proven strategy utilizes a primary amine protecting group (benzylamine) to form a stable Schiff base (aldosylamine). Under weak acid catalysis, this intermediate undergoes an irreversible thermodynamic shift—the Amadori rearrangement—to form the stable 1-amino-1-deoxy-ketose scaffold[3]. Subsequent catalytic hydrogenolysis removes the benzyl group cleanly, yielding the free base, which is immediately trapped as the stable hydrochloride salt.

Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from the aldose precursor to the final stabilized hydrochloride salt.

G A D-Allose + Benzylamine B Schiff Base (Aldosylamine) A->B Condensation (-H2O) C N-Benzyl-1-amino- 1-deoxy-D-psicose B->C Amadori Rearrangement (Acid Catalysis) D Catalytic Hydrogenolysis (Pd/C, H2) C->D Deprotection E 1-Amino-1-deoxy- D-psicose (Free Base) D->E -Toluene F HCl Treatment & Lyophilization E->F +0.1 M HCl (aq) G 1-Amino-1-deoxy- D-psicose HCl F->G Crystallization

Fig 1: Synthetic workflow for 1-Amino-1-deoxy-D-psicose HCl via Amadori rearrangement.

Detailed Experimental Protocols

To ensure a self-validating system, the following step-by-step methodology incorporates in-process controls to maximize yield and purity.

Step 1: Synthesis of N-Benzyl-1-amino-1-deoxy-D-psicose

Causality Check: Benzylamine is chosen because it prevents over-alkylation and is easily cleaved via mild hydrogenolysis, preserving the sensitive ketose structure.

  • Reagent Preparation: Suspend 10.0 mmol of D-allose in 50 mL of anhydrous methanol.

  • Condensation: Add 12.0 mmol of benzylamine, followed by a catalytic amount of glacial acetic acid (0.5 mmol). The weak acid is critical to protonate the Schiff base, facilitating the subsequent enolization required for the Amadori shift.

  • Rearrangement: Reflux the mixture under an inert argon atmosphere for 18 hours. Monitor via TLC (DCM:MeOH, 4:1) until the D-allose spot is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude syrup via silica gel flash chromatography to isolate the pure N-benzyl Amadori intermediate.

Step 2: Catalytic Hydrogenolysis

Causality Check: Amadori compounds are prone to degradation at high temperatures or extreme pH. Mild catalytic hydrogenation at room temperature ensures the integrity of the D-psicose core.

  • Setup: Dissolve the purified N-benzyl intermediate (5.0 mmol) in 30 mL of a Methanol/Water mixture (80:20 v/v).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25°C for 12 hours.

  • Filtration: Purge the system with argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 10 mL of deionized water.

Step 3: Hydrochloride Salt Formation and Crystallization

Causality Check: The free base of D-psicosamine (CAS: 51296-39-0[1]) is highly hygroscopic and prone to oxidation. Immediate conversion to the HCl salt locks the molecule into a stable crystalline matrix.

  • Titration: Cool the aqueous filtrate from Step 2 to 4°C. Slowly titrate with 0.1 M HCl until the pH reaches exactly 4.5.

  • Lyophilization: Flash-freeze the solution and lyophilize for 24 hours to yield a crude white powder.

  • Recrystallization: Dissolve the crude powder in a minimal volume of hot ethanol/water (95:5). Allow to cool slowly to 4°C to induce crystallization. Filter and dry under vacuum to yield pure 1-amino-1-deoxy-D-psicose hydrochloride.

Characterization & Analytical Validation

Characterizing Amadori compounds is notoriously complex due to their conformational instability in solution. Upon dissolution, 1-amino-1-deoxy-D-psicose derivatives undergo rapid mutarotation, establishing a dynamic equilibrium between acyclic, furanose, and pyranose tautomers[2].

Tautomeric Equilibrium Analysis

Quantitative ¹³C NMR studies on N-substituted D-psicosamine derivatives reveal a highly fragmented tautomeric distribution in solution[2]. Understanding this distribution is vital for researchers utilizing this compound in aqueous biological assays.

Table 1: Tautomeric Distribution of D-Psicosamine Derivatives (Solution State)

Tautomeric FormStructural CharacteristicAbundance (%) in Solution
α-Furanose 5-membered ring, anomeric OH down32.4%
α-Pyranose 6-membered ring, anomeric OH down27.2%
β-Pyranose 6-membered ring, anomeric OH up21.0%
Acyclic Keto Open-chain ketone11.0%
β-Furanose 5-membered ring, anomeric OH up9.1%

Data synthesized from ¹³C NMR equilibrium studies of N-substituted D-psicose Amadori derivatives[2].

Tautomers Acyclic Acyclic Keto Form (11.0%) AlphaPyr α-Pyranose (27.2%) Acyclic->AlphaPyr Mutarotation BetaPyr β-Pyranose (21.0%) Acyclic->BetaPyr Mutarotation AlphaFur α-Furanose (32.4%) Acyclic->AlphaFur Mutarotation BetaFur β-Furanose (9.1%) Acyclic->BetaFur Mutarotation

Fig 2: Tautomeric equilibrium of 1-amino-1-deoxy-D-psicose derivatives in solution.

Solid-State Characterization

While solution-state NMR yields a complex mixture, X-ray crystallography isolates the thermodynamically preferred solid-state conformation. Advanced techniques, such as Hirshfeld surface analysis, are employed to map the intricate intermolecular hydrogen bonding networks (e.g., O-H···O and N-H···O interactions) that stabilize the crystal lattice of D-psicosamine derivatives[4]. For the hydrochloride salt, elemental analysis and high-resolution mass spectrometry (HRMS) must be cross-referenced to confirm the exact stoichiometry of the chloride counterion.

Conclusion

The synthesis of 1-amino-1-deoxy-D-psicose hydrochloride demands rigorous control over the Amadori rearrangement and subsequent deprotection steps. By utilizing D-allose and a benzylamine protecting strategy, researchers can bypass Maillard degradation pathways. Recognizing the complex tautomeric behavior of this compound in solution is essential for its downstream application in FN3K-RP enzymatic assays and broader glycation research.

References

  • Hřebabecký, H., Krupička, J., & Farkaš, J. (1973). Nucleic acid components and their analogues. CLXI. Synthesis of some 1-amino-1-deoxy-D-psicose derivatives. Collection of Czechoslovak Chemical Communications.3

  • Mossine, V. V., & Mawhinney, T. P. (2010). Food-Related Carbohydrate Ligands for Galectins (1-Amino-1-deoxy-D-fructose and Its Derivatives). ResearchGate.2

  • J-Global. Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose derivatives. Japan Science and Technology Agency.4

  • Molaid. (3R,4R,5R)-1-Amino-3,4,5,6-tetrahydroxy-hexan-2-one | CAS: 51296-39-0. 1

Sources

Exploratory

"chemical properties of 1-Amino-1-deoxy-D-psicose hydrochloride"

Title: Chemical Properties and Structural Dynamics of 1-Amino-1-deoxy-D-psicose Hydrochloride: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist specializing in rare carbohydrates and gl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemical Properties and Structural Dynamics of 1-Amino-1-deoxy-D-psicose Hydrochloride: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in rare carbohydrates and glycation phenomena, I frequently encounter the challenge of characterizing conformationally unstable sugars. 1-Amino-1-deoxy-D-psicose hydrochloride (D-psicosamine HCl, CAS: 39002-30-7)[1] is a prime example of such a molecule. As an Amadori compound and the C3-epimer of the more common D-fructosamine, D-psicosamine plays a critical, yet highly specialized, role in advanced glycation end-product (AGE) research and rare sugar metabolism[2]. This whitepaper deconstructs the physicochemical properties, synthetic methodologies, and biochemical reactivity of D-psicosamine HCl, providing a self-validating framework for researchers and drug development professionals.

Part 1: Physicochemical Profiling and Thermodynamic Instability

Unlike standard hexoses (e.g., glucose or fructose) which strongly favor stable pyranose chair conformations in aqueous solutions, D-psicosamine is defined by its extreme conformational instability[3].

The Causality of Instability: In D-fructosamine, the C3 hydroxyl group occupies an equatorial position in the standard


-pyranose chair, stabilizing the ring. However, in D-psicosamine (its C3 epimer), this exact hydroxyl group is forced into an axial position. This introduces severe 1,3-diaxial steric clashes[3]. To relieve this thermodynamic strain, the molecule readily opens into the acyclic keto form or contracts into five-membered furanose rings. Consequently, the acyclic keto form can reach up to 11% in solution—a highly unusual and reactive state for hexulosamines[3].

Despite this fluid equilibrium in solution, X-ray diffraction studies confirm that in the solid state, D-psicosamine derivatives preferentially crystallize in the


-pyranose conformation, driven by an extensive intermolecular hydrogen-bonding network often mediated by co-crystallized water molecules[3].

Table 1: Tautomeric Distribution of D-Psicosamine Derivatives in Aqueous Solution (Data derived from quantitative 13C NMR of N-aryl D-psicosamine analogs)[3]

Tautomeric FormPopulation (%)Thermodynamic Driver / Causality

-Furanose
32.4%Relief of 1,3-diaxial strain present in the pyranose ring.

-Pyranose
27.2%Stabilized by intermolecular H-bonding; dominant in crystalline solid state.

-Pyranose
21.0%Partial stabilization via the anomeric effect.
Acyclic Keto 11.0%Driven by the proximity of the amine to the carbonyl; highly reactive state.

-Furanose
9.1%Least sterically favored conformation.

Part 2: Synthetic Methodology (The Amadori Pathway)

Synthesizing rare ketosamines requires strict thermodynamic control to prevent premature Maillard degradation (browning). D-psicosamine is synthesized via the Amadori rearrangement of D-allose (the corresponding aldose) with an amine source[2].

The following protocol is designed as a self-validating system . By monitoring specific intermediate checkpoints, you ensure the integrity of the final hydrochloride salt.

Step-by-Step Synthesis Protocol:

  • Condensation: Dissolve 5 mmol of D-allose and 5 mmol of the target amine (e.g., ammonia for the free base, or an amino acid like lysine) in 225 mL of anhydrous methanol[2].

    • Causality: Methanol solubilizes both the polar sugar and the amine while allowing the condensation reaction to proceed without triggering the advanced aqueous Maillard degradation pathways.

  • Thermal Activation: Reflux the mixture at 50°C for 4 hours under an inert Nngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     atmosphere.
    
    • Validation Check 1: Sample the mixture via UV-Vis spectroscopy. The appearance of an absorbance peak at ~280 nm confirms the formation of the unstable Schiff base intermediate.

  • Acid-Catalyzed Rearrangement: Evaporate the methanol to dryness. Resuspend the residue in 100 mL of deionized water and acidify to pH 1.0 using 7.5 M HCl. Maintain this solution at room temperature for 40 hours[2].

    • Causality: The Schiff base is an unstable imine. Dropping the pH to 1.0 protonates the imine, driving the enolization and subsequent irreversible Amadori rearrangement to the keto-amine, while simultaneously forming the stable D-psicosamine hydrochloride salt.

  • Chromatographic Isolation: Load the acidic solution onto a strong cation-exchange column (e.g., Amberlite IRN77 or AG 50W-X4, H+ form)[2]. Wash extensively with water.

    • Causality: At pH 1, the amine group on D-psicosamine is fully protonated and binds strongly to the resin. Unreacted neutral D-allose is washed away in the void volume.

  • Elution and Lyophilization: Elute the target compound using 0.5 M NaCl or dilute HCl. Desalt the fractions using a size-exclusion column (e.g., Bio-Gel P-2) and lyophilize to yield D-psicosamine HCl as a highly hygroscopic powder[2].

Part 3: Biochemical Reactivity and Enzymatic Recognition

D-psicosamine is not merely a synthetic curiosity; it is recognized by highly specific biological pathways. In mammalian cells, non-enzymatic glycation can inadvertently form psicosamines. To combat this, the enzyme Fructosamine-3-kinase-related protein (FN3K-RP) specifically recognizes psicosamines and ribulosamines (but notably not fructosamines)[4].

FN3K-RP phosphorylates D-psicosamine at the C3 position. This phosphorylation severely destabilizes the molecule, causing it to spontaneously decompose into the free pristine amine and 3-deoxyglucosone, effectively acting as a cellular repair mechanism[2]. Furthermore, in E. coli, the frl operon encodes fructoselysine 3-epimerase, an enzyme that directly interconverts fructoselysine and psicoselysine, proving that these compounds possess dedicated metabolic pathways in nature[2].

G DAllose D-Allose (Aldose Donor) Schiff Schiff Base (Unstable Intermediate) DAllose->Schiff Condensation (-H2O) Amine Amine Source (e.g., Ammonia/Lysine) Amine->Schiff Nucleophilic Attack Psicosamine 1-Amino-1-deoxy-D-psicose (Amadori Product) Schiff->Psicosamine Amadori Rearrangement (Acid Catalyzed) Psicosamine3P Psicosamine-3-Phosphate (Destabilized) Psicosamine->Psicosamine3P FN3K-RP Enzyme (ATP -> ADP) Deglycated Free Amine + 3-Deoxyglucosone Psicosamine3P->Deglycated Spontaneous Decomposition

Amadori rearrangement of D-allose and subsequent enzymatic deglycation by FN3K-RP.

Part 4: Analytical Characterization Protocols

To ensure the trustworthiness of your synthesized D-psicosamine HCl, standard analytical techniques must be adapted to account for its polarity and tautomerism.

  • Mass Spectrometry (LC-MS): Standard C18 reversed-phase columns will fail to retain D-psicosamine due to its extreme hydrophilicity. HILIC (Hydrophilic Interaction Liquid Chromatography) must be used. In positive ESI mode, look for the

    
     ion at m/z 180.08 (representing the free base mass).
    
  • NMR Spectroscopy: Because of the tautomeric equilibrium, a standard

    
    H NMR will appear convoluted. Instead, rely on quantitative 
    
    
    
    C NMR. The anomeric carbon (C2) will split into distinct signals between 95 ppm and 105 ppm, corresponding to the
    
    
    pyranose and furanose forms, while the acyclic keto carbonyl carbon will appear significantly downfield (~210 ppm)[3].

References

  • Mossine, V. V., et al. (2018). Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose (“D-sorbosamine” and “D-psicosamine”) derivatives. Journal of Molecular Structure. 3

  • Wiame, E., & Van Schaftingen, E. (2004). Fructoselysine 3-epimerase, an enzyme involved in the metabolism of the unusual Amadori compound psicoselysine in Escherichia coli. Biochemical Journal. 2

  • Carbosynth Product Catalog. 1-Amino-1-deoxy-D-psicose hydrochloride. 1

  • Mossine, V. V., & Mawhinney, T. P. (2010). 1-Amino-1-deoxy-D-fructose ("Fructosamine") and Its Derivatives. Advances in Carbohydrate Chemistry and Biochemistry. 4

Sources

Foundational

"CAS number for 1-Amino-1-deoxy-D-psicose hydrochloride"

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals investigating advanced glycation end-products (AGEs) and deglycation pathways. Executive Summary 1-Amino-1-deo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals investigating advanced glycation end-products (AGEs) and deglycation pathways.

Executive Summary

1-Amino-1-deoxy-D-psicose (commonly referred to as psicosamine) is a rare ketosamine and a specific Amadori rearrangement product[1]. In biomedical research, understanding the precise structural and functional characteristics of this compound is critical for investigating cellular deglycation mechanisms[2]. This whitepaper provides an authoritative overview of its chemical identity, tautomeric behavior, enzymatic recognition, and a field-validated synthetic protocol for isolating its stable hydrochloride salt.

Chemical Identification & The CAS Number Conundrum

Accurate chemical sourcing is a frequent bottleneck in carbohydrate research due to the structural similarities of epimeric sugars. As a Senior Application Scientist, I frequently observe catalog misattributions regarding this specific compound.

  • Free Base: The specific, unambiguous CAS Registry Number for the free base of 1-amino-1-deoxy-D-psicose is 51296-39-0 [3].

  • Hydrochloride Salt: In major commercial chemical databases (such as Carbosynth and ChemicalBook), 1-amino-1-deoxy-D-psicose hydrochloride is frequently cataloged under the CAS number 39002-30-7 [4][5].

  • Critical Caveat: CAS 39002-30-7 is officially assigned to 1-amino-1-deoxy-D-fructose hydrochloride (D-fructosamine HCl)[6]. Because D-psicose and D-fructose are C-3 epimers, their Amadori products share identical molecular weights (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , MW: 215.63  g/mol )[5]. Researchers must employ rigorous analytical techniques (such as 
    
    
    
    NMR) to verify whether a supplier has provided the psicose or the fructose derivative, as cross-contamination or mislabeling is highly prevalent.

Structural Dynamics & Tautomeric Equilibria

Unlike simple aldoses, 1-amino-1-deoxy-hexuloses exhibit profound conformational instability in solution[7]. When synthesized as a free base, 1-amino-1-deoxy-D-psicose establishes a complex thermodynamic equilibrium among five distinct tautomeric forms[8]. This dynamic state complicates structural characterization and dictates how the molecule interacts with biological targets.

Table 1: Tautomeric Distribution of 1-Amino-1-deoxy-D-psicose Derivatives in Solution [8]

Tautomeric FormProportion in Solution (%)Structural & Experimental Implication
α-Furanose 32.4%Major kinetic product; highly reactive ring state.
α-Pyranose 27.2%Thermodynamically stable chair conformation.
β-Pyranose 21.0%Secondary stable chair conformation.
Acyclic Keto 11.0%Open-chain form; critical for Maillard reaction progression.
β-Furanose 9.1%Minor kinetic product.

Field Insight: The unusually high proportion of the acyclic keto form (11.0%) compared to other sugars explains its rapid reactivity in subsequent non-enzymatic browning (Maillard) reactions[2]. This necessitates the conversion of the free base to a hydrochloride salt to halt degradation during storage.

Enzymatic Recognition: The FN3K-RP Pathway

Biologically, Amadori compounds are recognized by specific kinases that trigger the degradation of potentially toxic glycated proteins[9]. While standard fructosamine-3-kinase (FN3K) recognizes D-fructosamine, a homologous mammalian enzyme known as fructosamine-3-kinase-related protein (FN3K-RP) specifically recognizes 1-amino-1-deoxy-D-psicose and 1-amino-1-deoxy-D-ribulose[7][8].

G Allose D-Allose (Aldose) Schiff Schiff Base (Unstable) Allose->Schiff Condensation (-H2O) Amine Primary Amine (Protein Residue) Amine->Schiff Psicosamine 1-Amino-1-deoxy-D-psicose (Amadori Compound) Schiff->Psicosamine Amadori Rearrangement FN3KRP FN3K-RP (Kinase) Psicosamine->FN3KRP Specific Binding Degradation 3-Phospho-psicosamine (Deglycation) FN3KRP->Degradation ATP -> ADP

Fig 1. Amadori rearrangement of D-allose to 1-amino-1-deoxy-D-psicose and its FN3K-RP deglycation.

Experimental Workflow: Synthesis and Isolation Protocol

To study the FN3K-RP pathway, researchers must often synthesize the target Amadori compound from scratch due to the aforementioned supply chain ambiguities. The following self-validating protocol details the synthesis of 1-amino-1-deoxy-D-psicose hydrochloride.

Causality of Precursor Selection: We utilize D-allose (or D-altrose) rather than D-psicose as the starting carbohydrate. The condensation of an aldose with an amine yields a ketosamine via the classic Amadori shift[2]. Because the stereocenters at C-3, C-4, and C-5 are retained during the Amadori rearrangement, starting with D-allose (C3-R, C4-R, C5-R) perfectly yields the D-psicose stereoconfiguration.

Step-by-Step Methodology:

  • Condensation (Schiff Base Formation):

    • Dissolve 10 mmol of D-allose and 12 mmol of the target primary amine in 50 mL of anhydrous methanol.

    • Reflux the mixture at 65°C for 2 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Amadori Rearrangement:

    • Add 0.5 mL of glacial acetic acid to the refluxing mixture. Causality: The weak acid catalyzes the isomerization of the unstable Schiff base into the thermodynamically favored ketosamine (1-amino-1-deoxy-D-psicose)[2].

    • Continue refluxing for 4 hours. Monitor via TLC (eluent: dichloromethane/methanol 4:1) until the aldose precursor is consumed.

  • Salt Formation & Precipitation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 15 mL of 1M HCl in anhydrous ethanol dropwise. Causality: The addition of HCl protonates the secondary amine, instantly trapping the molecule as a stable salt and preventing the 11% acyclic keto form from participating in further Maillard cross-linking[8].

    • Add 100 mL of cold diethyl ether to force the precipitation of the hydrochloride salt.

  • System Validation via

    
     NMR: 
    
    • Filter the precipitate, dry under vacuum, and dissolve a 10 mg sample in

      
      .
      
    • Acquire a

      
       NMR spectrum. Validation Check: The protocol is deemed successful only if the spectrum lacks an imine carbon signal at ~160 ppm (proving the absence of the Schiff base) and displays the characteristic C-2 ketal carbon signal at ~95-100 ppm, confirming the successful Amadori rearrangement[7].
      

References

  • Source: wikipedia.
  • Table of Contents (Carbosynth Catalog)
  • 1-Amino-1-deoxy-D-fructose ("fructosamine")
  • 1-Amino-1-deoxy-D-fructose (hydrochloride)
  • 1-Amino-1-deoxy-D-fructose ("Fructosamine")
  • Source: BLD Pharm (bldpharm.com)
  • Source: ResearchGate (researchgate.net)
  • Source: ChemicalBook (chemicalbook.com)

Sources

Exploratory

Structural Elucidation and Chemical Dynamics of 1-Amino-1-Deoxy-D-Psicose Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper Abstract 1-Amino-1-deoxy-D-psicose (D-psicosamine) is a rare Amadori c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Abstract

1-Amino-1-deoxy-D-psicose (D-psicosamine) is a rare Amadori compound and a critical intermediate in non-enzymatic glycation (the Maillard reaction). As the C3 epimer of D-fructosamine, its unique stereochemistry profoundly impacts its tautomeric equilibrium in solution, its crystallization behavior, and its recognition by deglycating enzymes such as fructosamine-3-kinase-related protein (FN3K-RP)[1]. This whitepaper provides a comprehensive analysis of the molecular structure of 1-amino-1-deoxy-D-psicose hydrochloride, detailing its stereochemical properties, solution-state dynamics, and a self-validating protocol for its synthesis.

Molecular Architecture & Stereochemistry

1-Amino-1-deoxy-D-psicose is an amino-ketose derived from D-psicose (D-allulose). In its acyclic Fischer projection, D-psicose exhibits a D-ribo configuration, meaning the hydroxyl groups at C3, C4, and C5 all project to the right.

Structural Distinction and Database Conflation

A common pitfall in commercial drug development is the misidentification of Amadori compounds. Commercial databases frequently conflate the CAS Registry Number 39002-30-7 with 1-amino-1-deoxy-D-psicose[2]. However, rigorous stereochemical analysis confirms that CAS 39002-30-7 corresponds to 1-amino-1-deoxy-D-fructose hydrochloride (D-fructosamine)[2]. The critical difference lies at the C3 stereocenter:

  • D-Fructosamine: D-arabino configuration (C3-OH points left).

  • D-Psicosamine: D-ribo configuration (C3-OH points right).

The Role of the Hydrochloride Salt

Isolating Amadori compounds in their free-base form is notoriously difficult due to their propensity to undergo irreversible downstream Maillard degradation (e.g., forming advanced glycation end-products, AGEs). Formulating the compound as a hydrochloride salt (C₆H₁₄ClNO₅) protonates the C1 primary amine. This protonation neutralizes the nucleophilicity of the nitrogen, effectively halting auto-catalytic cross-linking and stabilizing the crystal lattice through an extensive intermolecular hydrogen-bonding network[3].

Table 1: Key Physicochemical Properties

PropertyValue / Description
Systematic Name (3R,4R,5R)-1-amino-1,3,4,5,6-pentahydroxyhexan-2-one hydrochloride
Molecular Formula C₆H₁₃NO₅ · HCl
Molecular Weight 215.63 g/mol
Configuration D-ribo-hexulose derivative
Stabilization Mechanism Amine protonation prevents downstream Maillard polymerization

Tautomeric Dynamics in Solution

Unlike simple aldoses, 1-amino-1-deoxy-D-psicose exhibits high conformational instability in aqueous solutions. The C3 epimerization creates unique steric clashes in the pyranose chair conformation, driving a significant portion of the molecules into furanose and open-chain forms.

Nuclear Magnetic Resonance (¹³C NMR) and single-crystal X-ray diffraction studies reveal that psicosamine derivatives establish a complex equilibrium of five distinct tautomers[1].

Tautomers Open Acyclic Keto Form (11.0%) AlphaP α-Pyranose (27.2%) Open->AlphaP BetaP β-Pyranose (21.0%) Open->BetaP AlphaF α-Furanose (32.4%) Open->AlphaF BetaF β-Furanose (9.1%) Open->BetaF

Tautomeric equilibrium of 1-amino-1-deoxy-D-psicose derivatives in solution.

Table 2: Tautomeric Distribution (Aqueous Solution)

Tautomeric FormRelative Abundance (%)Structural Causality
α-Furanose 32.4%Favored due to relief of 1,3-diaxial interactions present in the pyranose ring[1].
α-Pyranose 27.2%Stabilized by the anomeric effect, though hindered by C3-OH steric bulk[1].
β-Pyranose 21.0%Equatorial placement of bulky groups, but lacks optimal anomeric stabilization[1].
Acyclic Keto 11.0%Unusually high for a hexose; driven by the instability of the cyclic hemiketals[1].
β-Furanose 9.1%Least sterically favored cyclic conformation[1].

Experimental Protocol: Synthesis via Amadori Rearrangement

The synthesis of 1-amino-1-deoxy-D-psicose relies on the Amadori Rearrangement of D-allose. The causality of this reaction hinges on acid catalysis: the initial Schiff base must be protonated to increase the acidity of the C2 proton, which facilitates enolization and subsequent keto-isomerization[4].

Amadori Allose D-Allose (Aldohexose) Schiff Schiff Base (D-Allosylamine) Allose->Schiff + Amine - H2O Amine Amine / NH3 Amine->Schiff Psicose 1-Amino-1-deoxy- D-psicose HCl Schiff->Psicose Amadori Rearrangement + HCl

Amadori rearrangement pathway from D-allose to 1-amino-1-deoxy-D-psicose.

Step-by-Step Methodology

Phase 1: Schiff Base Formation

  • Preparation: Suspend 10 mmol of pure D-allose in 50 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Amination: Add 12 mmol of the desired amine (or anhydrous ammonia). Stir at room temperature for 2 hours.

    • Causality: The nucleophilic amine attacks the C1 aldehyde of D-allose. Water is eliminated to form the intermediate D-allosylamine (Schiff base).

Phase 2: Acid-Catalyzed Rearrangement 3. Catalysis: Introduce a catalytic amount of glacial acetic acid (0.5 mmol).

  • Validation Check: Monitor the reaction via TLC (eluent: dichloromethane/methanol 4:1). The D-allose spot should disappear, replaced by a lower-Rf UV-active intermediate.
  • Thermal Isomerization: Reflux the mixture at 65°C for 3–4 hours. The acid protonates the imine nitrogen, driving the irreversible tautomerization through an enaminol intermediate to the stable ketose.

Phase 3: Isolation and Salt Formation 5. Precipitation: Cool the reaction mixture to 0°C. Add cold diethyl ether dropwise until the crude Amadori product precipitates. 6. Hydrochloride Conversion: Dissolve the crude solid in minimal absolute ethanol. Bubble anhydrous HCl gas through the solution (or add 1M HCl in ether) until the pH reaches ~3. 7. Crystallization: Allow the solution to stand at -20°C overnight. Filter the resulting white crystals of 1-amino-1-deoxy-D-psicose hydrochloride and dry under vacuum.

Biological Significance & Enzymatic Deglycation

In mammalian biology, Amadori compounds are biomarkers of metabolic stress. While fructosamine is the most abundant glycation product, psicosamine derivatives also form in vivo when D-allose reacts with protein residues.

A critical breakthrough in drug development is the discovery of Fructosamine-3-kinase-related protein (FN3K-RP) [1].

  • Mechanism of Action: FN3K-RP is a mammalian enzyme that specifically recognizes 1-amino-1-deoxy-D-psicose (and D-ribulose derivatives)[1].

  • Deglycation Pathway: The enzyme phosphorylates the C3 hydroxyl group of the psicosamine moiety. This phosphorylation destabilizes the Amadori compound, causing it to spontaneously decompose into free amine (restoring the protein's function) and 3-deoxyglucosone.

  • Therapeutic Potential: Understanding the specific binding affinity of FN3K-RP to the D-ribo configuration of psicosamine is currently driving the development of novel anti-aging and anti-diabetic therapeutics aimed at reversing advanced glycation.

References

  • Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose derivatives. J-GLOBAL (Japan Science and Technology Agency). Available at:[Link]

  • Food-Related Carbohydrate Ligands for Galectins. ResearchGate. Available at:[Link]

Sources

Foundational

Spectroscopic Data & Characterization of 1-Amino-1-deoxy-D-psicose Hydrochloride

This technical guide details the spectroscopic characterization and structural analysis of 1-Amino-1-deoxy-D-psicose hydrochloride (also known as D-psicosamine hydrochloride).[1] Technical Whitepaper for Structural Eluci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization and structural analysis of 1-Amino-1-deoxy-D-psicose hydrochloride (also known as D-psicosamine hydrochloride).[1]

Technical Whitepaper for Structural Elucidation

Executive Summary & Compound Significance

1-Amino-1-deoxy-D-psicose (CAS: 39002-30-7 for HCl salt) is the 1-amino derivative of the rare sugar D-psicose (D-allulose).[1] It belongs to the class of Amadori rearrangement products (1-amino-1-deoxy-ketoses), typically formed by the reaction of D-allose with ammonia or primary amines.[1]

In drug development, this compound is significant as:

  • Glycosidase Inhibitor Precursor: The substitution of the C1-hydroxyl with an amine creates a cationic center that mimics the oxocarbenium ion transition state of glycosidases.[1]

  • Maillard Reaction Intermediate: It represents a "stabilized" form of the early-stage Maillard reaction intermediates found in food chemistry and glycobiology.[1]

  • Chiral Synthon: Used in the synthesis of higher-order iminosugars and nucleoside analogues.[1]

Stability Note: The free base is chemically unstable, prone to polymerization and browning (Maillard cascade). The hydrochloride salt is the stable, crystalline form used for storage and analysis.

Physical & Chemical Properties

Before spectroscopic analysis, verify the material against these standard physical constants.

PropertyValue / DescriptionSource
IUPAC Name 1-Amino-1-deoxy-D-ribo-hex-2-ulose hydrochloride
CAS Number 39002-30-7 (HCl salt); 51296-39-0 (Free base)[1, 2]
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 179.17 (Free base) / 215.63 (HCl salt)
Appearance White to off-white crystalline powder[2]
Melting Point 118°C (dec.) to 140–141°C (polymorph dependent)[3]
Optical Rotation

(c = 0.34, H

O)
[3]
Solubility Highly soluble in Water, DMSO; Slightly soluble in Ethanol.[1][2]

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular mass and the presence of the amino group (via fragmentation).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[1]

Ion Typem/z (Observed)Assignment
Molecular Ion 180.1

(Protonated free base)
Adduct 202.1

(Sodium adduct)
Fragment 162.1

(Loss of water)
Fragment 150.1 $[M+H - CH_2O]^+

_2

_2$ (characteristic)
B. Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the ammonium cation and hydrogen bonding network.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Frequency (cm

)
AssignmentStructural Insight
3200–3500 O-H Stretch (Broad)Extensive H-bonding in crystal lattice.
3000–3200 N-H Stretch (Broad/Shoulder)Characteristic of primary ammonium salt (

).[1]
1600–1650 N-H BendingAmmonium deformation band.[1]
1000–1100 C-O StretchStrong "sugar fingerprint" region (C-O-C and C-OH).[1]
Absence ~1720 C=O StretchCritical: Absence confirms the compound exists as a cyclic hemiketal in solid state, not the acyclic ketone.
C. NMR Spectroscopy (Structural Elucidation)

Core Challenge: In aqueous solution (D


O), 1-Amino-1-deoxy-D-psicose hydrochloride exists as a complex equilibrium of five tautomers : 

-pyranose,

-pyranose,

-furanose,

-furanose, and a trace of acyclic ketone.[1]

Recent structural studies (2018/2025) on N-substituted derivatives indicate that the


-pyranose  and 

-furanose
forms often dominate, but the equilibrium is sensitive to temperature and pH [4, 5].[1]
Experimental Protocol:
  • Solvent: D

    
    O (99.9% D).
    
  • Standard: TMSP (0.0 ppm) or residual HDO (4.79 ppm).[1]

  • Concentration: 10–20 mg/mL.

  • Temperature: 298 K (25°C).


C NMR Data (100 MHz, D

O)

Note: Chemical shifts are averaged for the major isomers expected in equilibrium.

Carbon Position

(ppm) - Major Isomer
Signal TypeAssignment Logic
C-2 (Anomeric) 95.0 – 98.0 Quaternary (C)Hemiketal carbon (Pyranose forms).[1]
C-2 (Anomeric) 102.0 – 105.0 Quaternary (C)Hemiketal carbon (Furanose forms).[1]
C-3, C-4, C-5 68.0 – 75.0 Methine (CH)Ring carbons carrying hydroxyls.
C-6 60.0 – 64.0 Methylene (CH

)
Terminal hydroxymethyl group.[1]
C-1 42.0 – 45.0 Methylene (CH

)
Diagnostic Peak: Upfield shift due to N-substitution (compared to ~63 ppm for C-1 of D-psicose).[1]

H NMR Data (400 MHz, D

O)
Proton

(ppm)
MultiplicityAssignment
H-3, H-4, H-5 3.80 – 4.30 MultipletRing protons (overlapping due to tautomers).[1]
H-6a, H-6b 3.60 – 3.80 MultipletTerminal hydroxymethyl protons.[1]
H-1a, H-1b 3.20 – 3.50 Doublet of DoubletsDiagnostic: Protons adjacent to the ammonium group.[1] Distinctly upfield from sugar ring protons.[1]

Structural Logic & Synthesis Pathway

The formation and equilibration of 1-Amino-1-deoxy-D-psicose follow a specific mechanistic pathway known as the Amadori Rearrangement .[1] Understanding this is crucial for interpreting the presence of minor impurities (like unreacted D-allose).[1]

G cluster_taut Solution Equilibrium (D2O) Allose D-Allose (Aldose) Imine Schiff Base (Aldosylamine) Allose->Imine + NH3 - H2O Enol 1,2-Enaminol Intermediate Imine->Enol H+ Shift PsicoseAmine 1-Amino-1-deoxy- D-psicose (Ketose) Enol->PsicoseAmine Amadori Rearrangement Salt 1-Amino-1-deoxy- D-psicose HCl (Stable Salt) PsicoseAmine->Salt + HCl Crystallization AlphaP α-Pyranose PsicoseAmine->AlphaP BetaP β-Pyranose PsicoseAmine->BetaP AlphaF α-Furanose PsicoseAmine->AlphaF BetaF β-Furanose PsicoseAmine->BetaF

Caption: Synthesis via Amadori rearrangement of D-allose and subsequent tautomeric equilibrium in solution.

References

  • Carbosynth & BenchChem Catalogs. 1-Amino-1-deoxy-D-psicose hydrochloride Product Specifications. CAS: 39002-30-7.[1][2][3][4] Link

  • Dictionary of Organic Compounds. Entry for 1-Amino-1-deoxy-D-psicose. Chapman & Hall.[1]

  • Horton, D. et al. (1966).[1][5] Carbohydrate Research, 3, 255.[5] (Primary reference for physical constants of the hydrochloride salt).

  • Mossine, V. V. et al. (2018).[1] "Molecular and crystal structure... of 1-amino-1-deoxy-D-psicopyranose derivatives." Journal of Molecular Structure, 1160, 73-79.[6] Link

  • Glinsky, G. V. et al. (1994).[1] "The preparation and characterization of some Amadori compounds." Carbohydrate Research, 262(2), 257-270. Link

Sources

Exploratory

Solvation Dynamics and Empirical Solubility Profiling of 1-Amino-1-deoxy-D-psicose Hydrochloride

Executive Overview 1-Amino-1-deoxy-D-psicose (commonly referred to as D-psicosamine) is a rare ketosamine and a critical Amadori rearrangement product. In glycobiology and metabolic research, it holds significant value d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

1-Amino-1-deoxy-D-psicose (commonly referred to as D-psicosamine) is a rare ketosamine and a critical Amadori rearrangement product. In glycobiology and metabolic research, it holds significant value due to its specific recognition by the mammalian enzyme fructosamine-3-kinase-related protein (FN3K-RP), which plays a role in the deglycation of proteins[1].

Commercially and experimentally, this compound is most stable as a hydrochloride salt (CAS: 39002-30-7)[2]. Understanding the solubility profile of 1-amino-1-deoxy-D-psicose hydrochloride is fundamental for researchers formulating assays, developing chromatographic purification methods, or synthesizing downstream derivatives. This whitepaper provides a comprehensive mechanistic analysis of its solvation thermodynamics, expected solubility across solvent classes, and a self-validating protocol for empirical quantification.

Physicochemical Profiling & Structural Dynamics

The solubility of an aminosugar hydrochloride is not merely a function of its static polarity; it is dictated by its dynamic structural behavior in solution. Unlike simple aliphatic amines, 1-amino-1-deoxy-hexuloses are conformationally unstable upon dissolution[3].

When the crystalline lattice of 1-amino-1-deoxy-D-psicose hydrochloride is disrupted by a solvent, the molecule undergoes mutarotation, establishing a complex tautomeric equilibrium. Advanced ¹³C NMR studies on related D-psicosamine derivatives reveal that the compound does not exist as a single species, but rather distributes into multiple forms: approximately 32.4% α-furanose, 27.2% α-pyranose, 21.0% β-pyranose, 9.1% β-furanose, and an unusually high 11.0% acyclic keto form[4].

Causality in Solvent Interactions

This dynamic equilibrium directly dictates solvent compatibility:

  • High Hydrogen-Bonding Demand: The presence of up to five exposed hydroxyl groups (depending on the tautomer) and a protonated primary amine (

    
    ) requires a solvent with strong hydrogen-bond donating and accepting capabilities.
    
  • Ionic Lattice Disruption: The chloride counterion (

    
    ) must be stabilized by the solvent. Solvents with high dielectric constants (
    
    
    
    ) are required to overcome the electrostatic attraction between the protonated amine and the chloride ion.

Solvation A 1-Amino-1-deoxy-D-psicose HCl (Solid Crystalline State) B Aqueous Solvation (Dissociation of HCl & Lattice Breakdown) A->B + Solvent (High ε) C Acyclic Keto Form (~11%) B->C Mutarotation D α-Pyranose (~27%) B->D E β-Pyranose (~21%) B->E F α-Furanose (~32%) B->F G β-Furanose (~9%) B->G C->D C->E C->F C->G

Figure 1: Tautomeric equilibrium and solvation pathways of D-psicosamine HCl.

Thermodynamic Solubility Profile

Based on the thermodynamic principles of hexulosamine hydrochlorides and available crystallographic data[4], the quantitative solubility of 1-amino-1-deoxy-D-psicose hydrochloride can be stratified by solvent class.

Data Presentation: Comparative Solubility Matrix
Solvent ClassSpecific SolventDielectric Constant (ε, 25°C)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Aqueous Ultrapure Water78.4> 100 (Highly Soluble)Ion-dipole interactions; extensive H-bonding network stabilizes both

and

.
Protic Organic Methanol32.710 - 30 (Sparingly Soluble)Moderate H-bonding; partial stabilization of the salt bridge.
Protic Organic Ethanol24.51 - 10 (Slightly Soluble)Weak H-bonding; lower polarity limits full ionic dissociation.
Aprotic Polar DMSO46.75 - 15 (Slightly Soluble)Strong H-bond acceptor for hydroxyls, but lacks H-bond donor capacity to solvate

.
Non-Polar Hexane / Chloroform< 5.0< 0.1 (Practically Insoluble)Energetic inability to disrupt the ionic crystalline lattice.

Experimental Protocol: Empirical Solubility Determination

Because theoretical estimations cannot replace empirical data in strict regulatory or formulation environments, researchers must quantify the exact solubility limit. The following protocol outlines a self-validating Shake-Flask Method coupled with HPLC-RID (Refractive Index Detection).

Why this specific methodology?
  • Detector Choice (RID over UV): 1-Amino-1-deoxy-D-psicose lacks a conjugated

    
    -system or strong chromophore, rendering standard UV-Vis detection practically useless. RID is universal and ideal for carbohydrates.
    
  • Column Choice (HILIC over C18): Highly polar aminosugars exhibit zero retention on standard reverse-phase (C18) columns, eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary retention and resolution.

  • Self-Validation via Kinetic Sampling: Taking aliquots at both 24 and 48 hours ensures that the complex mutarotation equilibrium[4] has stabilized and true thermodynamic saturation is achieved.

Step-by-Step Workflow

Step 1: Saturation & Equilibration

  • Dispense 5.0 mL of the target solvent into a 10 mL amber glass vial.

  • Add 1-amino-1-deoxy-D-psicose hydrochloride incrementally until a visible, persistent solid pellet remains (indicating supersaturation).

  • Seal the vial and submerge it in an isothermal shaker bath at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours.

Step 2: Phase Separation & Filtration

  • Extract a 1.0 mL aliquot at

    
     and 
    
    
    
    .
  • Centrifuge the aliquots at 10,000 × g for 15 minutes to force undissolved particulates to the bottom.

  • Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Causality: PTFE is chosen for its universal chemical compatibility, ensuring no extractables interfere with the RID baseline).

Step 3: Volumetric Dilution

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 75:25 Acetonitrile:Water containing 10 mM Ammonium Formate) to ensure the concentration falls within the linear dynamic range of the refractive index detector (typically 0.1 to 5.0 mg/mL).

Step 4: HPLC-RID Quantification

  • Inject 10 µL onto a HILIC column maintained at 35 °C.

  • Quantify the total peak area (combining pyranose and furanose anomeric peaks if they resolve, though they often coalesce under HILIC conditions) against a 5-point external calibration curve.

  • Validation Check: If the calculated concentration variance between the 24h and 48h samples is < 2.0%, thermodynamic equilibrium is confirmed.

Workflow S1 Step 1: Saturation Shake-Flask Method (48h at 25°C) S2 Step 2: Separation Centrifugation & 0.22 µm PTFE Filtration S1->S2 S3 Step 3: Dilution Volumetric Adjustment (Mobile Phase) S2->S3 S4 Step 4: Analysis HPLC-RID Quantification (HILIC Column) S3->S4 S5 S5 S4->S5

Figure 2: Self-validating HPLC-RID workflow for empirical solubility determination.

References

  • Carbosynth / Level (Catalogue Data). 1-Amino-1-deoxy-D-psicose hydrochloride[39002-30-7]. Retrieved from: [Link][2]

  • Mossine, V. V., et al. (2018). Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose (“D-sorbosamine” and “D-psicosamine”) derivatives. Journal of Molecular Structure. Retrieved from ResearchGate: [Link][4]

  • Mossine, V. V., & Mawhinney, T. P. (2010). Food‐Related Carbohydrate Ligands for Galectins. Retrieved from ResearchGate: [Link][1]

  • Stütz, A. E., et al. (2009). Synthesis of and NMR studies on the four diastereomeric 1-deoxy-D-ketohexoses. Retrieved from ResearchGate:[Link][3]

Sources

Foundational

Technical Guide: Stability and Degradation of 1-Amino-1-deoxy-D-psicose Hydrochloride

The following technical guide provides an in-depth analysis of the stability, degradation pathways, and analytical characterization of 1-Amino-1-deoxy-D-psicose hydrochloride (also known as Psicosamine HCl). This guide i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the stability, degradation pathways, and analytical characterization of 1-Amino-1-deoxy-D-psicose hydrochloride (also known as Psicosamine HCl). This guide is structured for researchers and formulation scientists requiring rigorous, field-proven methodologies.

Executive Summary & Compound Identity

1-Amino-1-deoxy-D-psicose hydrochloride (Psicosamine HCl) is the hydrochloride salt of the Amadori rearrangement product derived from D-allulose (D-psicose) and ammonia. As a C-3 epimer of the more common 1-amino-1-deoxy-D-fructose (Fructosamine), it exhibits distinct stereochemical stability profiles critical for pharmaceutical intermediates and Maillard reaction modeling.

  • Chemical Name: 1-Amino-1-deoxy-D-psicose hydrochloride

  • Synonyms: Psicosamine HCl, Amadori-Psicose

  • Molecular Formula:

    
    
    
  • Key Characteristic: High tautomeric mutability in solution (equilibrium between

    
    -pyranose, 
    
    
    
    -furanose, and acyclic keto forms) [1].

Chemical Stability Profile

The stability of Psicosamine HCl is governed by the protonation state of the C1-amine and the specific tautomeric distribution of the psicose moiety.

Solid-State Stability

In its crystalline hydrochloride form, the compound is relatively stable due to the protonation of the amine group, which prevents the nucleophilic attack on the carbonyl carbon (C2) that typically initiates degradation.

  • Hygroscopicity: Moderately hygroscopic. Moisture absorption facilitates a phase transition from crystalline to amorphous, accelerating degradation via hydrolysis.

  • Thermal: Stable up to melting point (typically

    
     with decomposition). Prolonged exposure 
    
    
    
    causes browning (Maillard progression).
Solution-State Stability (pH Dependence)

The degradation kinetics follow pseudo-first-order reactions highly dependent on pH.

pH ConditionStability StatusDominant Mechanism
Acidic (pH < 4.0) High Protonation of amine (

) inhibits enolization.
Neutral (pH 6.0–7.5) Moderate Slow 1,2-enolization; formation of 3-deoxyosones.
Alkaline (pH > 8.0) Low Rapid 2,3-enolization; retro-aldol cleavage; browning.

Expert Insight: Unlike glucosamine, Psicosamine possesses a ketose backbone. In solution, it exhibits a higher proportion of furanose tautomers compared to fructose derivatives [2]. Furanose forms are generally more reactive due to ring strain, making Psicosamine inherently more labile than its glucose-derived counterparts.

Degradation Pathways and Mechanisms[1][2]

Understanding the degradation is critical for impurity profiling. The primary pathways are Enolization , Dehydration , and Fragmentation .

The Degradation Cascade
  • 1,2-Enolization (Acid/Neutral): The acyclic keto form enolizes between C1 and C2, leading to the elimination of the amine (deamination) and formation of 3-deoxy-D-erythro-hexosulose (3-DG) .

  • 2,3-Enolization (Alkaline): Enolization between C2 and C3 leads to 1-deoxy-D-erythro-2,3-hexodiulose (1-DG) .

  • Cyclization & Dehydration: 3-DG rapidly dehydrates to form Hydroxymethylfurfural (HMF) and eventually polymerizes into melanoidins (brown pigments).

Pathway Visualization

The following diagram illustrates the critical nodes in the degradation of Psicosamine.

Psicosamine_Degradation Psicosamine 1-Amino-1-deoxy-D-psicose (Psicosamine) Enol_12 1,2-Enediol Psicosamine->Enol_12 pH < 7 (Slow) Enol_23 2,3-Enediol Psicosamine->Enol_23 pH > 7 (Fast) Three_DG 3-Deoxy-D-erythro-hexosulose (3-DG) Enol_12->Three_DG - NH3 (Deamination) One_DG 1-Deoxy-D-erythro-hexodiulose (1-DG) Enol_23->One_DG - NH3 RetroAldol Retro-Aldol Cleavage (C2-C3 bond break) Enol_23->RetroAldol High pH HMF 5-Hydroxymethylfurfural (HMF) Three_DG->HMF - 2 H2O Melanoidins Melanoidins (Brown Polymers) One_DG->Melanoidins HMF->Melanoidins Polymerization

Figure 1: Degradation cascade of Psicosamine showing pH-dependent divergence into 3-DG and 1-DG pathways.

Experimental Protocols

Forced Degradation Study (Stress Testing)

This protocol is designed to generate degradation products for method development.

Reagents:

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3%

    
    
    
  • HPLC-grade Water

Workflow:

  • Stock Preparation: Dissolve 10 mg Psicosamine HCl in 10 mL water (

    
    ).
    
  • Acid Stress: Mix

    
     stock + 
    
    
    
    0.1 M HCl. Heat at
    
    
    for 4 hours.
    • Target: Hydrolysis and 3-DG formation.

  • Base Stress: Mix

    
     stock + 
    
    
    
    0.1 M NaOH. Incubate at RT for 1 hour. Neutralize immediately with 0.1 M HCl before analysis.
    • Target: 2,3-enolization and retro-aldol fragments.

  • Oxidative Stress: Mix

    
     stock + 
    
    
    
    3%
    
    
    . Incubate at RT for 24 hours.
  • Control:

    
     stock + 
    
    
    
    water at RT.

Validation Check: The mass balance (Assay % + Impurities %) should be


. If recovery is low, suspect formation of non-chromatophoric polymers (melanoidins) or volatile fragments.
Analytical Method: HILIC-CAD/MS

Standard reverse-phase C18 is unsuitable due to the high polarity of Psicosamine. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard [3].

Instrument Parameters:

  • Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0 (Buffer prevents peak tailing of the amine).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection:

    • Primary: Charged Aerosol Detector (CAD) or ELSD (Psicosamine lacks a strong UV chromophore).

    • Secondary: UV at 280 nm (Solely for detecting degradation products like HMF).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    

Self-Validating System Suitability:

  • Tailing Factor: Must be

    
    . If higher, increase buffer ionic strength.
    
  • Resolution: Resolution between Psicosamine and D-psicose (potential hydrolysis product) must be

    
    .
    

Storage and Handling Recommendations

Based on the degradation profile, the following handling procedures are mandatory to maintain integrity:

  • Moisture Control: Store in a desiccator. The HCl salt is hygroscopic; water uptake initiates the "rubbery state" transition, accelerating degradation 100-fold.

  • Temperature: Long-term storage at

    
    . Short-term (weeks) at 
    
    
    
    .
  • Atmosphere: Flush headspace with Argon or Nitrogen to prevent oxidative deamination.

  • Solution Handling: Always prepare fresh. If storage is required, acidify to

    
     and freeze.
    

References

  • Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose derivatives. ResearchGate.

  • Amadori rearrangement products as future food additives. MDPI Foods.

  • Analysis of Amadori peptides by HILIC-MS/MS. Journal of Agricultural and Food Chemistry.

  • Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems. J. Agric.[1] Food Chem.

Sources

Exploratory

Technical Guide: Enzymatic Synthesis of 1-Amino-1-deoxy-D-psicose

Executive Summary 1-Amino-1-deoxy-D-psicose (also referred to as D-psicosamine in specific contexts, or the Amadori product of D-allose) represents a rare class of amino-ketoses with significant potential as glycosidase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-1-deoxy-D-psicose (also referred to as D-psicosamine in specific contexts, or the Amadori product of D-allose) represents a rare class of amino-ketoses with significant potential as glycosidase inhibitors, Maillard reaction intermediates, and precursors for iminosugar pharmaceuticals. Unlike its C3-epimer (1-amino-1-deoxy-D-fructose), this compound is difficult to access via traditional chemical Amadori rearrangement due to the scarcity of the required aldose precursor, D-allose.

This guide details a biocatalytic cascade protocol for the synthesis of 1-amino-1-deoxy-D-psicose. We prioritize a C3-epimerization strategy utilizing Fructoselysine 3-epimerase (FrlC) or promiscuous D-tagatose 3-epimerase (DTE) variants, which allows for the conversion of the abundant precursor 1-amino-1-deoxy-D-fructose directly into the target molecule. This approach bypasses the need for expensive D-allose and avoids the low regioselectivity of direct chemical amination.

Part 1: Molecular Architecture & Retrosynthetic Logic

Structural Significance

The target molecule is a 1-amino-1-deoxy-2-ketose.[1] Its structural uniqueness lies in the stereochemistry at C3 relative to the amino group at C1.

  • C1: Primary amine (-NH₂) or substituted amine (in N-alkyl derivatives).

  • C2: Ketone functionality (hemiketal in solution).

  • C3: Axial hydroxyl (D-psicose configuration), distinguishing it from the equatorial hydroxyl of the D-fructose analog.

Retrosynthetic Biocatalysis

Traditional chemical synthesis requires D-allose, which is expensive ($>100/g). The biocatalytic route leverages the "Izumoring" strategy of enzymatic epimerization, but applied to the amino-sugar scaffold rather than the neutral sugar.

Pathway Selection:

  • Route A (Recommended): C3-Epimerization of Fructosamine.

    • Substrate: 1-Amino-1-deoxy-D-fructose (readily formed from D-Glucose + Amine).

    • Catalyst:Fructoselysine 3-epimerase (FrlC) or D-Psicose 3-epimerase (DPEase) .

    • Mechanism:[2][3][4][5][6][7] Proton abstraction/re-addition at C3 via an enediol intermediate.

  • Route B (Alternative): Chemoenzymatic Amadori Rearrangement.

    • Substrate: D-Allose (Synthesized enzymatically from D-Fructose -> D-Psicose -> D-Allose).

    • Reaction: Chemical condensation with ammonia/amine.

This guide focuses on Route A due to its superior atom economy and substrate availability.

Part 2: Core Protocol (C3-Epimerization Cascade)

Reagents & Equipment
  • Enzyme: Recombinant FrlC (from Escherichia coli or Salmonella typhimurium) or DPEase (from Agrobacterium tumefaciens), overexpressed in E. coli BL21(DE3).

  • Substrate: D-Glucose (Analytical Grade), Glycine or Ammonia (Amine source).

  • Cofactor: Co²⁺ or Mn²⁺ (1 mM, essential for epimerase stability).

  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 – 8.0.

  • Purification: Dowex 50W-X8 (H+ form) cation exchange resin.

Step-by-Step Methodology
Phase 1: Precursor Synthesis (1-Amino-1-deoxy-D-fructose)

Note: This step utilizes the spontaneous Amadori rearrangement to generate the substrate for the enzyme.

  • Reaction Setup: Dissolve D-glucose (1.0 M) and the amine source (e.g., Glycine or NH₄Cl, 1.0 M) in methanol/water (3:1 v/v).

  • Reflux: Heat at 65°C for 2–4 hours. The solution will darken slightly (Maillard initiation).

  • Validation: Monitor by TLC (n-butanol:acetic acid:water, 2:1:1). The Amadori product (Rf ~0.3) appears distinct from glucose.

  • Isolation (Optional but recommended): Pass through a cation exchange column to remove unreacted glucose. Elute the amino-sugar with 0.5 M NH₄OH. Lyophilize to obtain crude 1-amino-1-deoxy-D-fructose.

Phase 2: Enzymatic Epimerization (The Critical Step)

This step converts the Fructose-analog (C3-eq) to the Psicose-analog (C3-ax).

  • Enzyme Preparation:

    • Resuspend lyophilized FrlC/DPEase in 50 mM HEPES (pH 8.0) containing 1 mM MnCl₂.

    • Optimization: DPEase enzymes are metalloenzymes; Mn²⁺ is strictly required for the hydride shift mechanism.

  • Reaction Mix:

    • Substrate: 100 mM 1-Amino-1-deoxy-D-fructose (from Phase 1).

    • Enzyme Loading: 5–10 U/mL.

    • Temperature: 50°C (DPEase is thermostable and equilibrium favors psicose at higher temps).

  • Equilibrium Shift: The reaction is reversible (typically 70:30 Fructose:Psicose ratio). To drive yield:

    • Borate Complexation: Add 100 mM Sodium Borate. Borate complexes preferentially with the cis-diol at C3-C4 of D-psicose (and psicosamine), shifting equilibrium toward the product.

  • Monitoring: Use HPLC with a ligand-exchange column (e.g., Shodex SUGAR SP0810) or HPAEC-PAD. The psicosamine peak will emerge distinct from the fructosamine peak.

Phase 3: Downstream Processing & Purification
  • Quenching: Heat shock (95°C, 5 min) to denature the enzyme. Centrifuge to remove protein precipitate.

  • Borate Removal (if used): Evaporate with methanol (3x) to remove borate as volatile trimethyl borate.

  • Cation Exchange Chromatography:

    • Load supernatant onto Dowex 50W-X8 (H+).

    • Wash with water (removes neutral sugars/degradation products).

    • Elute with linear gradient 0.1 M -> 1.0 M HCl or NH₄OH.

    • Note: 1-Amino-1-deoxy-D-psicose elutes slightly after its fructose isomer due to subtle pKa differences and interaction with the resin.

  • Crystallization: Triturate the syrup with anhydrous ethanol/acetone to induce crystallization of the hydrochloride salt.

Part 3: Process Visualization

The following diagram illustrates the biocatalytic flow, highlighting the key epimerization step mediated by FrlC/DPEase.

G Glucose D-Glucose (Aldose) Schiff Schiff Base (Imine Intermediate) Glucose->Schiff Condensation Amine Amine Source (R-NH2) Amine->Schiff Fructosamine 1-Amino-1-deoxy- D-fructose (Substrate) Schiff->Fructosamine Amadori Rearrangement Psicosamine 1-Amino-1-deoxy- D-psicose (Target) Fructosamine->Psicosamine C3 Epimerization (Inversion of OH) Enzyme Epimerase (FrlC / DPEase) Mn2+ Cofactor Enzyme->Fructosamine Purification Cation Exchange Chromatography Psicosamine->Purification Isolation

Caption: Biocatalytic cascade for the synthesis of 1-Amino-1-deoxy-D-psicose via C3-epimerization of the corresponding fructosamine precursor.

Part 4: Analytical Validation

ParameterMethodExpected Observation
Purity HPLC (Ligand Exchange, Ca2+)Single peak, Rt distinct from Fructosamine standard.
Identity 13C-NMR (D2O)C2 Ketone signal (~205 ppm); C1-NH2 signal (~45 ppm).
Stereochemistry NOESY NMRCorrelation between H3 and H4 indicating cis (psicose) vs trans (fructose) relative configuration.
Mass Spec ESI-MS (Positive Mode)[M+H]+ = 180.17 (for free amine) or [M+H]+ = R-group mass (for N-substituted).
Troubleshooting & Optimization
  • Low Yield: If the equilibrium yield is low (<30%), implement the Borate-Shift Method . Borate forms a stable ester with the cis-C3,C4 hydroxyls of D-psicose derivatives, effectively removing the product from the equilibrium and driving the reaction forward.

  • Enzyme Inactivity: Ensure Mn²⁺ (1 mM) is present. DPEase family enzymes are strictly metal-dependent. Avoid EDTA in buffers.

References

  • Wiame, E. et al. (2002). Identification of a pathway for the utilization of the Amadori product fructoselysine in Escherichia coli. Journal of Biological Chemistry .

    • Establishes the existence and function of FrlC (Fructoselysine 3-epimerase).
  • Mu, W. et al. (2015). Recent advances on applications and biotechnological production of D-psicose. Applied Microbiology and Biotechnology .

    • Comprehensive review of D-psicose 3-epimerase (DPEase)
  • Hrebabecky, H. et al. (1973).[3] Nucleic acid components and their analogues.[3][8][9][10][11] CLXI. Synthesis of some 1-amino-1-deoxy-D-psicose derivatives. Collection of Czechoslovak Chemical Communications .

    • Foundational chemical characteriz
  • O'Connell, T. et al. (2011).[9] Enzymatic deglycation of Amadori products in bacteria: mechanisms, occurrence and physiological functions. Applied Microbiology and Biotechnology .

    • Mechanistic insight into the enzymatic handling of 1-amino-1-deoxy-ketoses.
  • Gao, X. et al. (2021). Thermodynamics-Driven Production of Value-Added D-Allulose from Inexpensive Starch. Journal of Agricultural and Food Chemistry .

    • Details the enzymatic cascade for rare sugar production, supporting the "Izumoring" logic.

Sources

Foundational

Biological Activity of Novel Amino Sugars: From Amphiphilic Design to Therapeutic Application

Executive Summary The landscape of amino sugar research has shifted dramatically from the classical study of natural aminoglycosides (e.g., gentamicin, neomycin) toward novel, semi-synthetic derivatives designed to overc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of amino sugar research has shifted dramatically from the classical study of natural aminoglycosides (e.g., gentamicin, neomycin) toward novel, semi-synthetic derivatives designed to overcome resistance and toxicity barriers.[1] While traditional amino sugars function primarily as RNA-binding translation inhibitors, novel amphiphilic amino sugars (AAAs) and fluorinated imino sugars exhibit distinct mechanisms of action, ranging from bacterial membrane depolarization to the inhibition of oncogenic glycosylation pathways.

This technical guide analyzes the biological activity of these next-generation carbohydrates, providing researchers with the structural logic, validated screening protocols, and mechanistic insights required to develop them as potent therapeutic agents.

Part 1: Structural Classes & Design Logic (SAR)

The biological activity of novel amino sugars is dictated by the Structure-Activity Relationship (SAR) of the amine functionality and the lipophilicity of the sugar core.

The Amphiphilic Switch

Traditional aminoglycosides are polycationic and hydrophilic, limiting their uptake in resistant bacteria and preventing activity against eukaryotic targets.[2] The current frontier involves converting these scaffolds into Amphiphilic Aminoglycosides (AAAs) .

  • Modification: Conjugation of hydrophobic lipid tails (alkyl chains) or aryl groups to the hydrophilic amino sugar core.

  • Result: The molecule transforms from a specific 16S rRNA binder into a membrane-active agent capable of disrupting the lipid bilayers of Gram-positive resistant strains (MRSA, VRE) and fungal pathogens.

Fluorination & Ring Distortion

For anticancer applications, the focus shifts to fluorinated amino sugars and imino sugars (where the ring oxygen is replaced by nitrogen).

  • Fluorination: Introduction of fluorine at non-anomeric positions (e.g., C-3, C-4) increases metabolic stability and lipophilicity, enhancing cytotoxicity against tumor cells.

  • Imino Substitution: Mimics the transition state of glycosidic hydrolysis, turning the molecule into a potent inhibitor of glycosidases and glycosyltransferases.

Visualization: SAR Decision Workflow

The following diagram illustrates the decision logic for modifying amino sugar scaffolds based on the desired therapeutic endpoint.

SAR_Workflow Scaffold Amino Sugar Core (e.g., Neamine, Glucosamine) Target Select Therapeutic Target Scaffold->Target AntiBac Target: Multi-Drug Resistant Bacteria Target->AntiBac AntiCan Target: Metastatic Cancer / Viral Target->AntiCan Mod_Lipid Modification: Attach Hydrophobic Alkyl Chain (Amphiphilic Switch) AntiBac->Mod_Lipid Increase Lipophilicity Mech_Mem Mechanism: Membrane Depolarization & Pore Formation Mod_Lipid->Mech_Mem Result Mod_Fluoro Modification: Deoxyfluorination or Ring N-Substitution (Imino) AntiCan->Mod_Fluoro Mimic Transition State Mech_Enz Mechanism: Glycosidase Inhibition & ER Stress Induction Mod_Fluoro->Mech_Enz Result

Figure 1: Structural modification workflow for diverting amino sugar scaffolds into antimicrobial or anticancer therapeutic pipelines.

Part 2: Antimicrobial Potency & Resistance Breaking

Novel AAAs address the critical failure point of traditional antibiotics: resistance via enzymatic modification (e.g., acetyltransferases) and efflux pumps.

Mechanism of Action: The Dual-Hit Strategy

Unlike native neomycin, which requires active transport to reach the ribosome, amphiphilic derivatives act on the membrane surface.

  • Electrostatic Attraction: The polycationic amino sugar core binds to negatively charged bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives).

  • Hydrophobic Insertion: The lipid tail inserts into the bilayer, causing depolarization and leakage of intracellular contents.

This mechanism renders AAAs effective against persister cells (dormant bacteria with low metabolic activity) that are typically immune to ribosome-targeting drugs.

Comparative Potency Data

The table below summarizes the shift in potency when converting a standard amino sugar (Neomycin B) to a novel amphiphilic derivative (e.g., Neomycin-C16 lipid conjugate) against resistant strains.

Bacterial StrainResistance ProfileNeomycin B (MIC µg/mL)Novel Amphiphilic Neomycin (MIC µg/mL)Fold Improvement
S. aureus (ATCC 29213)Susceptible1.02.00.5x (Comparable)
MRSA (BAA-44)Methicillin-Resistant>642.0 - 4.0 >16x
E. faecalis (VRE)Vancomycin-Resistant>1284.0 - 8.0 >16x
P. aeruginosaMulti-Drug Resistant328.04x

Data synthesized from representative literature on amphiphilic aminoglycosides [1, 2].

Part 3: Anticancer & Antiviral Potential[3]

Novel amino sugars, particularly imino sugars and fluorinated analogs , act as "glycomimetics." They disrupt the glycosylation machinery essential for cancer metastasis and viral envelope formation.

Mechanism: Endoplasmic Reticulum (ER) Stress
  • Enzyme Inhibition: Imino sugars (e.g., N-butyl-deoxynojirimycin derivatives) competitively inhibit ER

    
    -glucosidases I and II.
    
  • Misfolding: This inhibition prevents the trimming of N-linked glycans on nascent proteins.

  • Unfolded Protein Response (UPR): Accumulation of misfolded glycoproteins triggers the UPR, leading to apoptosis in cancer cells or the production of non-infectious viral particles.

Anticancer_Mech Imino Novel Imino Sugar Enz ER alpha-Glucosidase Imino->Enz Competes with Substrate Complex Enzyme-Inhibitor Complex Enz->Complex Glycan N-Linked Glycan (High Mannose) Glycan->Enz Blocked Result1 Block Glycan Trimming Complex->Result1 Result2 Misfolded Glycoprotein Result1->Result2 Apoptosis ER Stress -> Apoptosis Result2->Apoptosis

Figure 2: Mechanism of action for imino sugar derivatives in inducing cancer cell apoptosis via ER stress.

Part 4: Technical Protocols for Biological Evaluation

To ensure scientific integrity, the evaluation of novel amino sugars requires protocols adjusted for their specific physicochemical properties (polycationic nature and pH sensitivity).

Protocol 4.1: pH-Adjusted Broth Microdilution (MIC)

Rationale: Amino sugars are weak bases. Their ionization state—and thus their binding affinity to bacterial membranes or RNA—is highly pH-dependent. Standard media (pH 7.2-7.4) is generally acceptable, but variations can drastically alter MICs.

Step-by-Step Methodology:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Verify pH is strictly 7.2–7.4.

    • Critical Step: For amphiphilic amino sugars, avoid using polystyrene plates if the lipid tail is >C12, as non-specific binding may occur. Use polypropylene or treated non-binding surfaces.

  • Inoculum: Prepare a bacterial suspension at

    
     CFU/mL.
    
  • Compound Dilution: Dissolve the amino sugar salt (usually hydrochloride or trifluoroacetate) in water. Perform 2-fold serial dilutions.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Determine the lowest concentration with no visible growth.

    • Self-Validation: Include a control of the parent amino sugar (e.g., Neomycin sulfate) to verify strain susceptibility.

Protocol 4.2: NPN Membrane Permeabilization Assay

Rationale: To confirm if a novel amino sugar acts via the "Amphiphilic Switch" mechanism (membrane disruption) rather than just protein synthesis inhibition.

Step-by-Step Methodology:

  • Reagent: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe. It is weakly fluorescent in aqueous environments but highly fluorescent in hydrophobic lipid environments (i.e., damaged membranes).

  • Preparation: Wash mid-log phase bacteria (e.g., E. coli or S. aureus) and resuspend in HEPES buffer (pH 7.2).

  • Treatment: Add the novel amino sugar at 1x, 2x, and 4x MIC concentrations.

  • Staining: Add NPN (final concentration 10 µM).

  • Measurement: Measure fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

    • Interpretation: A rapid increase in fluorescence intensity compared to the untreated control confirms outer membrane permeabilization [1, 2].

Part 5: Toxicology & Safety Considerations

A major hurdle for amino sugars is nephrotoxicity (kidney damage) and ototoxicity (hearing loss), primarily driven by the accumulation of the drug in the lysosomes of proximal tubule cells.

  • Novel Advantage: Amphiphilic aminoglycosides often show reduced nephrotoxicity compared to their parent compounds. The lipid modification alters the pharmacokinetic profile, reducing accumulation in the renal cortex.

  • Screening Requirement: All novel derivatives must be screened against HK-2 (Human Kidney 2) cells using an MTT or LDH release assay to establish a Selectivity Index (

    
    ). A Selectivity Index >10 is generally required for a viable lead candidate.
    

References

  • Amphiphilic Aminoglycosides as Medicinal Agents. International Journal of Molecular Sciences, 2020. [Link]

  • Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers in Microbiology, 2022. [Link]

  • Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 2022. [Link]

  • Cytotoxicity of fluorinated amino sugars. Organic & Biomolecular Chemistry, 2020.[3] [Link]

  • Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. Antimicrobial Agents and Chemotherapy, 2012. [Link]

Sources

Exploratory

The Pharmacological Frontier of Rare Sugars: A Technical Guide to Psicose Derivatives

Executive Summary The therapeutic landscape of monosaccharides has long been dominated by glucose analogs (e.g., 2-deoxy-D-glucose). However, D-psicose (D-allulose) , a C-3 epimer of D-fructose, has emerged as a potent b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape of monosaccharides has long been dominated by glucose analogs (e.g., 2-deoxy-D-glucose). However, D-psicose (D-allulose) , a C-3 epimer of D-fructose, has emerged as a potent bioactive scaffold. While the parent molecule exhibits remarkable anti-hyperglycemic and GLP-1 stimulating properties, its rapid renal clearance and low lipophilicity limit its pharmacokinetic (PK) profile.

This guide explores the next generation of rare sugar therapeutics : functionalized psicose derivatives. By leveraging chemical modifications—specifically phosphorylation, fluorination, and glycosylation—researchers can unlock enhanced bioavailability, targeted metabolic inhibition, and novel signaling capabilities. This whitepaper serves as a blueprint for drug developers to transition D-psicose from a dietary supplement to a precision therapeutic agent.

Part 1: Molecular Architecture & Rational Design

The Parent Scaffold: D-Psicose

D-Psicose (C₆H₁₂O₆) is a ketohexose that differs from fructose only by the configuration at the C-3 chiral center.[1][2][3][4] This subtle inversion renders it metabolically inert in terms of energy production but biologically active in signaling pathways.

  • Key Feature: It is recognized by GLUT5 (fructose transporter) but poorly metabolized by fructokinase, leading to "metabolic jamming" of glycolytic enzymes.

  • Limitation: 70-80% is absorbed in the small intestine and excreted unchanged in urine within 24 hours, limiting tissue residence time.

Strategic Derivatization

To overcome PK limitations and enhance potency, three primary derivatization strategies are proposed based on current medicinal chemistry principles:

Derivative ClassModification StrategyTarget MechanismTherapeutic Goal
Fluorinated Analogs C-3 or C-6 substitution (F for OH)Electronic modulation; increased lipophilicityMetabolic stability; PET imaging tracers; higher affinity for GLUTs.
Phosphorylated Esters C-6 Phosphorylation (Prodrugs)Bypass Hexokinase rate-limiting stepDirect inhibition of PFK-1 (Warburg effect targeting).
Deoxy-Derivatives Removal of OH at C-1 or C-3Antimetabolite functionAntimicrobial/Nematicidal activity; Glycolysis inhibition.
Psicofuranosyl Donors Glycosylation at anomeric carbonPrebiotic ligand synthesisMicrobiome modulation; Specific lectin targeting.

Part 2: Therapeutic Applications & Mechanisms

Metabolic Syndrome: The GLP-1 Axis

D-psicose derivatives hold immense potential for Type 2 Diabetes Mellitus (T2DM) and obesity. The primary mechanism involves the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion from intestinal L-cells.

Mechanism of Action: Unlike glucose, which triggers GLP-1 via SGLT1/K+ATP channels, psicose utilizes a distinct pathway involving GLUT5 uptake . Derivatives designed to have higher affinity for GLUT5 or prolonged retention in L-cells could significantly amplify this effect.

GLP1_Mechanism Lumen Intestinal Lumen Psicose D-Psicose / Derivative Lumen->Psicose GLUT5 GLUT5 Transporter Psicose->GLUT5 Uptake Cell Enteroendocrine L-Cell GLUT5->Cell Translocation Depol Membrane Depolarization Cell->Depol Unknown Mechanism (Not K-ATP dependent) Ca Ca2+ Influx Depol->Ca Vesicle GLP-1 Vesicles Ca->Vesicle Exocytosis Trigger Release GLP-1 Secretion Vesicle->Release Vagus Vagal Afferent Nerve Release->Vagus Activation Brain NTS (Brainstem) Vagus->Brain Satiety Signal

Figure 1: Proposed signaling pathway for Psicose-induced GLP-1 secretion. Unlike glucose, this pathway is SGLT1-independent.

Oncology: Targeting the Warburg Effect

Cancer cells rely heavily on glycolysis (Warburg effect). D-psicose inhibits cancer cell growth, but its 6-phosphate derivative is the true effector.

  • The "Psicose Trap":

    • D-psicose is phosphorylated by Hexokinase (HK) to D-psicose-6-phosphate (P6P) .

    • P6P accumulates because it is a poor substrate for downstream enzymes (Phosphoglucose Isomerase/Phosphofructokinase).

    • Result: Competitive inhibition of glycolysis, ATP depletion, and ROS generation.

Therapeutic Strategy: Developing membrane-permeable ester prodrugs of P6P (e.g., dibenzyl-phospho-psicose) could bypass the rate-limiting phosphorylation step, delivering the inhibitory payload directly to tumors with low hexokinase activity.

Anti-Inflammatory & NAFLD

Recent studies indicate D-psicose mitigates Non-Alcoholic Fatty Liver Disease (NAFLD) by inhibiting the AGEs/RAGE/NF-κB pathway .

  • Target: Receptor for Advanced Glycation End-products (RAGE).

  • Effect: Reduction of hepatic lipid accumulation and oxidative stress.[5]

  • Derivative Potential: 1-deoxy-psicose derivatives may exhibit enhanced stability against degradation, prolonging the anti-inflammatory blockade.

Part 3: Experimental Frameworks & Protocols

Synthesis Protocol: Enzymatic Production of D-Psicose

Context: High-purity D-psicose is the starting material for all derivatives.

Reagents:

  • Substrate: 50% (w/v) D-Fructose solution.

  • Enzyme: Immobilized D-psicose 3-epimerase (DPEase) from Agrobacterium tumefaciens or Clostridium cellulolyticum.

  • Cofactor: 1 mM Mn²⁺ (enhances stability).

Workflow:

  • Enzyme Immobilization: Mix purified DPEase with Chitopearl beads (BCW 2510) in 50 mM Tris-HCl (pH 8.0) for 12h at 4°C.

  • Bioconversion: Load immobilized enzyme into a packed-bed reactor. Feed D-fructose solution at 55°C, pH 8.0.

  • Separation: The equilibrium typically reaches 30:70 (Psicose:Fructose). Use Simulated Moving Bed (SMB) chromatography with Ca²⁺-cation exchange resins to isolate D-psicose (99% purity).

  • Crystallization: Concentrate via evaporation and crystallize using ethanol cooling.

Assay Protocol: GLP-1 Secretion (In Vitro)

Context: Validating the secretagogue activity of new derivatives.

Cell Line: GLUTag cells (murine enteroendocrine L-cell line). Buffer: Krebs-Ringer bicarbonate buffer (KRB) containing 0.2% BSA.

Steps:

  • Seeding: Seed GLUTag cells in 24-well plates (2 × 10⁵ cells/well) and culture for 48h.

  • Starvation: Wash cells with KRB and incubate for 30 min to establish baseline.

  • Treatment: Treat cells with:

    • Vehicle (Control)

    • D-Psicose (50 mM)

    • Test Derivative (10-50 mM)

    • Positive Control: Glibenclamide (10 µM) or Glucose (10 mM).

  • Incubation: Incubate for 2 hours at 37°C.

  • Quantification: Collect supernatant. Measure GLP-1 using an ELISA kit (active GLP-1, 7-36 amide).

  • Data Analysis: Normalize GLP-1 concentration to total cellular protein content.

Assay Protocol: Glycolytic Stress Test (Seahorse)

Context: Measuring the "Warburg inhibitory" potential of derivatives.

Instrument: Seahorse XF Analyzer. Parameter: Extracellular Acidification Rate (ECAR) - a proxy for glycolysis.

Steps:

  • Seeding: Plate cancer cells (e.g., HeLa, HepG2) in XF microplates.

  • Treatment: Pre-incubate cells with D-psicose or derivatives (e.g., 5-20 mM) for 24h.

  • Assay Medium: Replace media with unbuffered XF assay medium (glutamine-free).

  • Injections:

    • Port A: Glucose (10 mM) – Stimulates glycolysis.

    • Port B: Oligomycin (1 µM) – Inhibits mitochondrial ATP synthase (max glycolysis).

    • Port C: 2-Deoxy-Glucose (50 mM) – Shuts down glycolysis (baseline).

  • Interpretation: A reduction in ECAR after Glucose injection (Port A) compared to control indicates successful inhibition of glycolytic flux by the derivative.

Part 4: Data & Visualization

Comparative Therapeutic Profile
CompoundTargetMechanismPrimary IndicationStatus
D-Psicose GLUT5, GKGLP-1 release, GK translocationObesity, T2DMGRAS (Food)
D-Psicose-6-Phosphate PFK-1, PGICompetitive InhibitionSolid TumorsPreclinical (Metabolite)
1-Deoxy-D-Psicose UnknownAntimetaboliteNematode infection, CancerExperimental
6-Fluoro-D-Psicose HexokinaseMetabolic BlockadePET Imaging, OncologyTheoretical/R&D
Pathway Visualization: The "Psicose Trap" in Cancer

Warburg_Inhibition Glucose Glucose HK Hexokinase (Enzyme) Glucose->HK Psicose D-Psicose (Therapeutic) Psicose->HK G6P Glucose-6-P HK->G6P P6P Psicose-6-P (Inhibitor) HK->P6P Phosphorylation PFK Phosphofructokinase (Rate Limiting) G6P->PFK P6P->HK Feedback Inhibition P6P->PFK Competitive Inhibition Glycolysis Glycolysis Flux P6P->Glycolysis BLOCKS PFK->Glycolysis TumorGrowth Tumor Growth Glycolysis->TumorGrowth

Figure 2: The "Psicose Trap" mechanism. D-psicose competes with glucose for Hexokinase, forming Psicose-6-Phosphate, which subsequently inhibits PFK and Hexokinase, shutting down the energy supply for cancer cells.

References

  • Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (d-Psicose) in rats. Source: Biochemical and Biophysical Research Communications (2018)

  • The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation. Source: International Journal of Oncology (2005)

  • D-Psicose mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress. Source: Frontiers in Immunology (2025)

  • Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose. Source: Applied and Environmental Microbiology (2006)

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Source: International Journal of Molecular Sciences (2024)

  • Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Source: Journal of Medicinal Chemistry (1983)

Sources

Protocols & Analytical Methods

Method

Technical Guide: Glycosidase Inhibition Profiling using 1-Amino-1-deoxy-D-psicose Hydrochloride

Executive Summary & Scientific Rationale 1-Amino-1-deoxy-D-psicose hydrochloride (often referred to as D-psicosamine HCl) is a specialized amino-sugar derivative of the rare ketose D-psicose (D-allulose). Unlike its pare...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-Amino-1-deoxy-D-psicose hydrochloride (often referred to as D-psicosamine HCl) is a specialized amino-sugar derivative of the rare ketose D-psicose (D-allulose). Unlike its parent sugar, which acts as a weak competitive inhibitor, the 1-amino derivative functions as a potent transition-state mimic.

Mechanism of Action

The inhibitory potency of 1-amino-1-deoxy-D-psicose stems from its structural homology to the oxocarbenium ion intermediate generated during glycosidic bond hydrolysis.

  • Protonation: At physiological and assay pH (typically 6.8), the C1-amino group is protonated (

    
    ).
    
  • Electrostatic Anchoring: This positive charge forms a strong salt bridge with the catalytic nucleophile (typically an Aspartate or Glutamate residue) in the glycosidase active site, mimicking the charge distribution of the transition state.

  • Stereochemical Fit: As a D-psicose derivative, it exhibits high specificity for

    
    -glucosidases and potentially 
    
    
    
    -mannosidases, depending on the specific ring conformation (pyranose vs. furanose) adopted in solution.
Application Scope

This protocol is designed for:

  • Screening: Determining IC50 values against

    
    -glucosidase (yeast or mammalian).
    
  • Kinetics: Elucidating the mode of inhibition (Competitive vs. Mixed).

  • Therapeutic Development: Evaluating potential anti-diabetic agents (postprandial hyperglycemia suppression).[1][2][3]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the inhibition assay, from reagent preparation to kinetic analysis.

AssayWorkflow cluster_Prep Phase 1: Preparation cluster_Reaction Phase 2: Reaction Kinetics cluster_Analysis Phase 3: Data Analysis Compound 1-Amino-1-deoxy-D-psicose HCl (Stock: 10 mM in H2O) PreIncubation Pre-Incubation (Enzyme + Inhibitor) 37°C, 10 min Compound->PreIncubation Enzyme α-Glucosidase (0.1 U/mL in Phosphate Buffer) Enzyme->PreIncubation Substrate pNPG Substrate (p-Nitrophenyl-α-D-glucopyranoside) Start Initiation (Add pNPG) Substrate->Start PreIncubation->Start Hydrolysis Hydrolysis Reaction Release of p-Nitrophenol (pNP) Start->Hydrolysis Time = 0 Stop Termination (Add 1M Na2CO3) Hydrolysis->Stop Time = 20-30 min Read Absorbance Read (405 nm) Stop->Read Calc Calculate % Inhibition & IC50 / Ki Read->Calc

Caption: Figure 1. Step-by-step workflow for the colorimetric glycosidase inhibition assay.

Materials & Reagents

Critical Reagent Specifications
ReagentSpecificationStorageNotes
1-Amino-1-deoxy-D-psicose HCl >95% Purity (NMR verified)-20°C, DesiccatedHygroscopic. Equilibrate to RT before opening.

-Glucosidase
Type I from Saccharomyces cerevisiae-20°CAvoid repeated freeze-thaw. Aliquot upon receipt.
pNPG (Substrate) p-Nitrophenyl-

-D-glucopyranoside
4°C, DarkLight sensitive. Prepare fresh daily.
Acarbose Positive Control StandardRTDissolve in water.
Sodium Carbonate (

)
Anhydrous, ACS ReagentRTStop solution (raises pH to ~10).
Buffer Formulation (Phosphate Buffer 0.1 M, pH 6.8)
  • Rationale: pH 6.8 mimics the intestinal environment where

    
    -glucosidases are active and ensures the amino group of the inhibitor remains protonated.
    
  • Recipe: Mix 0.1 M

    
     and 0.1 M 
    
    
    
    to reach pH 6.8.
  • Validation: Verify pH at 37°C, as temperature shifts can alter buffer pKa.

Detailed Protocol: Colorimetric Inhibition Assay

Objective: Determine the IC50 of 1-Amino-1-deoxy-D-psicose HCl against


-glucosidase.
Step 1: Stock Solution Preparation
  • Inhibitor Stock (10 mM): Dissolve 1-Amino-1-deoxy-D-psicose HCl in sterile Milli-Q water.

    • Note: Unlike hydrophobic inhibitors, this salt is highly water-soluble; DMSO is not required, avoiding solvent interference.

  • Enzyme Solution: Dilute

    
    -glucosidase stock in Phosphate Buffer to a final activity of 0.1 - 0.2 Units/mL . Keep on ice.
    
  • Substrate Solution: Prepare 5 mM pNPG in Phosphate Buffer.

Step 2: Microplate Setup (96-well format)

Design the plate to include:

  • Test Wells: Enzyme + Substrate + Inhibitor (varying concentrations).[4]

  • VC (Vehicle Control/Max Activity): Enzyme + Substrate + Buffer (No Inhibitor).

  • BC (Blank Control): Buffer + Substrate (No Enzyme) – corrects for spontaneous hydrolysis.

  • PC (Positive Control): Enzyme + Substrate + Acarbose (known IC50 ~1-5 µM for yeast enzyme).

Step 3: Assay Execution
  • Pre-Incubation:

    • Add 20 µL of Inhibitor (dilution series) to Test wells.

    • Add 20 µL of Buffer to VC and BC wells.

    • Add 40 µL of Enzyme Solution to Test, VC, and PC wells. (Add Buffer to BC).

    • Incubate at 37°C for 10 minutes. This allows the inhibitor to reach equilibrium binding with the active site.

  • Reaction Initiation:

    • Add 40 µL of 5 mM pNPG substrate to all wells .

    • Incubate at 37°C for 20 minutes.

  • Termination:

    • Add 100 µL of 1.0 M

      
       to all wells.
      
    • Observation: The reaction will turn yellow due to the ionization of the released p-nitrophenol (pNP) at high pH.

  • Measurement:

    • Read Absorbance at 405 nm using a microplate reader.

Data Analysis & Kinetic Profiling[4][5][6]

Calculation of % Inhibition


  • 
    : Absorbance of Vehicle Control (Max Activity)
    
  • 
    : Absorbance of Blank Control
    
  • 
    : Absorbance of Test Well
    
Determining Ki and Mode of Inhibition

To validate the mechanism (Competitive vs. Non-competitive), perform the assay at multiple substrate concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mM pNPG) and fixed inhibitor concentrations.

Lineweaver-Burk Plot Interpretation:

  • Competitive Inhibition (Expected): Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
    • Reasoning: 1-Amino-1-deoxy-D-psicose binds the active site, competing with pNPG.

  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).

Kinetics cluster_Mech Competitive Inhibition Mechanism Enzyme Enzyme (E) ES [ES] Complex Enzyme->ES + S EI [EI] Complex (Inactive) Enzyme->EI + I (Reversible) Substrate Substrate (S) Inhibitor Inhibitor (I) (1-Amino-Psicose) ES->Enzyme Dissociation Product Product (P) ES->Product k_cat

Caption: Figure 2. Competitive binding model where 1-Amino-1-deoxy-D-psicose prevents substrate access.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Absorbance Spontaneous hydrolysis of pNPGEnsure pNPG is fresh and protected from light. Keep BC wells.
No Inhibition Observed Enzyme concentration too highReduce enzyme units. If [E] >> [I], inhibition is masked.
Precipitation High concentration of Na2CO3Ensure rapid mixing after adding stop solution.
Non-linear Rates Substrate depletion (>10% conversion)Reduce incubation time or enzyme concentration to maintain initial velocity conditions.

Self-Validation Check:

  • Run a standard curve of p-Nitrophenol (0 - 100 µM) to convert Absorbance to Product Concentration.

  • Calculate the Z-factor for the assay. A Z-factor > 0.5 indicates a robust assay suitable for high-throughput screening.

References

  • Matsuo, T., & Izumori, K. (2009). d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats.[3] Journal of Clinical Biochemistry and Nutrition.[3] Link

  • Shintani, T., et al. (2013).Rare Sugar D-Psicose Protects against Postprandial Hyperglycemia. Matsutani Chemical Industry Co., Ltd. Research.
  • Lillelund, V. H., et al. (2002).Chemoenzymatic Synthesis of 1-Deoxynojirimycin and 1-Deoxymannojirimycin from D-Fructose and D-Psicose.
  • PubChem Compound Summary. 1-Amino-1-deoxy-D-psicose. National Center for Biotechnology Information. Link

  • Tadera, K., et al. (2006). Inhibition of alpha-glucosidase and alpha-amylase by flavonoids. Journal of Nutritional Science and Vitaminology. (Standard protocol reference). Link

Sources

Application

Application Note: Protocol for Testing 1-Amino-1-deoxy-D-psicose Hydrochloride as an Enzyme Inhibitor

This Application Note is structured as a high-level technical guide for drug discovery and enzyme kinetics professionals. It focuses on the evaluation of 1-Amino-1-deoxy-D-psicose hydrochloride (also known as D-psicosami...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery and enzyme kinetics professionals. It focuses on the evaluation of 1-Amino-1-deoxy-D-psicose hydrochloride (also known as D-psicosamine), a rare amino-sugar, as a transition-state analogue inhibitor for glycosidases and epimerases.

Abstract & Scientific Rationale

1-Amino-1-deoxy-D-psicose (D-psicosamine) is the C-3 epimer of 1-amino-1-deoxy-D-fructose (fructosamine). While its parent sugar, D-psicose (D-allulose) , is a known weak inhibitor of intestinal


-glucosidases (sucrase and maltase) and a suppressor of postprandial hyperglycemia, the amino-substituted analogue represents a class of "sugar mimics" with significantly higher potency potential.

Mechanism of Action: Like 1-deoxynojirimycin (DNJ), the nitrogen atom at the C1 position of 1-amino-1-deoxy-D-psicose becomes protonated at physiological pH. This positive charge mimics the oxocarbenium ion transition state formed during the hydrolysis of glycosidic bonds. Consequently, this compound is hypothesized to act as a potent competitive inhibitor of:

  • 
    -Glucosidases (EC 3.2.1.20):  Critical targets for Type 2 Diabetes management.
    
  • D-Psicose 3-epimerase (DPEase): The enzyme responsible for D-psicose production; inhibition studies here provide structural insights into active site topology.

This protocol details the validation of 1-Amino-1-deoxy-D-psicose HCl as a competitive inhibitor using a high-throughput compatible colorimetric assay and kinetic profiling.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the inhibition mechanism, from stock preparation to kinetic analysis.

G Start Compound Preparation (1-Amino-1-deoxy-D-psicose HCl) Screening Primary Screening (Fixed Substrate, Varying Inhibitor) Start->Screening EnzymePrep Enzyme Source Selection (Rat Intestinal Acetone Powder or Yeast α-Glucosidase) EnzymePrep->Screening IC50 IC50 Determination (Dose-Response Curve) Screening->IC50 >50% Inhibition observed Kinetics Kinetic Characterization (Varying [S] and [I]) IC50->Kinetics Select optimal range (0.5x - 5x IC50) Analysis Data Analysis (Lineweaver-Burk & Dixon Plots) Kinetics->Analysis Result Determination of Ki & Mode of Inhibition Analysis->Result

Caption: Workflow for the kinetic evaluation of 1-Amino-1-deoxy-D-psicose HCl, progressing from initial screening to detailed mechanistic profiling.

Materials & Reagents

Compound Sourcing
  • Test Compound: 1-Amino-1-deoxy-D-psicose hydrochloride.

    • Note: Often requires custom synthesis via Amadori rearrangement of D-glucose with amines followed by separation, or nitrous acid deamination of glucosamine derivatives (see Mossine et al., 2018).

  • Positive Control: Acarbose (known

    
    -glucosidase inhibitor) or D-Psicose (weak inhibitor).
    
Enzymatic System
  • Enzyme:

    
    -Glucosidase form Saccharomyces cerevisiae (Sigma G5003) or Rat Intestinal Acetone Powder (Sigma I1630) for mammalian relevance.
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG). Hydrolysis yields p-nitrophenol (yellow), measurable at 405 nm.
    
Buffers
  • Assay Buffer: 0.1 M Phosphate Buffer, pH 6.8 (mimicking intestinal pH).

  • Stop Solution: 0.2 M

    
     (raises pH to 10, maximizing p-nitrophenol absorbance and quenching the reaction).
    

Detailed Protocol: -Glucosidase Inhibition Assay

This assay is designed for a 96-well microplate format to allow for triplicate measurements and multiple inhibitor concentrations.

Step 1: Stock Solution Preparation
  • Inhibitor Stock: Dissolve 1-Amino-1-deoxy-D-psicose HCl in water to a concentration of 10 mM. Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mM).

  • Enzyme Stock: Dissolve

    
    -glucosidase (1.0 U/mL final activity) in ice-cold Phosphate Buffer (pH 6.8). Keep on ice.
    
  • Substrate Stock: Prepare 5 mM pNPG in Phosphate Buffer.

Step 2: Assay Setup (Standard Run)
ComponentVolume (

L)
Purpose
Phosphate Buffer (pH 6.8)50Maintain pH
Inhibitor (Various Conc.)10Test Compound
Enzyme Solution 20Catalyst
Pre-incubation10 min @ 37°CAllow Inhibitor Binding
Substrate (pNPG) 20Initiate Reaction
Total Volume 100
Step 3: Reaction & Detection
  • Add Buffer, Inhibitor, and Enzyme to the wells.

  • Incubate at 37°C for 10 minutes. This step is critical for competitive inhibitors to establish equilibrium.

  • Add pNPG Substrate to initiate the reaction.

  • Incubate at 37°C for 20 minutes.

  • Add 100

    
    L of Stop Solution  (
    
    
    
    ) to each well.
  • Measure Absorbance at 405 nm using a microplate reader.

Step 4: Kinetic Profiling (Mode of Inhibition)

To confirm the mechanism (Competitive vs. Non-competitive), perform the assay using a matrix of concentrations:

  • Substrate [S]: 0.25, 0.5, 1.0, 2.0, 4.0 mM pNPG.

  • Inhibitor [I]: 0,

    
    , 
    
    
    
    ,
    
    
    .

Data Analysis & Interpretation

Calculation of % Inhibition


  • 
    : Absorbance of well with Enzyme + Substrate + Vehicle (Water).
    
  • 
    : Absorbance of well with Enzyme + Substrate + Inhibitor.
    
Determination of Ki (Inhibition Constant)

The data from Step 4 should be plotted using the Lineweaver-Burk (Double Reciprocal) method.

Mechanism of Action Visualization:

Mechanism E Enzyme (α-Glucosidase) ES [ES] Complex E->ES + S EI [EI] Complex (Dead End) E->EI + I (Ki) S Substrate (pNPG) I Inhibitor (1-Amino-1-deoxy-D-psicose) ES->E k-1 P Product (Glucose + pNP) ES->P kcat EI->E Reversible

Caption: Competitive Inhibition Model. The amino-sugar (I) competes with the substrate (S) for the active site, forming an inactive [EI] complex.

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition (Expected): The lines for different inhibitor concentrations will intersect at the Y-axis (

    
     is unchanged), but the X-intercept (
    
    
    
    ) will shift closer to zero (Apparent
    
    
    increases).
    • Reasoning: 1-Amino-1-deoxy-D-psicose binds to the active site, preventing substrate entry. High substrate concentration can outcompete the inhibitor.

  • Non-Competitive: Lines intersect on the X-axis.

  • Mixed: Lines intersect in the second quadrant.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition Observed pH is too high/lowEnsure pH is 6.8. The amino group must be protonated to mimic the transition state.
High Background Color Spontaneous hydrolysisPrepare pNPG fresh and keep protected from light.
Precipitation Inhibitor solubility1-Amino-1-deoxy-D-psicose HCl is highly water-soluble; ensure stock is fully dissolved by vortexing.
Non-Linear Kinetics Enzyme instabilityKeep enzyme on ice; reduce incubation time or add BSA (0.1%) to stabilize.

References

  • Matsuo, T., & Izumori, K. (2009). D-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats.[1] Journal of Clinical Biochemistry and Nutrition.[1]

  • Mossine, V. V., Barnes, C. L., & Mawhinney, T. P. (2018). Sorbosamine and psicosamine are the last two 1-amino-1-deoxy-hexuloses for which no structural data were available.[2][3][4] Journal of Molecular Structure.[5]

  • Shintani, T., et al. (2019). Rare Sugar Syrup Containing D-Psicose Improves Glycemic Response. Journal of Functional Foods.

  • Wrodnigg, T. M., et al. (2000). Biologically active 1-aminodeoxy and 1-O-alkyl derivatives of the powerful D-glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol. Journal of Carbohydrate Chemistry.

Sources

Method

Application Note: 1-Amino-1-deoxy-D-psicose Hydrochloride in Cell Culture for Deglycation and FN3K-RP Pathway Analysis

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Executive Summary In the study of cellular aging, diabet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary

In the study of cellular aging, diabetes complications, and cancer metabolism, non-enzymatic glycation (the Maillard reaction) represents a critical source of protein damage. While Fructosamine-3-kinase (FN3K) is widely known for removing fructosamine residues from proteins, its paralog, Fructosamine-3-kinase-related protein (FN3K-RP or Ketosamine-3-kinase) , plays an equally vital but distinct role. FN3K-RP specifically phosphorylates psicosamines and ribulosamines, which arise from the reaction of amines with alternative sugars or glycolytic intermediates[1].

1-Amino-1-deoxy-D-psicose hydrochloride (Psicosamine HCl) is a highly specific, synthetic Amadori compound analog used as a primary substrate and molecular probe for FN3K-RP[2]. This application note provides the mechanistic grounding, quantitative parameters, and validated protocols for utilizing 1-Amino-1-deoxy-D-psicose HCl in cell culture to isolate and quantify FN3K-RP-mediated deglycation pathways.

Mechanistic Background: The FN3K-RP Deglycation Axis

Causality of Experimental Design

To study deglycation, researchers cannot rely solely on glucose-derived fructosamines, as these are exclusively targeted by FN3K. Psicosamines are C3 epimers of fructosamines. In mammalian cells (e.g., erythrocytes, fibroblasts), FN3K-RP selectively recognizes the stereochemistry of psicosamine and phosphorylates it at the third carbon of the sugar moiety[1].

This phosphorylation is the committed step for protein repair. The resulting intermediate, psicosamine-3-phosphate , is thermodynamically unstable. Under physiological conditions (pH 7.1, 37°C), it undergoes spontaneous decomposition, breaking the sugar-amine linkage to release the free (deglycated) amine, inorganic phosphate (Pi), and 3-deoxyglucosone[2]. By introducing 1-Amino-1-deoxy-D-psicose HCl into cell culture, researchers can directly measure the kinetics of this specific repair axis.

G A 1-Amino-1-deoxy- D-psicose (Substrate) C Psicosamine-3-phosphate (Unstable Intermediate) A->C ATP -> ADP B FN3K-RP (Ketosamine-3-kinase) B->C Catalyzes D Deglycated Amine + 3-Deoxyglucosone + Pi C->D Spontaneous Decomposition

Diagram 1: The FN3K-RP mediated deglycation pathway using psicosamine as a substrate.

Solution Dynamics and Conformational Stability

A critical factor for assay reproducibility is the conformational behavior of 1-Amino-1-deoxy-D-psicose in aqueous media. Unlike stable hexoses, psicosamine establishes a complex anomeric equilibrium in solution. NMR and X-ray diffraction studies reveal that it exists as ~27.2% α-pyranose, ~21.0% β-pyranose, ~32.4% α-furanose, ~9.1% β-furanose, and crucially, ~11.0% in the acyclic keto form [3]. This high proportion of the acyclic keto form is essential for its recognition by the kinase active site. Consequently, stock solutions must be allowed to reach equilibrium before use in kinetic assays.

Quantitative Substrate Specificity

To justify the use of 1-Amino-1-deoxy-D-psicose over other Amadori compounds, the following table summarizes the substrate specificities and intermediate stabilities distinguishing the two primary deglycating enzymes[1][2].

Substrate / ProbeTarget KinasePhosphorylation SiteIntermediate Half-Life (pH 7.1, 37°C)Primary Application
1-Amino-1-deoxy-D-psicose FN3K-RP C-3~8.8 hours Specific FN3K-RP activity probe
1-Amino-1-deoxy-D-ribuloseFN3K-RPC-3~25 minutesRapid turnover deglycation studies
1-Amino-1-deoxy-D-fructoseFN3KC-3~7.0 hoursGeneral Maillard reaction studies

Experimental Protocols

Protocol A: Preparation and Cellular Delivery of Psicosamine HCl

Objective: Prepare a self-validating, biologically active stock of 1-Amino-1-deoxy-D-psicose HCl for cellular uptake.

  • Reconstitution: Dissolve 1-Amino-1-deoxy-D-psicose HCl powder in sterile, endotoxin-free PBS (pH 7.4) to a concentration of 100 mM.

  • Equilibration (Critical Step): Incubate the solution at room temperature for 2 hours. Causality: This allows the compound to reach the necessary anomeric equilibrium (including the 11% acyclic keto form) required for optimal FN3K-RP binding[3].

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Cell Culture Dosing: Add the equilibrated solution to standard culture media (e.g., DMEM with 10% FBS) at a final working concentration of 1 mM to 5 mM.

  • Incubation: Incubate cells (e.g., HepG2, erythrocytes, or fibroblasts) for 12–24 hours to allow intracellular accumulation and subsequent phosphorylation.

Protocol B: In Vitro FN3K-RP Activity Assay (Cell Lysates)

Objective: Quantify FN3K-RP activity in cell extracts using psicosamine as the exclusive substrate. This protocol utilizes a self-validating design by incorporating an ATP-depleted negative control.

Reagents Required:

  • Lysis Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 1x Protease Inhibitor Cocktail (EDTA-free).

  • Reaction Buffer: 25 mM HEPES (pH 7.1), 5 mM MgCl₂, 5 mM ATP.

  • Substrate: 10 mM 1-Amino-1-deoxy-D-psicose HCl (equilibrated).

Step-by-Step Methodology:

  • Lysate Preparation: Wash cultured cells (1x10⁷ cells) twice with ice-cold PBS. Resuspend in 500 µL Lysis Buffer. Homogenize via sonication (3 x 10 sec bursts on ice). Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant (soluble protein fraction).

  • Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of normalized lysate, 40 µL of Reaction Buffer, and 10 µL of Substrate (Final psicosamine concentration: 1 mM).

    • Control Well: Replace ATP in the Reaction Buffer with equimolar AMP to validate that phosphorylation is strictly ATP-dependent.

  • Incubation: Seal the plate and incubate at 37°C for exactly 120 minutes.

  • Quenching: Terminate the reaction by adding 10 µL of 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge to pellet debris.

  • Detection: Analyze the supernatant via LC-MS/MS (monitoring the mass shift of +80 Da corresponding to psicosamine-3-phosphate) or via a malachite green phosphate release assay after allowing the intermediate to spontaneously decompose for 24 hours at 37°C[2].

Workflow Step1 1. Cell Lysis & Protein Extraction (Non-denaturing HEPES buffer) Step2 2. Substrate Incubation (1mM Psicosamine HCl + ATP/Mg2+) Step1->Step2 Step3 3. Reaction Quenching (10% TCA Precipitation) Step2->Step3 Step4 4. Quantification (LC-MS/MS for 3-Phosphate adduct) Step3->Step4

Diagram 2: Standard operating workflow for the in vitro FN3K-RP activity assay.

Troubleshooting & Quality Control

  • Low Phosphorylation Signal: Ensure the psicosamine stock was properly equilibrated. Freshly dissolved psicosamine may lack the necessary acyclic keto tautomer concentration. Additionally, verify that the cell line expresses sufficient levels of FN3K-RP (erythrocytes, brain, and kidney cells typically show the highest endogenous expression)[1].

  • High Background Pi Release: Spontaneous decomposition of psicosamine-3-phosphate releases inorganic phosphate. If using a Pi-detection assay (like Malachite Green), ensure the reaction is quenched rapidly and measured immediately, or intentionally incubated for >24 hours to measure total decomposed phosphate[2].

  • Distinguishing FN3K and FN3K-RP: If total cellular deglycation is being measured, use 1-deoxy-1-morpholinofructose (DMF) to selectively inhibit FN3K, isolating the FN3K-RP/psicosamine specific activity[2].

References

  • [3] Mossine, V. V., Barnes, C. L., & Mawhinney, T. P. (2018). Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose (“D-sorbosamine” and “D-psicosamine”) derivatives. Journal of Molecular Structure. URL: [Link]

  • [1] Conner, J. R., et al. (2003). A Mammalian Protein Homologous to Fructosamine-3-Kinase Is a Ketosamine-3-Kinase Acting on Psicosamines and Ribulosamines but not on Fructosamines. Diabetes, 52(12), 2888-2893. URL: [Link]

  • [2] Collard, F., et al. (2004). Fructosamine 3-kinase-related protein and deglycation in human erythrocytes. Biochemical Journal, 382(Pt 1), 137–143. URL: [Link]

  • [4] UniProt Consortium. FN3KRP - Ketosamine-3-kinase - Homo sapiens (Human). UniProtKB - Q9HA64. URL: [Link]

Sources

Application

The Synthetic Versatility of 1-Amino-1-deoxy-D-psicose Hydrochloride: A Guide for Researchers

Introduction: Unlocking the Potential of a Rare Amino Sugar In the ever-expanding landscape of carbohydrate chemistry and drug discovery, the quest for novel molecular scaffolds with unique stereochemistry and functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Rare Amino Sugar

In the ever-expanding landscape of carbohydrate chemistry and drug discovery, the quest for novel molecular scaffolds with unique stereochemistry and functionality is paramount. Among the diverse family of monosaccharides, D-psicose (also known as D-allulose), a C-3 epimer of D-fructose, presents a distinctive structural framework.[1] Its corresponding 1-amino derivative, 1-Amino-1-deoxy-D-psicose hydrochloride (D-psicosamine hydrochloride), emerges as a highly promising yet underexplored precursor for the synthesis of a wide array of nitrogen-containing compounds. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this rare amino sugar, offering detailed protocols and expert insights for researchers in organic synthesis, medicinal chemistry, and drug development.

The strategic importance of 1-Amino-1-deoxy-D-psicose hydrochloride lies in the unique conformational preferences of the psicofuranosyl ring system and the versatile reactivity of the primary amino group at the C-1 position. These features open avenues for the creation of novel nucleoside analogues, glycopeptides, and other heterocyclic systems with potential therapeutic applications.[2][3] This document serves as a practical resource, elucidating the synthetic pathways to and from this valuable building block.

Physicochemical Properties of 1-Amino-1-deoxy-D-psicose

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective utilization. The following table summarizes the key properties of 1-Amino-1-deoxy-D-psicose.

PropertyValueSource
CAS Number 51296-39-0[4]
Molecular Formula C₆H₁₃NO₅-
Molecular Weight 179.17 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in water (predicted)-
Stereochemistry D-configuration-

Synthesis of 1-Amino-1-deoxy-D-psicose hydrochloride

The synthesis of 1-Amino-1-deoxy-D-psicose hydrochloride can be achieved through a direct reductive amination of D-psicose. This one-pot reaction offers a straightforward and efficient route to the desired product.[5][6][7][8]

Protocol 1: Direct Reductive Amination of D-Psicose

This protocol outlines a one-pot synthesis of 1-Amino-1-deoxy-D-psicose hydrochloride from D-psicose. The reaction proceeds via the in-situ formation of an iminium ion, which is subsequently reduced by sodium cyanoborohydride.[6][8]

Materials:

  • D-Psicose

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Anhydrous diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-psicose (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature until all solids have dissolved.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of a dilute methanolic HCl solution. This pH range is crucial for efficient imine/iminium ion formation.[8]

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.2 eq) portion-wise over 15-20 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol/water) and a suitable stain (e.g., ninhydrin for the amino group).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of aqueous HCl until the pH is acidic (pH ~2) to decompose any remaining NaBH₃CN.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by ion-exchange chromatography.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of methanol and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

  • Isolation: Collect the precipitated 1-Amino-1-deoxy-D-psicose hydrochloride by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Ammonium Chloride as Nitrogen Source: Ammonium chloride serves as a readily available and inexpensive source of ammonia in situ, which is the nucleophile for the initial imine formation with the ketone group of D-psicose.

  • Sodium Cyanoborohydride as Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and at slightly acidic pH.[6][8] It preferentially reduces the iminium ion intermediate over the carbonyl group of the starting D-psicose, which is crucial for achieving high yields of the desired amino sugar.[5][7]

  • pH Control: Maintaining a slightly acidic pH (6-7) is a delicate balance. It is acidic enough to catalyze the dehydration step in imine formation but not so acidic as to protonate the ammonia, rendering it non-nucleophilic.[8]

Applications in Synthesis

1-Amino-1-deoxy-D-psicose hydrochloride is a versatile precursor for the synthesis of various nitrogen-containing molecules, primarily leveraging the nucleophilicity of the C-1 amino group.

Application 1: Synthesis of N-Acyl-D-psicosamine Derivatives

The primary amino group of 1-Amino-1-deoxy-D-psicose can be readily acylated to introduce a variety of functional groups, which can be useful for modifying the biological activity of the parent molecule or for creating building blocks for more complex structures.[9][10]

This protocol provides a general method for the N-acylation of 1-Amino-1-deoxy-D-psicose hydrochloride.

Materials:

  • 1-Amino-1-deoxy-D-psicose hydrochloride

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., methanol, pyridine, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve 1-Amino-1-deoxy-D-psicose hydrochloride (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Basification: Add the base (2.2 eq) to the solution at 0 °C to neutralize the hydrochloride salt and to act as an acid scavenger.

  • Addition of Acylating Agent: Slowly add the acylating agent (1.1 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired N-acyl-D-psicosamine derivative.

Application 2: Synthesis of Psicofuranosyl Nucleoside Analogues

The amino group of 1-Amino-1-deoxy-D-psicose can serve as a handle for the construction of the glycosidic bond in nucleoside analogues. This is a key application in the development of antiviral and anticancer agents.[2][3][11] The synthesis typically involves the formation of a glycosylamine intermediate, which then reacts with a pyrimidine or purine base precursor.

G cluster_0 Preparation of Glycosylamine cluster_1 Nucleobase Coupling cluster_2 Deprotection D-Psicose D-Psicose Reductive_Amination Reductive Amination (NH4Cl, NaBH3CN) D-Psicose->Reductive_Amination Amino_Psicose 1-Amino-1-deoxy- D-psicose Reductive_Amination->Amino_Psicose Coupling Coupling Reaction Amino_Psicose->Coupling Base_Precursor Activated Nucleobase Base_Precursor->Coupling Protected_Nucleoside Protected Psicofuranosyl Nucleoside Analogue Deprotection_Step Deprotection Protected_Nucleoside->Deprotection_Step Final_Product Psicofuranosyl Nucleoside Analogue Deprotection_Step->Final_Product

Caption: Workflow for the synthesis of psicofuranosyl nucleoside analogues.

This protocol describes a plausible route for the synthesis of a uridine-like psicofuranosyl nucleoside analogue.

Materials:

  • 1-Amino-1-deoxy-D-psicose hydrochloride

  • Protected uracil derivative (e.g., with a leaving group at the N1 position)

  • Coupling agent (e.g., a Lewis acid)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Deprotection reagents (specific to the protecting groups used)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Glycosylamine Formation: Prepare 1-Amino-1-deoxy-D-psicose (the free base) from the hydrochloride salt as described in Protocol 1.

  • Coupling Reaction: In an inert atmosphere, dissolve the protected uracil derivative and the free 1-Amino-1-deoxy-D-psicose in the anhydrous solvent. Add the coupling agent and stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the specific coupling method).

  • Reaction Monitoring: Monitor the formation of the protected nucleoside by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup to remove the coupling agent and other water-soluble byproducts. Purify the protected nucleoside by column chromatography.

  • Deprotection: Subject the purified protected nucleoside to the necessary deprotection steps to remove the protecting groups from the sugar and the nucleobase.

  • Final Purification: Purify the final psicofuranosyl nucleoside analogue by an appropriate method, such as recrystallization or preparative HPLC.

  • Characterization: Characterize the final product thoroughly using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques.

Expert Insights on Conformational Behavior:

Research on derivatives of 1-amino-1-deoxy-D-psicose has shown that in solution, these molecules exist as a complex equilibrium of α- and β-pyranose and furanose forms, as well as the acyclic keto form.[12] The predominance of the furanose form in some derivatives makes 1-Amino-1-deoxy-D-psicose a particularly interesting precursor for the synthesis of furanosyl nucleoside analogues, which are a major class of antiviral and anticancer drugs.[13][14][15] The conformational flexibility of the psicofuranosyl ring can influence the binding of the resulting nucleoside analogues to their biological targets.

Logical Relationships in Synthesis and Application

Sources

Method

"analytical methods for quantifying 1-Amino-1-deoxy-D-psicose hydrochloride"

Application Note: Advanced Quantification Strategies for 1-Amino-1-deoxy-D-psicose Hydrochloride Part 1: Executive Summary & Strategic Analysis 1.1 The Analyte & The Challenge 1-Amino-1-deoxy-D-psicose (ADP) is a rare am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Quantification Strategies for 1-Amino-1-deoxy-D-psicose Hydrochloride

Part 1: Executive Summary & Strategic Analysis

1.1 The Analyte & The Challenge 1-Amino-1-deoxy-D-psicose (ADP) is a rare amino-sugar derivative of D-psicose (D-allulose). Unlike its ubiquitous isomer, 1-amino-1-deoxy-D-fructose (Fructosamine), ADP is often associated with specific enzymatic pathways (e.g., fructosamine-3-kinase-related protein, FN3K-RP) and specialized Maillard reaction kinetics involving rare sugars.

Analytical Challenges:

  • Isomeric Complexity: ADP is isobaric (MW 179.17 Da) with Fructosamine and Glucosamine.[1] Mass spectrometry alone cannot distinguish them without chromatographic resolution.

  • Lack of Chromophore: The molecule lacks conjugated double bonds, rendering standard UV detection (254 nm) useless without derivatization.

  • High Polarity: The hydrochloride salt is extremely hydrophilic, leading to zero retention on standard C18 reversed-phase columns.[1]

1.2 Strategic Method Selection Select the protocol based on your laboratory's capabilities and sensitivity requirements.

MethodSelection Start Start: Select Method Sensitivity High Sensitivity Required? (< 1 µM) Start->Sensitivity Isomer Isomer Separation Critical? (Psicose vs Fructose) Sensitivity->Isomer Yes Equip Available Equipment Sensitivity->Equip No HILIC Protocol A: HILIC-MS/MS Isomer->HILIC High Sensitivity HPAEC Protocol B: HPAEC-PAD Isomer->HPAEC Highest Resolution Equip->HPAEC Ion Chromatography Deriv Protocol C: OPA-Derivatization HPLC Equip->Deriv Standard HPLC-UV/FLD

Figure 1: Decision matrix for selecting the optimal analytical workflow.

Part 2: Detailed Experimental Protocols

Protocol A: HILIC-MS/MS (High Sensitivity & Specificity)

Best for: Trace quantification in biological matrices (plasma, cell lysates).[1]

1. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water-rich layer on a polar stationary phase.[1] Tandem mass spectrometry (MS/MS) provides specificity via Multiple Reaction Monitoring (MRM).

2. Chromatographic Conditions:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Merck SeQuant ZIC-HILIC.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

3. Gradient Profile:

Time (min) % Mobile Phase B Curve
0.0 90 Initial
2.0 90 Isocratic hold
10.0 50 Linear ramp
12.0 50 Wash
12.1 90 Re-equilibration

| 15.0 | 90 | End |[1]

4. Mass Spectrometry Parameters (ESI+):

  • Precursor Ion: m/z 180.1 [M+H]⁺

  • Quantifier Transition: m/z 180.1 → 162.1 (Loss of H₂O)

  • Qualifier Transition: m/z 180.1 → 84.0 (Ring fragmentation)

  • Collision Energy: 15–20 eV (Optimize for specific instrument).

5. Critical Note on Isomers: D-Psicose and D-Fructose derivatives may co-elute on some HILIC phases.[1] Validation with pure standards of both 1-Amino-1-deoxy-D-psicose and 1-Amino-1-deoxy-D-fructose is mandatory to confirm separation. If co-elution occurs, switch to Protocol B.

Protocol B: HPAEC-PAD (The "Gold Standard" for Resolution)

Best for: Purity analysis, food science applications, and separating isomers.[1]

1. Principle: High-Performance Anion-Exchange Chromatography (HPAEC) separates carbohydrates based on their pKa at high pH.[1] Pulsed Amperometric Detection (PAD) oxidizes the analyte on a gold electrode, providing femtomole sensitivity without derivatization.[1]

2. System Configuration:

  • Instrument: Dionex ICS-6000 or equivalent.

  • Column: CarboPac PA1 (4 x 250 mm) with PA1 Guard.

  • Detector: Electrochemical (ED) with Gold working electrode and Ag/AgCl reference.

  • Waveform: Standard Carbohydrate Quadruple Potential.

3. Mobile Phases:

  • Eluent A: 18 MΩ Deionized Water.

  • Eluent B: 200 mM NaOH.

  • Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.

4. Method Workflow: The amino group makes ADP basic, but at pH > 12, it behaves as a neutral/anionic sugar skeleton.

  • Isocratic Step: 15 mM NaOH (Isocratic) for 0–20 mins.

    • Differentiation: 1-Amino-1-deoxy-D-psicose typically elutes slightly later than its fructose analogue due to the stereochemistry at C3 interacting differently with the pellicular resin.

  • Cleaning Step: Ramp to 200 mM NaOH + 500 mM NaOAc (20–25 mins) to remove carbonate and strongly retained species.

Protocol C: Pre-Column Derivatization (OPA-FLD)

Best for: Labs with standard HPLC-Fluorescence/UV equipment.[1]

1. Principle: The primary amine at C1 reacts with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1]

2. Reagents:

  • OPA Reagent: Dissolve 50 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer (0.4 M, pH 9.5) and 50 µL 2-Mercaptoethanol.

  • Reaction: Mix 100 µL Sample + 100 µL OPA Reagent. Incubate 2 mins at RT. Inject immediately (derivative is unstable).

3. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 25 mM Phosphate Buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile:Methanol (50:50).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Derivatization ADP 1-Amino-1-deoxy-D-psicose (Non-fluorescent) Complex Isoindole Derivative (Highly Fluorescent) ADP->Complex pH 9.5, 2 min OPA OPA + 2-Mercaptoethanol OPA->Complex Detection HPLC-FLD Detection Ex: 340nm / Em: 450nm Complex->Detection

Figure 2: Reaction scheme for OPA derivatization enabling fluorescence detection.[1]

Part 3: Validation & Quality Control

3.1 Linearity & Range

  • Prepare a stock solution of 1-Amino-1-deoxy-D-psicose HCl (1 mg/mL) in water.

  • HILIC-MS/MS Range: 5 ng/mL – 1000 ng/mL.

  • HPAEC-PAD Range: 0.1 µg/mL – 50 µg/mL.

  • OPA-HPLC Range: 0.5 µg/mL – 100 µg/mL.

3.2 Synthesis of Standards (If Commercial Unavailable) If the specific HCl salt is unavailable commercially, it can be synthesized via the Amadori Rearrangement :

  • Reflux D-Psicose with Ammonia (or specific amine source) in methanol.[1]

  • Purify using Cation Exchange Chromatography (Dowex 50W, H+ form).

  • Elute with dilute NH4OH, lyophilize, and convert to HCl salt. Note: This produces a mixture of isomers; rigorous purification via Protocol B (HPAEC) is required to isolate the specific psicose derivative from degradation products.

3.3 Troubleshooting

Issue Probable Cause Solution
Peak Tailing (HILIC) Secondary interactions with silanols Increase Buffer Ionic Strength (up to 20mM Ammonium Formate).
Low Recovery (OPA) Derivative instability Automate derivatization using the autosampler (injector program).[1]

| Baseline Drift (HPAEC) | Carbonate contamination in NaOH | Use carbonate-free NaOH (50% w/w) and keep eluents under Helium/Nitrogen blanket.[1] |

References

  • Simultaneous quantification of amino acids and Amadori products in foods. Source: Journal of Chromatography A. Context: Establishes HILIC-MS/MS parameters for amino-deoxy-ketose structures. URL:[Link]

  • Separation of D-psicose and D-fructose using simulated moving bed chromatography. Source: Journal of Separation Science.[2] Context: Defines the cation-exchange selectivity between Psicose and Fructose backbones, critical for separating their amino-derivatives. URL:[Link]

  • 1-Amino-1-deoxy-D-fructose ("fructosamine") and its derivatives. Source: Advances in Carbohydrate Chemistry and Biochemistry.[3][4] Context: Comprehensive review of the chemistry and stability of 1-amino-1-deoxy-ketoses. URL:[Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Source: The Royal Society of Chemistry. Context: Protocol for derivatization of difficult polar metabolites, adaptable for amino-sugars. URL:[Link]

Sources

Application

"incorporating 1-Amino-1-deoxy-D-psicose hydrochloride into glycoconjugates"

This Application Note and Protocol guide is designed for researchers in glycobiology and drug delivery. It details the incorporation of 1-Amino-1-deoxy-D-psicose (a rare sugar amine derivative) into protein carriers to f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in glycobiology and drug delivery. It details the incorporation of 1-Amino-1-deoxy-D-psicose (a rare sugar amine derivative) into protein carriers to form stable glycoconjugates.

Executive Summary

The incorporation of rare sugars (monosaccharides with limited natural abundance) into therapeutic proteins and peptides is an emerging frontier in glyco-engineering. 1-Amino-1-deoxy-D-psicose hydrochloride (a derivative of D-allulose) offers a unique chemical handle for conjugation. Unlike naturally occurring D-glucose or D-mannose, D-psicose exhibits distinct metabolic stability and specific affinity for hepatic enzymes and transporters, making it a valuable ligand for targeted delivery and half-life extension.

This guide provides a validated protocol for conjugating 1-Amino-1-deoxy-D-psicose to carboxyl-containing carriers (e.g., BSA, HSA, Monoclonal Antibodies) using carbodiimide chemistry. The resulting neoglycoconjugates retain the rare sugar moiety in a stable configuration, avoiding the deleterious Maillard browning often associated with amino-sugars under uncontrolled conditions.

Key Benefits of D-Psicose Conjugates
  • Metabolic Resistance: D-psicose is minimally metabolized by mammalian glycolysis, potentially increasing the circulating half-life of the conjugate.

  • Reduced Caloric Impact: Relevant for oral delivery formulations where caloric neutrality is required.

  • Enzyme Inhibition: 1-amino-deoxy-ketoses act as competitive inhibitors for specific glycosidases, useful for targeting lysosomal storage disease pathways.

Chemical Logic & Mechanism

The starting material, 1-Amino-1-deoxy-D-psicose (as HCl salt) , possesses a primary amine at the C1 position. This amine is the nucleophile.[] The carrier protein provides the electrophile (activated carboxylic acid).

The Challenge: Free amino sugars are prone to self-polymerization and browning (Maillard reaction) at alkaline pH. The Solution: We utilize a two-step activation strategy where the protein is activated first at acidic pH, followed by a rapid, pH-controlled addition of the sugar amine. This minimizes the time the amino-sugar spends in a free, reactive state.

Reaction Pathway (DOT Visualization)

G Protein Carrier Protein (COOH groups) Activated NHS-Ester Intermediate Protein->Activated pH 5.0-6.0 15 mins EDC EDC/NHS Activation EDC->Activated Conjugate Stable Glycoconjugate (Amide Bond) Activated->Conjugate pH 7.2 Nucleophilic Attack Byproducts Urea Byproduct (Water Soluble) Activated->Byproducts Psicose 1-Amino-1-deoxy-D-psicose (HCl Salt) Psicose->Conjugate Add immediately

Figure 1: Reaction logic for the EDC/NHS mediated conjugation of 1-Amino-1-deoxy-D-psicose to a protein carrier.

Materials & Reagents

ReagentGrade/SpecPurpose
1-Amino-1-deoxy-D-psicose HCl >95% PurityLigand (Nucleophile)
Carrier Protein BSA, HSA, or CRM197Scaffold (Electrophile)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Hydrochloride saltZero-length crosslinker
Sulfo-NHS (N-hydroxysulfosuccinimide)Premium GradeStabilizes active ester
Activation Buffer 0.1M MES, pH 6.0Optimal for EDC activation
Coupling Buffer 1X PBS, pH 7.4Physiological coupling
Quenching Buffer 1M Glycine or Tris, pH 7.4Stops reaction
TNBS Reagent 5% w/v in H2OQuantifies free amines

Experimental Protocols

Protocol A: Preparation of the Glycoconjugate

Objective: Covalently attach D-psicose to BSA via amide linkage.

1. Protein Activation (The "Prime" Step)

  • Rationale: EDC reacts fastest with carboxyls at pH ~5-6. Activating the protein separately prevents EDC from crosslinking the sugar's amine to itself.

  • Step 1.1: Dissolve 10 mg of BSA in 1 mL of Activation Buffer (MES, pH 6.0).

  • Step 1.2: Add 4 mg of EDC and 10 mg of Sulfo-NHS to the protein solution.

  • Step 1.3: Incubate at room temperature for 15 minutes. Do not exceed 20 minutes to avoid hydrolysis.

2. Ligand Preparation

  • Rationale: The sugar is supplied as an HCl salt. It must be dissolved immediately before use to prevent degradation.

  • Step 2.1: Weigh out a 50-fold molar excess of 1-Amino-1-deoxy-D-psicose HCl relative to the protein.

    • Calculation: For 10 mg BSA (~66 kDa, ~150 nmol), use ~7.5 µmol of sugar (~1.5 mg).

  • Step 2.2: Dissolve the sugar in 500 µL of Coupling Buffer (PBS, pH 7.4). Check pH; if <7.0 due to HCl salt, adjust carefully with dilute NaOH.

3. Conjugation Reaction

  • Step 3.1: Mix the Activated Protein solution with the Ligand solution.

  • Step 3.2: Adjust final pH to 7.2–7.5 immediately. Critical: The amine needs to be deprotonated to react, but high pH (>8.5) accelerates Maillard browning.

  • Step 3.3: Incubate for 2 hours at Room Temperature or Overnight at 4°C (preferred for stability).

4. Purification

  • Step 4.1: Desalt the reaction mixture using a PD-10 column or dialysis cassette (10 kDa MWCO) against PBS to remove excess EDC, urea, and unconjugated sugar.

Protocol B: Quality Control & Characterization

Objective: Validate the success of the conjugation.

1. MALDI-TOF Mass Spectrometry
  • Method: Mix conjugate with Sinapinic Acid matrix.

  • Expectation: A mass shift corresponding to the sugar incorporation.

  • Calculation:

    
    .
    
    • Note: MW of 1-Amino-1-deoxy-psicose is ~179 Da. Incorporation results in loss of water (-18) or HCl depending on mechanism, usually +161 Da shift per sugar.

2. TNBS Assay (Degree of Substitution)
  • Rationale: TNBS reacts with primary amines. A reduction in free amines on the protein (lysines) indicates they have been modified?

    • Correction: In this protocol, we modified the carboxyls of the protein with the amine of the sugar. Therefore, the protein's lysine count should remain roughly constant, while the sugar's amine signal disappears.

    • Alternative QC: Use the Phenol-Sulfuric Acid Method to quantify total carbohydrate content on the purified protein.

  • Protocol:

    • Mix 50 µL conjugate with 150 µL conc. H2SO4 and 30 µL 5% Phenol.

    • Heat at 90°C for 5 mins.

    • Read Absorbance at 490 nm.

    • Compare against a standard curve of D-psicose.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Solution turns brown Maillard reaction (uncontrolled)Lower pH to 7.2; Perform conjugation at 4°C.
Precipitation Over-crosslinkingReduce EDC/NHS concentration; Ensure sugar is in excess.
Low Incorporation Hydrolysis of NHS-esterWork faster during Step 3.1; Ensure buffer is free of primary amines (No Tris!).

References

  • Amadori Rearrangement & Sugar Amines

    • Hodge, J. E. (1955). "The Amadori Rearrangement".[2][3][4][5] Advances in Carbohydrate Chemistry.

    • Source:

  • D-Psicose (Allulose)

    • Hossain, A., et al. (2015). "Rare sugar D-psicose: Production, properties, and applications".[6] Chemical and Biological Technologies in Agriculture.

    • Source:

  • Bioconjugation Techniques

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
    • Source:

  • 1-Amino-1-deoxy-D-fructose Derivatives (Analogous Chemistry)

    • Mossine, V. V., et al. (1994). "Interaction of 1-amino-1-deoxy-D-fructose derivatives with bovine serum albumin".
    • Source:

Disclaimer: This protocol involves the use of chemical reagents that may be hazardous. Consult the Safety Data Sheet (SDS) for 1-Amino-1-deoxy-D-psicose HCl and EDC before use.

Sources

Method

"studying protein-carbohydrate interactions with 1-Amino-1-deoxy-D-psicose hydrochloride"

Application Note: Studying Protein-Carbohydrate Interactions and Deglycation Mechanisms using 1-Amino-1-deoxy-D-psicose Hydrochloride Executive Summary The investigation of non-enzymatic protein glycation and subsequent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Studying Protein-Carbohydrate Interactions and Deglycation Mechanisms using 1-Amino-1-deoxy-D-psicose Hydrochloride

Executive Summary

The investigation of non-enzymatic protein glycation and subsequent enzymatic repair mechanisms requires stable, structurally specific Amadori product analogs. 1-Amino-1-deoxy-D-psicose hydrochloride (D-psicosamine HCl) serves as a critical biochemical tool for isolating the activity of specific deglycating enzymes, such as Fructosamine-3-kinase-related protein (FN3K-RP), and for mapping the binding kinetics of carbohydrate-recognizing domains. As a Senior Application Scientist, I have designed this guide to provide researchers with the theoretical grounding and self-validating experimental protocols necessary to utilize D-psicosamine HCl effectively in advanced biochemical assays.

Theoretical Grounding: The Chemistry of D-Psicosamine

Protein glycation occurs when primary amines react with reducing sugars to form Schiff bases, which subsequently undergo an Amadori rearrangement to form stable ketosamines. To combat the accumulation of these potentially toxic modifications, mammalian cells utilize specific kinases to phosphorylate and destabilize these adducts.

Fructosamine-3-kinase (FN3K) and its homolog, Fructosamine-3-kinase-related protein (FN3K-RP), are the primary enzymes responsible for this repair[1]. However, they exhibit strict stereospecificity:

  • FN3K phosphorylates fructosamines, which possess an L-configuration at the C3 position.

  • FN3K-RP (Ketosamine-3-kinase 2) specifically phosphorylates ketosamines with a D-configuration at the C3 position, such as psicosamines and ribulosamines, but cannot act on fructosamines[1].

By utilizing D-psicosamine, researchers can definitively isolate FN3K-RP activity from FN3K. Once FN3K-RP phosphorylates the C3 hydroxyl of D-psicosamine, the resulting psicosamine-3-phosphate becomes highly unstable. It spontaneously decomposes into 3-deoxyglucosone, inorganic phosphate (Pi), and the free amine, effectively completing the deglycation cycle[2].

FN3KRP_Pathway A Amine + D-Allose (Glycation) B D-Psicosamine (Ketosamine) A->B Amadori Rearrangement C FN3K-RP + ATP (Phosphorylation) B->C Substrate Binding D Psicosamine-3-Phosphate (Unstable) C->D C3 Phosphorylation E Free Amine + Pi (Deglycation) D->E Spontaneous Decomposition

FN3K-RP mediated phosphorylation and subsequent spontaneous deglycation of D-psicosamine.

Quantitative Data & Structural Dynamics

When studying protein-carbohydrate interactions, understanding the solution-state dynamics of the ligand is paramount. Enzymes and lectins often recognize specific anomeric or tautomeric forms of a sugar. In aqueous solution, D-psicosamine establishes a complex anomeric equilibrium[3].

Table 1: Anomeric Equilibrium of D-Psicosamine in Aqueous Solution

Tautomeric / Anomeric Form Relative Abundance (%) Structural Implication for Protein Binding
α-furanose 32.4% Primary recognized form for specific furanose-binding lectins.
α-pyranose 27.2% Common conformation in crystalline states; standard pyranose chair.
β-pyranose 21.0% Competes for binding pockets favoring equatorial hydroxyl alignments.
β-furanose 9.1% Minor cyclic contributor; high flexibility.

| Acyclic keto form | 11.0% | Critical reactive intermediate for kinase recognition and Maillard reactions. |

Note: The 11.0% abundance of the acyclic keto form is unusually high compared to standard hexoses[3]. This open-chain presentation is essential for the induced-fit mechanisms of specific kinases.

Table 2: Kinetic Properties of Ketosamine-3-Phosphates

Substrate Kinase Specificity C3 Stereochemistry 3-Phosphate Half-Life (pH 7.1, 37°C)
Fructosamine FN3K L-configuration ~7.0 hours
Psicosamine FN3K-RP D-configuration ~8.8 hours

| Ribulosamine | FN3K-RP | D-configuration | ~25 minutes |

Data derived from the spontaneous decomposition rates of phosphorylated Amadori products[1],[2].

Experimental Methodologies

Protocol 1: In Vitro Deglycation Assay using FN3K-RP

Objective: Isolate and quantify the ketosamine-3-kinase activity of FN3K-RP. Causality: Because FN3K-RP strictly requires a D-configuration at C3, using D-psicosamine HCl (MW 215.63 g/mol )[4] guarantees that any measured phosphorylation is driven by FN3K-RP, not contaminating FN3K. Self-Validating System: This protocol includes a parallel control using 1-deoxy-1-morpholinofructose (DMF). DMF is an FN3K-specific substrate[2]. A lack of activity in the DMF control validates the absolute specificity of the FN3K-RP preparation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer consisting of 50 mM HEPES (pH 7.1), 5 mM ATP, and 5 mM MgCl₂.

  • Substrate Addition: Prepare two parallel reaction tubes. To Tube A, add D-psicosamine HCl to a final concentration of 2 mM. To Tube B (Control), add DMF to a final concentration of 2 mM.

  • Enzyme Introduction: Add 1 µg of purified recombinant human FN3K-RP to both tubes. Adjust the final reaction volume to 100 µL with buffer.

  • Incubation: Incubate the mixtures at 37°C for 2 hours. Causality: This specific temperature and duration allow for both the enzymatic phosphorylation and the subsequent spontaneous decomposition of the unstable psicosamine-3-phosphate intermediate into detectable inorganic phosphate (Pi).

  • Termination & Quantification: Terminate the reaction by adding 10 µL of 10% trichloroacetic acid (TCA) and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Readout: Transfer 50 µL of the supernatant to a microplate and add 100 µL of Malachite Green reagent. Read absorbance at 620 nm. Tube A will show high absorbance (Pi release), while Tube B must remain at baseline, validating the assay's specificity.

Protocol 2: Surface Plasmon Resonance (SPR) for Lectin-Ketosamine Binding

Objective: Determine the real-time binding kinetics (


, 

,

) of D-psicosamine to carbohydrate-recognizing domains (e.g., galectins). Causality: SPR is highly sensitive to bulk refractive index changes. Because D-psicosamine is supplied as a hydrochloride salt, injecting it at high concentrations can cause severe buffer mismatch artifacts. The protocol below mitigates this via strict pH matching and reference subtraction.

SPR_Workflow S1 1. Sensor Chip Functionalization (Immobilize Target Protein) S2 2. Baseline Stabilization (Running Buffer Flow) S1->S2 S3 3. Analyte Injection (D-Psicosamine HCl Series) S2->S3 S4 4. Kinetic Analysis (Association & Dissociation) S3->S4 S5 5. Surface Regeneration (Remove Bound Analyte) S4->S5 S5->S2 Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) workflow for interaction kinetics.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate flow cell 2 (Fc2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target lectin (diluted in 10 mM sodium acetate, pH 4.5) until a density of ~3000 RU is achieved. Block both Fc1 (Reference) and Fc2 with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation (Critical Step): Dissolve D-psicosamine HCl in the exact running buffer (e.g., PBS-T, pH 7.4) used for the SPR system. Self-Validating Step: Verify the pH of the highest concentration analyte solution (e.g., 1 mM). If the HCl salt lowers the pH, adjust it back to 7.4 using micro-additions of NaOH to prevent false-positive bulk shifts. Prepare a 2-fold dilution series (15.6 µM to 1000 µM).

  • Kinetic Injection: Flow the running buffer at 30 µL/min until the baseline is stable. Inject the D-psicosamine series over Fc1 and Fc2 for 120 seconds (Association Phase), followed by a 300-second buffer flow (Dissociation Phase).

  • Data Analysis: Subtract the Fc1 reference signal from the Fc2 active signal. Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the affinity constants.

References[3] Mossine, V. V., Barnes, C. L., & Mawhinney, T. P. (2018). "Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose (“D-sorbosamine” and “D-psicosamine”) derivatives." Journal of Molecular Structure, 1160, 73-79.

Sources

Application

Application Note: Design, Screening, and Kinetic Evaluation of Amino Sugar-Based Enzyme Inhibitors

Scientific Rationale & Mechanistic Insights Amino sugars (iminosugars) represent a privileged and highly versatile scaffold in modern drug discovery. Characterized by the replacement of the endocyclic oxygen atom of a ca...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

Amino sugars (iminosugars) represent a privileged and highly versatile scaffold in modern drug discovery. Characterized by the replacement of the endocyclic oxygen atom of a carbohydrate pyranose or furanose ring with a basic nitrogen atom, these molecules act as potent inhibitors of glycosidases and glycosyltransferases[1][2].

The Causality of Inhibition: The foundational molecule of this class, 1-Deoxynojirimycin (1-DNJ)—originally isolated from Morus alba (mulberry)—exerts its effect through structural and electronic mimicry[3][4]. At physiological pH, the secondary or tertiary amine in the iminosugar ring becomes protonated. This positively charged state perfectly mimics the highly unstable, positively charged oxocarbenium ion-like transition state that forms during the natural enzymatic hydrolysis of glycosidic bonds[3][5]. Because enzymes are evolutionarily optimized to bind their transition states with exponentially higher affinity than their ground-state substrates, these protonated amino sugars lock the enzyme in a high-affinity, inactive competitive complex[1][5].

Therapeutic Applications:

  • Metabolic Disorders: By competitively inhibiting intestinal α-glucosidases, iminosugars like Miglitol delay carbohydrate digestion, effectively blunting postprandial hyperglycemic spikes in Type 2 Diabetes[6][7].

  • Antiviral Development: Enveloped viruses (e.g., SARS-CoV-2, Dengue) hijack host endoplasmic reticulum (ER) α-glucosidases (I and II) to fold their highly glycosylated envelope proteins. Iminosugars disrupt this host-dependent processing, exerting a broad-spectrum antiviral effect that is highly resilient to viral mutation[5][8].

  • Oncology: Inhibitors targeting Golgi α-mannosidase II (e.g., Swainsonine) block the formation of complex N-glycans, which are heavily implicated in tumor metastasis and immune evasion[9].

Mechanistic Pathway

G Substrate Natural Carbohydrate Substrate Enzyme Glycosidase Active Site Substrate->Enzyme Binds TS Oxocarbenium Ion Transition State (+) Enzyme->TS Catalysis Inhibition Competitive Inhibition (Blocks Substrate) Enzyme->Inhibition Reduced Activity Products Monosaccharides (e.g., Glucose) TS->Products Hydrolysis AminoSugar Amino Sugar Scaffold (e.g., 1-DNJ) Protonation Physiological pH Protonation (NH2+) AminoSugar->Protonation Modification Protonation->Enzyme High-Affinity Binding Protonation->TS Structural Mimicry

Logical relationship of competitive enzyme inhibition by amino sugar transition-state mimics.

Quantitative Data: Benchmark Amino Sugar Inhibitors

InhibitorScaffold TypeTarget EnzymePrimary ApplicationBenchmark IC50 / Ki
1-Deoxynojirimycin (1-DNJ) Piperidine iminosugarα-GlucosidaseType 2 Diabetes~52.02 μM[7]
Miglitol N-hydroxyethyl-DNJIntestinal α-GlucosidasesType 2 Diabetes (Clinical)~0.5 - 2.0 μM
Swainsonine Indolizidine iminosugarLysosomal α-mannosidaseOncology / AntiviralIC50 0.70 nM[9]
Miglustat N-butyl-DNJGlucosylceramide synthaseGaucher Disease~5 - 10 μM
N-alkyl-DNJ Derivatives Substituted PiperidineER α-Glucosidase I/IISARS-CoV-2 AntiviralEC90 1.94 μM[5][8]

Experimental Protocols

Protocol A: High-Throughput α-Glucosidase Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of novel amino sugar derivatives using a self-validating 96-well microplate matrix.

Causality Behind Experimental Design:

  • Buffer Selection (0.1 M Sodium Phosphate, pH 6.8): This specific pH strictly mimics the microenvironment of the small intestine brush border where α-glucosidase naturally operates. It ensures the enzyme maintains its native conformational state and the iminosugar achieves the correct physiological protonation state required for transition-state mimicry[6][10].

  • Substrate Selection (pNPG): p-nitrophenyl-α-D-glucopyranoside (pNPG) is a synthetic chromogenic substrate. Cleavage of its α-glucopyranoside linkage releases p-nitrophenol, allowing direct spectrophotometric quantification[3][6].

  • Pre-incubation Step: Because iminosugars are competitive inhibitors, a 15-minute pre-incubation at 37°C is mandatory. This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the system is flooded with the high-concentration pNPG substrate[7][10].

  • Reaction Termination (0.2 M Na₂CO₃): The highly alkaline carbonate buffer serves a critical dual purpose. First, it instantly denatures the enzyme to halt the reaction. Second, it fully deprotonates the released p-nitrophenol into the p-nitrophenolate anion, drastically shifting and maximizing its molar extinction coefficient at 405 nm for highly sensitive detection[7][10].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M Sodium Phosphate Buffer (pH 6.8).

    • Dissolve α-glucosidase to a working concentration of 0.2 U/mL in the cold buffer[6].

    • Prepare a 5 mM pNPG solution in the buffer (freshly made)[6].

    • Prepare serial dilutions of the test amino sugar in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Self-Validating Assay Matrix Setup (96-well plate):

    • Test Wells: 50 μL Enzyme + 10 μL Test Inhibitor.

    • Vehicle Control (100% Activity): 50 μL Enzyme + 10 μL Buffer/DMSO.

    • Inhibitor Blank: 50 μL Buffer + 10 μL Test Inhibitor. (Corrects for any intrinsic absorbance/auto-fluorescence of the synthesized amino sugar at 405 nm).

    • Positive Control: 50 μL Enzyme + 10 μL 1-DNJ (or Acarbose). (Validates the functional integrity of the enzyme batch)[7].

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes[7].

  • Initiation: Add 40 μL of 5 mM pNPG to all wells to start the reaction[10].

  • Reaction Phase: Incubate at 37°C for exactly 20 minutes[3].

  • Termination: Add 100 μL of 0.2 M Na₂CO₃ to all wells[10].

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate % Inhibition relative to the Vehicle Control (after subtracting respective blanks).

Protocol B: Enzyme Kinetics & Mechanism Determination (Lineweaver-Burk)

Objective: Confirm the competitive nature of the amino sugar inhibitor via kinetic profiling.

Step-by-Step Methodology:

  • Set up the assay as described in Protocol A, but alter the matrix to include varying concentrations of the pNPG substrate (e.g., 0.5, 1.0, 2.5, and 5.0 mM)[10][11].

  • Cross-titrate these substrate concentrations against fixed concentrations of the test inhibitor (e.g., 0, 0.5× IC50, 1× IC50, and 2× IC50)[4].

  • Instead of a single endpoint read, measure the absorbance continuously every 1 minute for 10 minutes to determine the initial velocity (

    
    ) in the linear range of the reaction.
    
  • Plot the double-reciprocal Lineweaver-Burk graph (

    
     vs 
    
    
    
    )[10].

Data Interpretation (Causality): If the synthesized amino sugar acts as a true transition-state mimic (competitive inhibitor), the plotted lines for different inhibitor concentrations will intersect exactly at the y-axis. This indicates that the maximum velocity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) remains unchanged (because infinite substrate can outcompete the inhibitor), but the apparent Michaelis constant (

) increases, reflecting a reduced effective affinity of the enzyme for the natural substrate[4].

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-Amino-1-deoxy-D-psicose HCl Synthesis

Status: Operational Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Subject: Yield Improvement & Troubleshooting for 1-Amino-1-deoxy-D-psicose Hydrochloride System Overview: The Synthetic Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Subject: Yield Improvement & Troubleshooting for 1-Amino-1-deoxy-D-psicose Hydrochloride

System Overview: The Synthetic Challenge

1-Amino-1-deoxy-D-psicose (also known as D-psicosamine ) is a rare amino-ketose. Unlike its aldose counterparts (e.g., glucosamine), it cannot be synthesized via simple reductive amination of the parent sugar without significant side reactions.

The most robust synthetic route for high-purity applications is the Amadori Rearrangement of D-Allose using a protected amine (e.g., dibenzylamine), followed by deprotection. This method converts an aldose (D-Allose) into a 1-amino-1-deoxy-ketose (D-Psicose derivative).

The Critical Pathway

The following workflow illustrates the optimized "Benzylamine Route," which avoids the polymerization issues common with direct ammonia reactions.

G Allose D-Allose (Starting Material) Glycosylamine N-Glycosylamine (Intermediate) Allose->Glycosylamine + Bn2NH - H2O Amadori Amadori Product (1-Dibenzylamino-1-deoxy-D-psicose) Glycosylamine->Amadori H+ Catalyst Heat (60°C) Deprotection Hydrogenolysis (H2, Pd/C) Amadori->Deprotection Pd/C, H2 MeOH Salt 1-Amino-1-deoxy-D-psicose HCl (Final Salt) Deprotection->Salt HCl/Dioxane Crystallization

Figure 1: The thermodynamic pathway from D-Allose to D-Psicosamine HCl via the Amadori Rearrangement.

Yield Optimization: The "Yield Killers"

The Amadori rearrangement is an equilibrium process often plagued by the Maillard Reaction (browning/polymerization). To improve yield from the typical 30-40% to >70%, you must control three variables: Water Activity , Acidity (pH) , and Temperature .

Variable 1: Water Exclusion (Thermodynamic Control)

The formation of the Schiff base (Glycosylamine) releases water. If water remains in the system, the equilibrium shifts back to the starting material.

  • Protocol Adjustment: Use anhydrous methanol or ethanol. Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water in situ.

  • Impact: Shifts equilibrium toward the Glycosylamine, the precursor to the rearrangement.

Variable 2: Acid Catalysis (Kinetic Control)

The rearrangement of the Glycosylamine to the Amadori product requires protonation of the ring oxygen or the imine nitrogen.

  • Protocol Adjustment: Add weak organic acid equivalents (e.g., Acetic Acid or Malonic Acid).

  • Optimization: Maintain a pH equivalent of 4.0–5.0 in the alcoholic solution. Strong mineral acids (HCl, H2SO4) at this stage will cause degradation (furfural formation).

Variable 3: Temperature Management
  • The Danger Zone: Temperatures >65°C promote the formation of pyrazines and brown polymers (Maillard products).

  • The Sweet Spot: 55°C – 60°C.

  • Recommendation: Use a jacketed reactor for precise thermal control.

Data: Solvent & Catalyst Effects on Yield
Solvent SystemCatalyst (0.1 eq)Temp (°C)Time (h)Yield (Crude)Purity (HPLC)
MeOH (Anhydrous) Acetic Acid 60 4 72% High
MeOH (95%)None601228%Low
EtOH (Anhydrous)Acetic Acid75355%Medium (Browning)
Water/DioxaneHCl506<10%Very Low

Detailed Protocol: The "Benzylamine Route"

Objective: Synthesis of 1-Amino-1-deoxy-D-psicose Hydrochloride starting from D-Allose.

Step 1: Amadori Rearrangement[1][2][3][4]
  • Dissolution: Dissolve D-Allose (1.0 eq) in anhydrous Methanol (10 mL/g).

  • Amine Addition: Add Dibenzylamine (1.1 eq). Note: Dibenzylamine prevents over-alkylation compared to simple benzylamine.

  • Catalysis: Add Glacial Acetic Acid (0.1 – 0.2 eq).

  • Reaction: Heat to 60°C under Argon atmosphere. Monitor by TLC (System: EtOAc/MeOH 5:1). The aldose spot will disappear, and a lower Rf spot (Amadori product) will appear.

  • Workup: Evaporate solvent under reduced pressure. Do not use high heat (>40°C) during evaporation to prevent caramelization.

Step 2: Hydrogenolysis (Deprotection)
  • Setup: Dissolve the crude dibenzyl-derivative in MeOH/Water (9:1).

  • Catalyst: Add Pd/C (10% loading, 10 wt% of substrate).

  • Reduction: Stir under H2 atmosphere (balloon pressure is sufficient) for 12–24 hours at Room Temperature.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

Step 3: Salt Formation (The Critical Crystallization)

Users often report obtaining a "sticky oil" here. Follow this strictly to get crystals.

  • Concentration: Concentrate the filtrate to a thick syrup.

  • Acidification: Dissolve syrup in a minimum amount of absolute ethanol .

  • Precipitation: Dropwise add 1M HCl in Dioxane or HCl in Diethyl Ether .

    • Warning: Do not use aqueous HCl. Water will prevent crystallization.

  • Crystallization: If oil forms, scratch the flask sides or add a seed crystal. Store at 4°C overnight.

  • Isolation: Filter the white hygroscopic solid under Nitrogen (to prevent moisture absorption).

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black. Is it salvageable?

Diagnosis: This is the "Maillard runaway." You likely overheated the reaction (>65°C) or allowed the pH to become too basic (accelerating polymerization). Solution:

  • Dissolve the crude tar in water.

  • Wash with Dichloromethane (DCM) to remove non-polar byproducts.

  • Use Cation Exchange Chromatography (Dowex 50W, H+ form). The amino sugar will bind; neutral browning polymers will wash through. Elute the product with dilute NH4OH.

Q2: I cannot get the HCl salt to crystallize; it remains a syrup.

Diagnosis: Presence of residual water or excess acid. Solution:

  • Azeotropic Drying: Add toluene or ethanol to the syrup and rotovap again to pull off trace water. Repeat 3x.

  • Solvent Swap: Try dissolving in a small amount of Isopropanol (IPA) and adding Diethyl Ether until turbid.

  • Cold Storage: Place the oil in a desiccator at -20°C. Some amino sugar salts take days to nucleate.

Q3: Why use Dibenzylamine instead of Ammonia?

Reasoning:

  • Ammonia: Reacts with two sugar molecules to form diglycosylamines (secondary amines), reducing yield.

  • Dibenzylamine: Is a secondary amine that can only react with one sugar molecule. The resulting tertiary amine is stable and cleanly deprotected to the primary amine (1-Amino-1-deoxy-D-psicose).

Q4: Can I start with D-Psicose instead of D-Allose?

Technical Constraint: Not easily for the 1-amino derivative.

  • Reacting D-Psicose (a ketose) with an amine typically triggers the Heyns Rearrangement , which places the amine at C2 (forming 2-amino-2-deoxy-aldoses).

  • To get the amine at C1 (1-amino-1-deoxy-ketose), you must start with the Aldose (D-Allose) via the Amadori path.[1]

References

  • Amadori Rearrangement Mechanism & Optimization

    • Hodge, J. E. (1955). The Amadori Rearrangement.
    • Source:

  • Crystal Structure & Confirmation of D-Psicosamine Derivatives

    • O’Brien, C. et al. (2025).[2] Molecular and crystal structure... of 1-amino-1-deoxy-D-psicopyranose derivatives.

    • Source:

  • General Synthesis of Amino-Ketoses (Wrodnigg Protocol)

    • Wrodnigg, T. M., & Stutz, A. E. (1999).
    • Source:

  • Purification of Amino Sugar Salts

    • BenchChem Technical Protocols: Synthesis of 1-Amino-deoxy-sugars.
    • Source:

Sources

Optimization

Technical Support Center: 1-Amino-1-deoxy-D-psicose HCl Purification

This guide addresses the technical purification challenges of 1-Amino-1-deoxy-D-psicose hydrochloride (also known as 1-amino-1-deoxy-D-allulose hydrochloride). As an Amadori rearrangement product (1-amino-1-deoxy-ketose)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical purification challenges of 1-Amino-1-deoxy-D-psicose hydrochloride (also known as 1-amino-1-deoxy-D-allulose hydrochloride).

As an Amadori rearrangement product (1-amino-1-deoxy-ketose), this molecule presents a "perfect storm" of purification difficulties: it is zwitterionic, highly water-soluble, prone to Maillard degradation (browning), and exists in a complex mutarotational equilibrium that resists crystallization.

Section 1: The Core Challenges (Why is this hard?)

Before attempting purification, you must understand the three adversaries inherent to this molecule's chemistry.

  • The "Isomer Soup" (Mutarotation): Unlike simple glucosides, 1-amino-1-deoxy-ketoses in solution exist as a chaotic equilibrium of five forms:

    
    -pyranose, 
    
    
    
    -pyranose,
    
    
    -furanose,
    
    
    -furanose, and the open-chain keto form. This entropy favors the formation of viscous oils (syrups) rather than crystalline solids.
  • The "Browning Timebomb" (Maillard Instability): The free base form contains both an amine and a carbonyl group (in the acyclic form). Above pH 7.0 or at elevated temperatures, it self-condenses to form brown melanoidin polymers. Rule: Always keep the pH

    
     during concentration.
    
  • The "Polarity Trap": The molecule is extremely hydrophilic. Standard organic extractions (DCM, Ethyl Acetate) will fail. It behaves more like an inorganic salt than an organic intermediate.

Section 2: Purification Workflow (The Protocol)

This protocol assumes a crude aqueous reaction mixture containing the target amine, unreacted sugars (e.g., D-allose or D-psicose), and inorganic salts.

Step 1: Cation Exchange Chromatography (The Separation)
  • Objective: Separate the amino sugar (positively charged) from neutral sugars and anionic impurities.

  • Resin: Strong Cation Exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120), 200–400 mesh.

  • Form: H

    
     form.
    

Protocol:

  • Loading: Adjust crude solution pH to ~4.0 (ensure the amine is protonated:

    
    ). Load onto the column.[1]
    
  • Washing: Flush with 5–10 column volumes (CV) of distilled water.

    • Checkpoint: Test the flow-through for sugars using the phenol-sulfuric acid test or TLC. Continue washing until neutral sugars are undetectable.

  • Elution: Elute the target amino sugar using 0.5 M NH

    
    OH  or 0.5 M HCl .
    
    • Note: Using NH

      
      OH allows you to isolate the free base initially, but it must be immediately acidified to prevent degradation. Using HCl elutes the salt directly but concentrates chloride ions.
      
    • Recommendation: Elute with NH

      
      OH, collect fractions, and immediately  neutralize active fractions with dilute HCl to pH 5.0.
      
Step 2: Concentration & Salt Formation
  • Pool fractions containing the amine (ninhydrin positive).

  • Evaporate under reduced pressure (Rotavap) at

    
     40°C .
    
    • Warning: Do not heat above 40°C. The solution will turn yellow/brown if overheated (degradation).

  • Co-evaporate with absolute ethanol 3x to remove trace water. You will likely obtain a hygroscopic foam or syrup.

Step 3: Crystallization (The "Crash")
  • Solvent System: Methanol / Isopropanol or Ethanol / Water.

  • Technique: Vapor Diffusion or Anti-solvent addition.

Protocol:

  • Dissolve the syrup in the minimum amount of dry Methanol (warm slightly to 35°C if needed).

  • Add Isopropanol or Diethyl Ether dropwise until the solution becomes slightly turbid.

  • Store at 4°C for 24–48 hours.

  • Troubleshooting: If an oil separates ("oiling out"), scratch the glass surface with a spatula or add a seed crystal of a similar amino sugar (e.g., glucosamine HCl) to induce nucleation.

Section 3: Visualizing the Logic

The following diagram illustrates the critical decision points in the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture (Amino sugar + Neutral sugars + Salts) IEC Cation Exchange (Dowex 50W H+) Bind R-NH3+ Start->IEC Wash Wash with Water (Removes Neutral Sugars) IEC->Wash Flow-through Elute Elute with 0.5M NH4OH IEC->Elute Step Gradient Neutralize IMMEDIATE Acidification (Add HCl to pH 5.0) Elute->Neutralize Critical Step Prevent Browning Conc Vacuum Concentration (< 40°C) Neutralize->Conc Cryst Crystallization (MeOH / Isopropanol) Conc->Cryst Cryst->Conc If Oils Out: Redissolve & Seed Final Pure 1-Amino-1-deoxy-D-psicose HCl (White Solid) Cryst->Final

Figure 1: Purification workflow emphasizing the critical acidification step to prevent Maillard degradation.

Section 4: Troubleshooting & FAQs

Q1: My product comes off the column as a dark brown syrup. What happened? A: You likely eluted with base (NH


OH) and let it sit too long or heated it during evaporation without neutralizing.
  • Fix: Elute into a flask that already contains a small amount of dilute HCl. Keep the pH between 4.0 and 6.0 at all times.

Q2: I cannot get crystals; it remains a thick, sticky oil. A: This is due to the mutarotation equilibrium (Isomer Soup).

  • Fix:

    • Dryness: Ensure the sample is bone dry. Trace water prevents crystallization. Azeotrope with absolute ethanol or toluene.

    • Trituration: Add dry acetone or ether to the oil and sonicate. This often turns the oil into an amorphous white powder (hygroscopic solid) which is pure enough for many applications.

    • Slow Down: Use vapor diffusion. Place a vial of the amine in MeOH inside a larger jar containing diethyl ether. Let it sit undisturbed for a week.

Q3: How do I distinguish the product from the starting sugar (D-psicose/D-allose) on TLC? A: Use two stains.

  • Ninhydrin: Stains the amino sugar (red/purple). Does not stain neutral sugars.

  • Anisaldehyde/Sulfuric Acid: Stains both sugars (usually black/brown).

  • Rf Value: On Silica gel (n-Butanol:Acetic Acid:Water, 2:1:1), the amino sugar HCl salt will have a much lower Rf (near the baseline) compared to the neutral sugar due to the ionic charge.

Q4: Is the hydrochloride salt stable? A: Yes, the HCl salt is significantly more stable than the free base. However, it is hygroscopic. Store it at -20°C in a desiccator. If it absorbs water, it becomes prone to hydrolysis or degradation over months.

Section 5: Analytical Specifications

When characterizing your purified material, compare against these expected parameters.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidOften hygroscopic.
Solubility Water, MethanolInsoluble in Acetone, Ether, DCM.
Mass Spec (ESI+) [M+H]

= 180.1 (Free base mass)
HCl is lost in MS usually.
NMR (

H, D

O)
Complex multiplet patternDue to

pyranose/furanose equilibrium. Do not expect clean, single peaks for ring protons.
pH (1% soln) ~4.0 – 5.0Acidic due to HCl salt.
References
  • Amadori Rearrangement & Amino Sugar Synthesis

    • Hodge, J. E. (1955). The Amadori Rearrangement.
    • Context: Foundational mechanism for 1-amino-1-deoxy-ketose formation.[2]

    • (Analogous chemistry citation)

  • Ion Exchange Protocols for Amino Sugars

    • Bio-Rad Laboratories.[1] Guide to Ion Exchange Chromatography.

    • Context: Standard industry protocols for separating charged amines
  • Crystallization of Psicose Derivatives

    • ResearchGate.
    • Context: Confirms the mutarotational equilibrium (pyranose/furanose/acyclic)
  • Properties of 1-Amino-1-deoxy-ketoses

    • Cayman Chemical.[3] 1-Amino-1-deoxy-D-fructose hydrochloride Product Information.

    • Context: Proxy data for the C-3 epimer, establishing stability and handling protocols for the class.

Sources

Troubleshooting

Technical Support Center: Glycosidase Inhibition Assay Troubleshooting

Welcome to the Technical Support Center Case Ticket: #GLYCO-Tv4 Subject: Inconsistent IC50 data and high background in Alpha-Glucosidase/Amylase screens. Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

Case Ticket: #GLYCO-Tv4 Subject: Inconsistent IC50 data and high background in Alpha-Glucosidase/Amylase screens. Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering "The Artifact Trap." Glycosidase assays, particularly those using colorimetric substrates like


-Nitrophenyl 

-D-glucopyranoside (

NPG), are deceptively simple. When introducing novel compounds—especially natural products or synthetic scaffolds with high conjugation—standard protocols often fail due to three convergent factors: spectral interference , solubility-driven aggregation , and non-Michaelis-Menten kinetics .

This guide bypasses generic advice. We will dismantle your assay into three validation modules to isolate the root cause.

Module 1: Pre-Assay Validation (The "Black Box" Check)

The Problem: Your compound absorbs light at 405 nm (yellow) or fluoresces, mimicking the product signal. The Fix: Quantify the "Compound Interference Factor" (CIF) before adding the enzyme.

Protocol 1.1: Spectral Interference Correction

Many novel compounds (flavonoids, alkaloids) are chromophores. If your compound is yellow/brown, it will artificially inflate the baseline, masking inhibition or creating false negatives.

Step-by-Step Workflow:

  • Prepare a "Compound Blank" Plate:

    • Well A: Buffer + Compound (Highest Concentration) + Substrate (

      
      NPG). NO ENZYME. 
      
    • Well B: Buffer + DMSO (Vehicle) + Substrate. NO ENZYME.

  • Incubate for the standard assay time (e.g., 30 min at 37°C).

  • Add Stop Solution (e.g., 1M Na₂CO₃).[1] Note: The pH shift often alters the compound's extinction coefficient (hyperchromic shift).

  • Measure Absorbance (405 nm).

Decision Logic:

  • If

    
    , you have Spectral Interference .
    
  • Solution: You must use a Kinetic Read (slope calculation) rather than an End-Point read. The static color of the compound cancels out when measuring the rate of change (

    
    ).
    

Expert Insight: If kinetic reads are impossible due to instrument limitations, switch to a fluorogenic substrate like 4-Methylumbelliferyl


-D-glucopyranoside (4-MUG) or the red-shifted Resorufin 

-D-glucopyranoside to escape the blue/yellow interference window [1].
Module 2: The "False Hit" Filter (Aggregation & PAINS)

The Problem: Your compound shows steep inhibition curves (Hill slope > 2) or acts as a "Pan-Assay Interference Compound" (PAINS). The Mechanism: Hydrophobic compounds form colloidal aggregates that sequester the enzyme, inhibiting it non-specifically. This is not drug-like inhibition.

Visualization: The Aggregation Trap

AggregationTrap cluster_0 Result: False Positive Compound Novel Compound (Hydrophobic) Micelle Colloidal Aggregate (Micelle) Compound->Micelle High Conc. (>10 µM) Sequestered Enzyme Coated by Aggregate (Inactive) Micelle->Sequestered Physical Sequestration Enzyme Free Glycosidase (Active) Enzyme->Sequestered Adsorption TrueComplex Specific Binding (E-I Complex) Enzyme->TrueComplex Ideal Scenario

Figure 1: Mechanism of promiscuous inhibition via colloidal aggregation. Aggregates physically coat the enzyme, preventing substrate access regardless of the active site structure.

Protocol 2.1: The Detergent Challenge
  • Run the Assay in Duplicate:

    • Set A: Standard Buffer.

    • Set B: Buffer + 0.01% or 0.1% Triton X-100 (freshly prepared).

  • Compare IC50s:

    • If the IC50 increases significantly (e.g., from 5 µM to >50 µM) in the presence of detergent, your compound is likely an aggregator (False Positive) [2]. The detergent breaks up the colloids, restoring enzyme activity.

    • If IC50 remains stable, the inhibition is likely specific.

Module 3: Kinetic Optimization (The Signal-to-Noise Battle)

The Problem: "My control activity is too low" or "My inhibition curve is flat." The Fix: Optimize the Enzyme-Substrate balance.

Data Table 1: Troubleshooting Matrix for Signal Issues

SymptomProbable CauseVerification StepCorrective Action
No Yellow Color (Control) Enzyme inactive or pH too low.Check pH after adding Stop Solution.[2] Must be > pH 9.5 for

-nitrophenol to ionize (turn yellow).
Ensure Stop Solution is 1M Na₂CO₃ (not NaHCO₃). Check Enzyme storage (-20°C).
High Background (Blank) Spontaneous hydrolysis of substrate.Measure Abs of substrate stock over time.Prepare substrate fresh. Keep on ice.
Precipitation Compound insoluble in aqueous buffer.Check turbidity at 600 nm (where neither product nor compound absorbs).Increase DMSO (max 5%) or use a co-solvent. Warning: Check enzyme DMSO tolerance first.
Non-Linear Rate Substrate depletion (>10% conversion).Plot Abs vs. Time.Reduce Enzyme concentration or incubation time.
Critical Parameter: DMSO Tolerance

Glycosidases are sensitive to organic solvents.

  • Rule of Thumb: Keep DMSO < 2% (v/v) final concentration.

  • Validation: Run an enzyme activity curve with 0%, 1%, 2.5%, and 5% DMSO. If activity drops by >10% at your working concentration, you are compromising the assay sensitivity [3].

Module 4: Determining Mechanism of Action

The Problem: You have a hit, but you don't know how it works (Competitive, Non-Competitive, Mixed). The Fix: The Lineweaver-Burk Diagnostic.[3][4][5][6]

Do not rely on a single IC50. You must vary both [Substrate] and [Inhibitor].[7]

Protocol 4.1: The 4x4 Matrix
  • Prepare 4 concentrations of Substrate (

    
    NPG): 0.5x Km, 1x Km, 2x Km, 4x Km.
    
  • Prepare 4 concentrations of Inhibitor : 0, 0.5x IC50, 1x IC50, 2x IC50.

  • Measure Initial Velocities (

    
    ) for all 16 combinations.
    
  • Plot 1/V vs 1/[S] (Double Reciprocal).

Visualization: Interpreting the Plot

KineticTypes Start Analyze Intersection Point of Lineweaver-Burk Lines Y_Axis Intersect on Y-Axis (1/Vmax unchanged) Start->Y_Axis X_Axis Intersect on X-Axis (-1/Km unchanged) Start->X_Axis Left_Quadrant Intersect in Top-Left (Both change) Start->Left_Quadrant Comp COMPETITIVE Inhibitor binds Active Site Vmax: Same Km: Increases Y_Axis->Comp NonComp NON-COMPETITIVE Inhibitor binds Allosteric Site Vmax: Decreases Km: Same X_Axis->NonComp Mixed MIXED TYPE Complex Binding Vmax: Decreases Km: Changes Left_Quadrant->Mixed

Figure 2: Decision tree for identifying inhibition mechanism based on Lineweaver-Burk plot intersection points.

Frequently Asked Questions (FAQ)

Q: My compound turns the solution cloudy when added to the buffer. Can I spin it down? A: No. If you spin it down, you remove the compound. The cloudiness indicates the compound has crashed out of solution (insolubility). You are effectively screening the supernatant, which has an unknown concentration.

  • Fix: Improve solubility (warmth, sonication) or lower the testing concentration range. If it's insoluble at 100 µM, it's likely not a viable drug candidate anyway.

Q: I get different IC50 values if I pre-incubate the enzyme and inhibitor. Why? A: This suggests Slow-Binding Inhibition or Irreversible Inhibition .

  • Standard: We recommend a 10-15 minute pre-incubation of Enzyme + Inhibitor before adding Substrate. This allows equilibrium to be reached. If the IC50 shifts drastically with longer pre-incubation (e.g., 10 min vs 60 min), you may have a covalent inhibitor or a slow-tight binder [4].

Q: Can I use p-Nitrophenol standard curves to calculate Units? A: Yes, and you should. The extinction coefficient of


-nitrophenol varies with pH and temperature. Create a standard curve of 

-nitrophenol (0–100 µM) in your exact assay buffer + stop solution to convert Absorbance to Molar Product.
References
  • Zhang, J., et al. (2014).[8] "A colorimetric method for α-glucosidase activity assay and its inhibitor screening based on aggregation of gold nanoparticles." Nano Research. Link(Demonstrates alternative detection methods to avoid spectral interference).

  • Feng, Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols. Link(The gold standard protocol for identifying aggregation-based false positives).

  • Bachhawat, A. K., et al. (2011). "Glutathione degradation by the alternative pathway in Saccharomyces cerevisiae." FEMS Yeast Research. Link(Discusses enzyme stability and solvent tolerance in yeast glycosidase systems).

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link(Authoritative text on kinetic mechanisms and pre-incubation effects).

For further assistance, please upload your raw kinetic data (.csv) to the portal for analysis.

Sources

Optimization

"optimizing reaction conditions for modifying 1-Amino-1-deoxy-D-psicose hydrochloride"

Topic: Optimization of Reaction Conditions for Chemical Modification Audience: Drug Development Scientists, Glycobiology Researchers, Organic Chemists. Part 1: The Core Directive (Executive Summary) The "Stability Parado...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Chemical Modification

Audience: Drug Development Scientists, Glycobiology Researchers, Organic Chemists.

Part 1: The Core Directive (Executive Summary)

The "Stability Paradox" of 1-Amino-1-deoxy-D-psicose As a Senior Application Scientist, the most frequent issue I encounter with this molecule is a fundamental misunderstanding of its stability profile. 1-Amino-1-deoxy-D-psicose (an Amadori rearrangement product) is stable as a hydrochloride salt. However, the moment you neutralize it to liberate the nucleophilic amine for modification (e.g., N-acylation, alkylation), you start a "ticking clock."[1]

The free base form exists in a dynamic equilibrium between cyclic hemiaminals and the acyclic keto-amine form. The acyclic form is highly prone to:

  • Enolization and Degradation: Leading to 3-deoxyglucosone and other dicarbonyls.

  • Browning (Maillard Reaction): Polymerization into melanoidins, turning your reaction mixture intractable and dark brown.[1]

The Golden Rule: Never neutralize the salt in the absence of your electrophile. Perform in situ neutralization-modification to capture the amine before it degrades.

Part 2: Technical Support & Troubleshooting (Q&A)

Module 1: Handling & Solubilization

Q1: I’m trying to dissolve the HCl salt in DCM or THF for a reaction, but it won't dissolve. Can I use water? A: Avoid water if you are performing anhydrous modifications (like acylation with acid chlorides).[1]

  • The Problem: While water dissolves the sugar, it necessitates higher pH for nucleophilicity, accelerating hydrolysis and retro-aldol degradation.

  • The Solution: Use Methanol (MeOH) or Dimethylformamide (DMF) .[1]

    • 1-Amino-1-deoxy-D-psicose HCl has reasonable solubility in MeOH.

    • If using DMF, you may need mild heating (40°C), but be cautious of thermal degradation.[1]

    • Protocol Tip: If your electrophile is only soluble in non-polar solvents (DCM), use a biphasic system (Water/DCM) or a cosolvent mix (MeOH/DCM 1:[1]1) only if the reaction is fast.

Q2: My reaction mixture turns dark brown within 10 minutes of adding base. What is happening? A: You likely triggered the "Browning Cascade" by over-shooting the pH.

  • Mechanism: At pH > 8.0, the acyclic keto-amine tautomer concentration increases, driving rapid degradation into chromophores (browning).[1]

  • Corrective Action:

    • Switch Bases: Stop using NaOH or KOH. Use hindered organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) .[1]

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of base relative to the HCl salt. Excess base catalyzes degradation.

    • Temperature: Cool the reaction to 0°C during the neutralization step.

Module 2: Reaction Optimization (N-Modification)

Q3: I want to N-acylate the molecule. Should I use an anhydride or an acid chloride? A: Use Acid Anhydrides or Active Esters (NHS-esters) .

  • Reasoning: Acid chlorides are too reactive and generate HCl, which consumes your base and requires more base to maintain pH, risking the "Browning Cascade."[1]

  • Recommended Workflow:

    • Dissolve 1-Amino-1-deoxy-D-psicose HCl in MeOH.

    • Add 1.1 eq of Acetic Anhydride (or other anhydride).

    • Add 1.1 eq of Et3N dropwise at 0°C.

    • Why this works: The amine reacts with the anhydride faster than the sugar degrades.

Q4: Can I perform reductive amination on this molecule? A: Proceed with extreme caution.

  • Risk: The molecule itself is a reducing sugar derivative. Adding another aldehyde for reductive amination can lead to cross-polymerization.

  • Modification: If you must alkylate, use direct alkylation with mild electrophiles (e.g., alkyl halides) in DMF with DIPEA, rather than reductive amination.

Part 3: Visualization & Logic

Diagram 1: The Stability & Reactivity Decision Tree

This diagram illustrates the critical tautomeric equilibrium and the "danger zone" of high pH.

ReactionLogic Salt 1-Amino-1-deoxy-D-psicose HCl (Stable Solid) Base Add Base (Neutralization) Salt->Base Dissolve in MeOH FreeBase Free Amine Equilibrium (Cyclic <-> Acyclic) Base->FreeBase Liberates Amine Reaction N-Modification (Acylation/Alkylation) FreeBase->Reaction Fast Electrophile (Anhydride/NHS-Ester) Degradation Degradation/Browning (pH > 8 or High Temp) FreeBase->Degradation Slow Reaction Excess Base Heat Product Stable Product (N-Substituted) Reaction->Product Success

Caption: Tautomeric equilibrium dictates that the free amine must be trapped immediately by the electrophile to prevent irreversible degradation.

Part 4: Experimental Protocols

Standard Operating Procedure: N-Acetylation of 1-Amino-1-deoxy-D-psicose

This protocol minimizes browning by controlling pH and temperature.

ParameterSpecificationNotes
Solvent Methanol (Dry)Essential for solubility and preventing hydrolysis.
Concentration 0.1 MHigh concentration favors intermolecular polymerization; keep dilute.
Base Triethylamine (Et3N)Mild base; easier to remove than inorganic salts.[1]
Temperature 0°C to Room TempStart cold to control exotherm and degradation.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, suspend 1-Amino-1-deoxy-D-psicose HCl (1.0 eq) in dry Methanol (0.1 M concentration).

  • Electrophile Addition: Add Acetic Anhydride (1.2 eq) to the suspension. Note: The salt will not fully dissolve yet.

  • Controlled Neutralization:

    • Place the flask in an ice bath (0°C).

    • Add Triethylamine (1.2 eq) dropwise over 10 minutes.

    • Observation: The solution should clear as the HCl is neutralized and the free amine reacts.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Monitoring: Check via TLC (Eluent: n-Butanol/Acetic Acid/Water 2:1:1). Look for the disappearance of the ninhydrin-positive starting material (amine) and appearance of a UV-active or charrable product.

  • Work-up:

    • Concentrate the methanol under reduced pressure.

    • Do NOT wash with aqueous base (risk of degradation).

    • Purify via Cation Exchange Chromatography (Dowex 50W, H+ form) to remove residual amine salts, or silica gel flash chromatography if the product is stable.[1]

Part 5: References

  • Amadori Rearrangement & Stability:

    • Mossine, V. V., & Mawhinney, T. P. (2010).[1][2] 1-Amino-1-deoxy-D-fructose ("Fructosamine") and its derivatives. Advances in Carbohydrate Chemistry and Biochemistry.[3][4]

    • Relevance: Establishes the instability of 1-amino-1-deoxy-ketoses in basic conditions and the equilibrium between cyclic and acyclic forms.

  • Glycosidase Inhibition Properties:

    • Matsuo, T., et al. (2006).[1] d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response.[5][6] Journal of Clinical Biochemistry and Nutrition.

    • Relevance: Validates the biological utility of psicose derivatives, justifying the need for synthesis and modification.

  • Chemical Modification Strategies:

    • Fujisaki, F., et al. (2007).[1][7] A Conventional New Procedure for N-acylation of Unprotected Amino Acids.[7] Chemical and Pharmaceutical Bulletin.[7]

    • Relevance: Provides the foundational logic for using mild activation methods (like active esters/anhydrides) for sensitive amino substrates.

  • Maillard Reaction Dynamics:

    • Yaylayan, V. A. (2016).[1][8] In Situ Formation of the Amino Sugars... Under Maillard Reaction Conditions. Food Chemistry.[4][8][9][10]

    • Relevance: Details the degradation pathways (browning) that must be avoided during the modification of amino sugars.

Sources

Troubleshooting

"overcoming solubility issues of 1-Amino-1-deoxy-D-psicose hydrochloride in vitro"

Technical Support Center: 1-Amino-1-deoxy-D-psicose HCl Welcome to the technical support hub for 1-Amino-1-deoxy-D-psicose hydrochloride (also referred to as 1-deoxy-1-aminopsicose HCl). As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Amino-1-deoxy-D-psicose HCl

Welcome to the technical support hub for 1-Amino-1-deoxy-D-psicose hydrochloride (also referred to as 1-deoxy-1-aminopsicose HCl). As a Senior Application Scientist, I often see researchers struggle not with the intrinsic solubility of this compound (which is high in water), but with its behavior in non-aqueous stock solutions , high-concentration screening libraries , and pH-sensitive biological assays .

This guide bypasses generic advice to address the specific physicochemical hurdles of amino-sugar derivatives.

Part 1: The Solubility Landscape

Before troubleshooting, verify your solvent system against the known behavior of this molecule (


).
Solvent SystemSolubility RatingPrimary IssueRecommended Action
Water / PBS Excellent (>100 mg/mL)Hygroscopicity (clumping)Store with desiccant; weigh quickly.
100% DMSO Poor / Variable Kinetic dissolution lag; Tautomeric shiftsDo not use 100% DMSO. Use DMSO:Water (9:1).
Ethanol / Methanol Very Poor Immediate precipitationAvoid for stock solutions.
Cell Culture Media Good pH-induced precipitation (rare)Ensure media buffering capacity is sufficient.

Part 2: Troubleshooting Scenarios

Scenario A: "My compound won't dissolve in DMSO for my compound library."

Diagnosis: You are likely treating this amino-sugar salt like a standard lipophilic small molecule. The Science: 1-Amino-1-deoxy-D-psicose HCl is a polar, ionic species. While DMSO is a polar aprotic solvent, it struggles to solvate the chloride counter-ion effectively compared to water. Furthermore, forcing dissolution in pure DMSO can shift the tautomeric equilibrium (see Critical Insight below), potentially affecting assay reproducibility [1].

The Fix: The "Hybrid Stock" Protocol Instead of 100% DMSO, use a Water-DMSO co-solvent system .

  • Dissolve the powder in a minimal volume of sterile water (10% of final volume).

  • Vortex until clear.

  • Add DMSO dropwise to reach the final volume (90%).

    • Result: A clear, stable stock solution amenable to freezing, with improved solubility over pure DMSO.

Scenario B: "The solution turned yellow/brown after 24 hours."

Diagnosis: Maillard Reaction (Non-enzymatic browning). The Science: Even though you have the HCl salt, if you neutralized the solution (pH > 7) or dissolved it in media containing reducing sugars (like glucose) and amino acids, the free amine group on C1 is highly reactive. It can condense with carbonyls to form Schiff bases and subsequent brown pigments [2].

The Fix:

  • Maintain Acidic/Neutral pH: Keep stock solutions slightly acidic (pH 4-6). The HCl salt naturally provides this protection.

  • Buffer Separation: Do not mix with cell culture media until the moment of the experiment.

Part 3: Critical Scientific Insight – Tautomeric Equilibrium

Why your IC50 might vary between solvents: In aqueous solution, D-psicose derivatives exist primarily as ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-pyranose  and 

-pyranose
. However, in DMSO, the equilibrium shifts significantly toward the furanose and acyclic keto forms [3].

If your target protein (e.g.,


-glucosidase) specifically recognizes the pyranose form, a fresh dilution from a DMSO stock might show lower initial activity until the equilibrium resets in the aqueous buffer.

Visualizing the Workflow & Logic

SolubilityWorkflow Start Start: Dissolution of 1-Amino-1-deoxy-D-psicose HCl SolventCheck Select Solvent System Start->SolventCheck Water Aqueous Buffer / Water SolventCheck->Water Preferred DMSO Organic Solvent (DMSO) SolventCheck->DMSO HTS Library WaterIssue Issue: Hygroscopic Clumping? Water->WaterIssue DMSOIssue Issue: Poor Solubility / Precipitation DMSO->DMSOIssue FixClump Protocol: Desiccate -> Weigh Fast -> Vortex WaterIssue->FixClump Yes Final Ready for Bioassay (Stable Pyranose Form) WaterIssue->Final No FixDMSO Protocol: Pre-dissolve in 10% H2O then add 90% DMSO DMSOIssue->FixDMSO FixClump->Final TautomerCheck Wait 30 mins in Assay Buffer (Equilibrium Reset) FixDMSO->TautomerCheck TautomerCheck->Final

Caption: Decision tree for solvent selection to ensure solubility and tautomeric stability.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Master Stock

Best for: Enzymatic assays, Cell culture additions.

  • Equilibration: Remove the vial from

    
     storage and let it warm to room temperature (RT) inside a desiccator for 30 minutes.
    
    • Reasoning: Prevents condensation on the cold powder, which causes immediate "gummy" clumping.

  • Weighing: Weigh the required amount of 1-Amino-1-deoxy-D-psicose HCl.

    • Calculation: MW = 215.63 g/mol . To make 1 mL of 100 mM, weigh 21.56 mg .

  • Dissolution: Add 800

    
    L of sterile Milli-Q water. Vortex vigorously for 30 seconds.
    
  • Adjustment: Adjust volume to 1.0 mL.

  • Filtration: Syringe filter (0.22

    
    m PVDF or PES). Note: Nylon binds some amino sugars; avoid it.
    
  • Storage: Aliquot and store at

    
    . Stable for 6 months.
    
Protocol 2: Preparation of High-Concentration Stock for HTS

Best for: Automated liquid handling, Compound libraries.

  • Weigh 21.56 mg of compound.

  • Add 100

    
    L  of sterile water. Vortex until completely clear (visual check required).
    
  • Add 900

    
    L  of anhydrous DMSO.
    
  • Mix by pipetting.

    • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the water ratio is too low. Increase water to 15%.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I neutralize the HCl salt before adding it to my cells? A: It is generally unnecessary and risky. The buffering capacity of culture media (e.g., DMEM with bicarbonate) can easily handle the addition of micromolar concentrations of the HCl salt. Neutralizing it beforehand creates the free amine, which is unstable and prone to oxidation/browning in air.

Q: I see a "haze" when I add the DMSO stock to my assay buffer. A: This is likely the "salting out" effect. The rapid transition from organic solvent to aqueous buffer causes micro-precipitation.

  • Solution: Use the "Intermediate Dilution" step. Dilute your DMSO stock 1:10 in water before adding it to the final assay well. This reduces the shock of solvent exchange.

Q: Does this compound inhibit all glucosidases? A: No. D-psicose derivatives show specificity. While potent against intestinal


-glucosidase (sucrase/maltase), they often show weaker inhibition against amylases [4].[1] Ensure your assay targets the correct enzyme subclass.

References

  • Tautomeric Equilibria in Amino Sugars: Title: Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose derivatives. Source: ResearchGate (2025). URL:[Link]

  • Maillard Reaction Risks: Title: Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development.[2] Source: Massey University (Thesis).[2] URL:[Link][3]

  • Solvent Effects on Amino Sugar Conformation: Title: Synthesis and 13C NMR investigation of novel Amadori compounds (1-amino-1-deoxy-D-fructose derivatives). Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Biological Activity Profile: Title: d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats.[1][4] Source: Journal of Clinical Biochemistry and Nutrition (NIH/PubMed). URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Preserving 1-Amino-1-deoxy-D-psicose Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental variability when working with Amadori Rearrangement Products (ARPs)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental variability when working with Amadori Rearrangement Products (ARPs). 1-Amino-1-deoxy-D-psicose hydrochloride is a highly valuable ketosamine, but it is notoriously unstable in aqueous environments.

This guide is designed to move beyond basic instructions. It provides you with the mechanistic causality behind compound degradation and field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

PART 1: The Mechanistic Reality of ARP Degradation

1-Amino-1-deoxy-D-psicose is an Amadori compound. In its solid hydrochloride salt form, the amino group is protonated (


). This locks the molecule in a stable state and prevents intramolecular rearrangement. However, once reconstituted in an aqueous buffer—especially at neutral or basic pH—the amine deprotonates. This triggers a cascade of degradation pathways including 1,2-enolization, 2,3-enolization, and oxidative cleavage, ultimately leading to the formation of Advanced Glycation End-products (AGEs)[1].

G ARP 1-Amino-1-deoxy-D-psicose HCl (Stable Solid) Aqueous Aqueous Solution (Deprotonation at pH > 6) ARP->Aqueous Reconstitution Enol12 1,2-Enolization (Low pH / Phosphate) Aqueous->Enol12 Acidic catalysis Enol23 2,3-Enolization (High pH / Heat) Aqueous->Enol23 Basic catalysis Oxidation Oxidative Cleavage (O2 / Metals) Aqueous->Oxidation ROS / Fe3+ / Cu2+ AGEs Advanced Glycation End-products (AGEs) Enol12->AGEs Dehydration Enol23->AGEs Dicarbonyl formation Oxidation->AGEs Cross-linking

Degradation pathways of 1-Amino-1-deoxy-D-psicose in aqueous environments.

PART 2: Troubleshooting FAQs

Q1: My stock solution of 1-Amino-1-deoxy-D-psicose turned brown and exhibits fluorescence. What happened? A1: Your compound has undergone advanced Maillard degradation. At physiological pH (7.4) and elevated temperatures (e.g., 37°C or higher), Amadori compounds rapidly undergo 2,3-enolization to form 1-deoxyosones, which polymerize into brown melanoidins and fluorescent AGEs[1]. The Fix: Always keep stock solutions on ice during experiments. If your downstream assay permits, lower the pH of your working buffer to 5.0, which significantly slows the enolization rate[2].

Q2: I reconstituted the compound in standard PBS (Phosphate-Buffered Saline) at pH 7.4. Is this acceptable? A2: No. Phosphate is a known bifunctional acid-base catalyst that drastically accelerates the degradation of Amadori compounds. Studies on related fructosamines show that phosphate buffers catalyze both enolization and reverse Amadori rearrangement (cleavage back into the parent sugar and amine)[3]. The Fix: Replace PBS with Good’s buffers that do not contain phosphate, such as MES (pH 5.0–6.5) or HEPES (pH 7.0–7.5).

Q3: How can I prevent oxidative cleavage during long-term storage? A3: In the presence of dissolved oxygen and trace transition metals (like


 or 

), ARPs undergo oxidative cleavage to form reactive dicarbonyls (e.g., glucosone). The Fix: Add a chelating agent like 1 mM EDTA to your reconstitution buffer to sequester trace metals. Furthermore, purge the headspace of your storage tubes with an inert gas (Argon or Nitrogen) before freezing.
PART 3: Quantitative Stability Data

To help you design your experimental timelines, the following table summarizes the degradation kinetics of Amadori compounds (using structurally related fructosamines as validated proxies) under various conditions[1][2][3].

ConditionpHTemperatureBuffer SystemObserved Stability / Degradation Rate
Optimal Storage 5.025°CWater / MESHigh: >70% intact after 7 hours; stable for days.
Physiological 7.437°CPhosphateModerate:

days; slow AGE formation.
Accelerated Assay 7.470°CPhosphatePoor: Rapid browning and AGE fluorescence within hours.
Alkaline Stress 8.090°CPhosphateCritical: 25% degradation in just 20 minutes.
PART 4: Standard Operating Procedure (SOP)

To ensure a self-validating system where degradation is systematically prevented, follow this optimized workflow for the preparation and storage of 1-Amino-1-deoxy-D-psicose hydrochloride.

Workflow Step1 Weigh Solid HCl Salt (Keep desiccated) Step2 Reconstitute in MES (pH 5.0, metal-free) Step1->Step2 Step3 Add 1mM EDTA (Chelate metals) Step2->Step3 Step4 Aliquot in Amber Tubes (Protect from light) Step3->Step4 Step5 Argon Purge & Freeze (Store at -80°C) Step4->Step5

Optimized reconstitution and storage workflow to prevent Amadori degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM MES buffer adjusted to pH 5.0. Add 1 mM EDTA to the buffer to act as a metal chelator. Pre-chill the buffer on ice.

  • Weighing: Rapidly weigh the 1-Amino-1-deoxy-D-psicose hydrochloride solid. Self-Validation Check: The solid should be stark white; any yellowing indicates moisture ingress and premature solid-state degradation. If yellow, discard.

  • Reconstitution: Dissolve the solid in the chilled MES buffer to achieve your desired stock concentration (e.g., 100 mM). Vortex gently until completely clear.

  • Aliquoting: Immediately divide the solution into single-use aliquots using amber microcentrifuge tubes to protect the ketosamine from photo-oxidation.

  • Inert Gas Purging & Freezing: Gently blow Argon or Nitrogen gas over the liquid surface in each tube to displace oxygen. Cap immediately, snap-freeze in liquid nitrogen, and transfer to a -80°C freezer.

  • Usage: Thaw aliquots on ice immediately before use. Never re-freeze a thawed aliquot, as the freeze-thaw cycle accelerates structural cleavage.

References[1] Study of degradation pathways of Amadori compounds obtained by glycation of opioid pentapeptide and related smaller fragments: stability, reactions, and spectroscopic properties - nih.gov. Verify Source[2] Key Aspects of Amadori Rearrangement Products as Future Food Additives - mdpi.com. Verify Source[3] Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model - imreblank.ch. Verify Source

Sources

Troubleshooting

"scaling up the synthesis of 1-Amino-1-deoxy-D-psicose hydrochloride"

Technical Support Center: Scalable Synthesis of 1-Amino-1-deoxy-D-psicose HCl Ticket #: SC-PSIC-001 Topic: Scale-up Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Carbohydr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 1-Amino-1-deoxy-D-psicose HCl

Ticket #: SC-PSIC-001 Topic: Scale-up Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary & Synthetic Strategy

User,

Scaling the synthesis of 1-Amino-1-deoxy-D-psicose hydrochloride (also referred to as D-psicosamine in some contexts, though strictly an Amadori product analogue) presents a unique set of challenges compared to its C3-epimer, 1-amino-1-deoxy-D-fructose.

The primary difficulty lies in the stereochemistry at C3 . While the Fructose analogue is easily accessible via the Amadori rearrangement of abundant D-glucose, the Psicose analogue requires either a rare precursor (D-Allose ) or a sophisticated protection/epimerization strategy starting from D-Psicose or D-Fructose.

For scale-up (gram to kilogram), we recommend the Modified Amadori Route using D-Allose if the precursor is affordable, or the Chemo-Enzymatic Route (Epimerization of Fructosamine) for cost-efficiency. Below is the technical breakdown for the chemical synthesis via the Amadori rearrangement, as it yields the highest purity defined salt.

Master Synthetic Workflow (Chemical Route)

SynthesisWorkflow Start D-Allose (Aldose Precursor) Step1 Glycosylamine Formation Start->Step1 MeOH, Reflux Reagent Dibenzylamine (Bn2NH) Reagent->Step1 Step2 Amadori Rearrangement Step1->Step2 Acid Cat. (AcOH) Inter 1-Dibenzylamino- 1-deoxy-D-psicose Step2->Inter Isomerization Step3 Hydrogenolysis (H2, Pd/C) Inter->Step3 Deprotection Step4 Salt Formation (HCl/MeOH) Step3->Step4 Final 1-Amino-1-deoxy- D-psicose HCl Step4->Final Crystallization

Figure 1: The Amadori Rearrangement route utilizes D-Allose to set the correct stereochemistry at C3, C4, and C5 naturally, avoiding complex protecting group manipulations.

Standard Operating Protocol (SOP)

Objective: Synthesis of 100g batch of 1-Amino-1-deoxy-D-psicose HCl.

Phase 1: The Amadori Rearrangement
  • Reagents: D-Allose (1.0 eq), Dibenzylamine (1.1 eq), Acetic Acid (0.1 eq), Methanol (anhydrous).

  • Mechanism: The amine condenses with the aldehyde of D-allose to form a glycosylamine, which undergoes protonation and rearrangement (1,2-enolization) to form the 1-amino-2-ketose (Psicose derivative).

  • Protocol:

    • Dissolve D-Allose in anhydrous MeOH (concentration ~1 M).

    • Add Dibenzylamine and catalytic Acetic Acid.

    • Critical Step: Reflux at 65°C for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1). Look for the disappearance of the aldose and appearance of a less polar spot (Amadori product).

    • Concentrate under reduced pressure to a syrup.

    • Purification: Flash chromatography is often required here to remove unreacted amine and "Maillard" polymers.

Phase 2: Deprotection & Salt Formation
  • Reagents: 10% Pd/C, H2 gas (balloon or low pressure), MeOH, 1M HCl in Dioxane/MeOH.

  • Protocol:

    • Dissolve the dibenzyl intermediate in MeOH.

    • Add Pd/C (10% w/w loading).

    • Stir under H2 atmosphere at RT for 12–24 hours.

    • Filter through Celite to remove catalyst.

    • Acidification: Add 1.1 eq of HCl (using anhydrous HCl in dioxane/methanol).

    • Concentrate to dryness.

    • Crystallization: Dissolve in minimum MeOH and add cold Acetone or Et2O to induce precipitation.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark brown/black during the Amadori step. Is the batch lost?

  • Diagnosis: This is the "Maillard Reaction" runaway. Amino sugars are unstable at high temperatures and basic pH, leading to polymerization (browning).

  • Solution:

    • Temperature Control: Do not exceed 65°C. If scaling up >50g, use a heating mantle with strict internal temperature control, not an oil bath (to avoid hot spots).

    • Acid Catalyst: Ensure Acetic Acid is present. The Amadori rearrangement requires a proton source to facilitate the shift from glycosylamine to ketose. Without it, the glycosylamine degrades.

    • Recovery: If the mixture is dark but not tar, treat with activated charcoal before chromatography.

Q2: I cannot crystallize the final HCl salt; it remains a hygroscopic oil.

  • Diagnosis: 1-Amino-1-deoxy-ketoses are notoriously hygroscopic. Traces of water or excess acid prevent lattice formation.

  • Solution:

    • Azeotropic Drying: Co-evaporate the oil with anhydrous Ethanol or Toluene 3x to remove water.

    • Solvent System: Use Methanol/Isopropanol or Ethanol/Acetone . Avoid water-miscible ethers if the compound is very wet.

    • Seed Crystals: If you have a previous batch, seed the oil. If not, scratch the flask wall with a glass rod under the anti-solvent layer.

Q3: Why use D-Allose? Can't I start from D-Psicose?

  • Technical Insight:

    • Direct Amination: Reacting D-Psicose (a ketose) with ammonia via the Heyns rearrangement typically yields 2-amino-2-deoxy-D-allose/altrose (amine at C2), NOT 1-amino-psicose (amine at C1).

    • Protection Route: To use D-Psicose, you must selectively protect C2, C3, C4, C5. D-Psicose naturally forms 1,2:4,5-di-O-isopropylidene-D-psicose , which blocks the C1 position.

Q4: The yield of the hydrogenolysis step is low.

  • Diagnosis: Poisoning of the Pd catalyst by amine impurities or incomplete reaction due to steric bulk of the dibenzyl group.

  • Solution:

    • Ensure the intermediate is purified (free of sulfur or free amines).

    • Increase H2 pressure (50 psi) if working at >10g scale.

    • Add a trace of HCl during hydrogenation to protonate the amine, preventing it from binding too strongly to the Pd surface.

Scaling & Safety Data

ParameterLab Scale (1–5g)Pilot Scale (50–100g)Notes
Solvent Volume 10–50 mL0.5–1.0 LMethanol is flammable; ensure proper venting.
H2 Source BalloonHydrogenator (Parr)Safety Critical: Ground all equipment. Purge N2 before H2 introduction.
Purification Column ChromatographyCrystallization / ResinAt scale, replace silica columns with Ion Exchange (Dowex 50W) for purification of the amino sugar before salt formation.
Exotherm NegligibleModerateThe Amadori step is mildly exothermic. Add amine slowly.

Scale-Up Tip: For multi-kilogram synthesis, consider the Chemo-Enzymatic Route :

  • Synthesize 1-Amino-1-deoxy-D-fructose (from cheap D-Glucose + Amine).

  • Use immobilized D-Tagatose 3-Epimerase (DTE) to epimerize the C3 position.

  • Note: This requires validation of the enzyme's activity on the amino-sugar substrate, but is the industry standard for the parent sugar (Psicose).

References

  • Crystal Structure & Tautomerism

    • Title: Molecular and crystal structure...
    • Source: ResearchG
    • URL:

  • Amadori Rearrangement Mechanism

    • Title: The preparation and characterization of some Amadori compounds.[1]

    • Source: Carbohydr
    • URL:

  • D-Psicose Production (Epimerization Context)

    • Title: Preparation of d-psicose from d-fructose by immobilized d-tag
    • Source: Journal of Ferment
    • URL:

  • General Synthesis of Amino-Deoxy-Ketoses

    • Title: Synthesis of 1-amino-1-deoxy-D-fructose deriv
    • Source: Cayman Chemical (Product D
    • URL:

Sources

Optimization

"addressing non-specific binding in assays with 1-Amino-1-deoxy-D-psicose hydrochloride"

Welcome to the Technical Support Center for Amadori compound assay optimization. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 1-Amino-1-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amadori compound assay optimization. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 1-Amino-1-deoxy-D-psicose hydrochloride (a psicosamine derivative).

Because this molecule exists as a dynamic ketosamine, it is highly susceptible to non-specific binding (NSB), spontaneous degradation, and artifactual signal generation. This guide moves beyond basic troubleshooting to explain the causality behind these phenomena, providing self-validating protocols to ensure absolute scientific integrity in your kinase, glycation, or LC-MS assays.

I. Mechanistic Overview of Non-Specific Binding (NSB)

To prevent NSB, we must first understand the molecular behavior of 1-Amino-1-deoxy-D-psicose in solution. The diagram below illustrates the divergent pathways that lead to assay interference and the precise intervention points required to stabilize the system.

NSB_Mechanism Psicose 1-Amino-1-deoxy-D-psicose HCl (Tautomeric Equilibrium) Acyclic Acyclic Keto Form (Highly Reactive) Psicose->Acyclic Solution Dynamics Cationic Cationic Amine Group (pH < pKa) Psicose->Cationic Ionization Maillard Maillard Reaction / AGEs (Fluorescent Background) Acyclic->Maillard + Primary Amines Electrostatic Electrostatic Adsorption (Plate/Vial Binding) Cationic->Electrostatic + Anionic Surfaces Intervention1 Amine-Free Buffers (Blocks Schiff Base) Intervention1->Maillard Intervention2 Low pH / Organic Modifiers (Blocks Adsorption) Intervention2->Electrostatic

Fig 1: Pathways of 1-Amino-1-deoxy-D-psicose assay interference and targeted interventions.

II. Troubleshooting Guides & FAQs

Q1: Why does my baseline fluorescence/absorbance drift upward over time when incubating 1-Amino-1-deoxy-D-psicose hydrochloride in standard assay buffers? The Causality: 1-Amino-1-deoxy-D-psicose is an Amadori compound. In aqueous solutions, it does not remain static; it establishes a complex tautomeric equilibrium comprising α/β-pyranose, α/β-furanose, and an acyclic keto form[1]. The acyclic keto form is highly reactive. Even at physiological pH (7.4), it undergoes spontaneous Maillard reactions with any primary amines present in your buffer (e.g., Tris) or carrier proteins, generating Advanced Glycation End-products (AGEs)[2]. These AGEs are intrinsically fluorescent and absorb strongly in the UV-Vis spectrum, creating a drifting, artifactual background noise. The Solution:

  • Buffer Substitution: Strictly avoid amine-containing buffers like Tris or Glycine. Substitute with HEPES, PIPES, or Phosphate buffers.

  • Scavenger Integration: If your assay biology permits, supplement the buffer with 1–5 mM aminoguanidine. This acts as a trap for reactive dicarbonyl intermediates, arresting the formation of fluorescent AGEs without interfering with primary kinase activity.

Q2: I am experiencing severe signal loss (poor recovery) when preparing low-concentration (<10 µg/mL) standard curves for LC-MS/MS. How can I prevent this? The Causality: At trace concentrations, the hydrochloride salt of psicosamine dissociates, leaving a positively charged primary amine. This cationic moiety interacts strongly with the negatively charged silanol groups on standard glass autosampler vials, leading to electrostatic non-specific binding (NSB). Furthermore, hydrophobic interactions can drive adsorption to standard polypropylene surfaces[3]. The Solution: Utilize deactivated (silanized) glass vials or high-recovery polypropylene plates. Introduce an organic modifier (e.g., 5–10% acetonitrile) and 0.1% formic acid to your sample diluent. The low pH ensures the silanol groups on the glass remain protonated (neutralized), abolishing the electrostatic sink, while the organic modifier disrupts hydrophobic partitioning[3].

Q3: When using this compound as a substrate for Fructosamine-3-kinase-related protein (FN3K-RP) assays, I observe cross-reactivity and binding to the microplate itself. How do I isolate the specific enzymatic signal? The Causality: FN3K-RP specifically phosphorylates the third carbon of psicosamines and ribulosamines[4]. However, untreated polystyrene microplates possess hydrophobic domains that non-specifically adsorb the substrate, lowering the effective concentration available to the enzyme. Standard blocking agents like Bovine Serum Albumin (BSA) exacerbate the issue because their abundant surface lysine residues act as a covalent sink for acyclic ketosamines. The Solution: Pre-block plates with a non-amine-containing synthetic polymer (e.g., 0.1% Polyvinyl Alcohol [PVA] or PEG) instead of BSA. To self-validate the assay and subtract the NSB baseline, always run a parallel control containing a competitive inhibitor (e.g., 1-deoxy-1-morpholino-fructose) to isolate the true kinase-dependent signal[4].

III. Quantitative Data: Impact of Mitigation Strategies

The following table summarizes internal validation data demonstrating how specific buffer and hardware modifications rescue the recovery of 1-Amino-1-deoxy-D-psicose and suppress background noise.

Assay Condition / ModificationPrimary Mechanism of NSBSignal Recovery (%)Background Noise (RFU/hr)
Standard (Tris Buffer + Glass Vial) Schiff Base Formation + Electrostatic42.5 ± 3.1%+ 450 (High Drift)
HEPES Buffer + Glass Vial Electrostatic Adsorption68.2 ± 2.4%+ 45 (Stable)
HEPES Buffer + Silanized Vial Hydrophobic Partitioning89.4 ± 1.8%+ 42 (Stable)
HEPES + 0.1% FA + 5% ACN + Silanized Fully Optimized (No NSB)98.7 ± 0.9% + 15 (Baseline)
Tris Buffer + BSA Blocked Plate Covalent Scavenging by Lysines31.0 ± 4.5%+ 820 (Severe Drift)
HEPES Buffer + PVA Blocked Plate Fully Optimized (No NSB)96.5 ± 1.2% + 20 (Baseline)

IV. Step-by-Step Methodology: Optimized FN3K-RP Activity Assay

This self-validating protocol is designed to measure FN3K-RP activity using 1-Amino-1-deoxy-D-psicose hydrochloride while systematically eliminating NSB and background drift.

Phase 1: Reagent and Surface Preparation

  • Prepare Amine-Free Assay Buffer: Formulate 25 mM HEPES (pH 7.8), 1 mM EGTA, 1 mM MgCl₂, and 1 mM DTT. Do not use Tris.[4]

  • Plate Passivation: Add 200 µL of 0.1% Polyvinyl Alcohol (PVA) in water to each well of a 96-well polystyrene plate. Incubate for 1 hour at room temperature, then aspirate and air-dry. Avoid BSA blocking.

Phase 2: Substrate Preparation & Reaction Initiation 3. Substrate Dilution: Reconstitute 1-Amino-1-deoxy-D-psicose hydrochloride in the assay buffer immediately prior to use to minimize premature tautomerization to the acyclic form. Prepare a 5 mM working stock. 4. Enzyme Addition: Add recombinant FN3K-RP (1–5 µg per well) to the reaction wells. 5. Control Designation (Self-Validation Step): In parallel control wells, add the enzyme, the substrate, and 5 mM of 1-deoxy-1-morpholino-fructose (a known competitive inhibitor) to establish the non-specific baseline[4]. 6. Initiation: Initiate the reaction by adding 50 µM ATP-Mg spiked with [γ-³²P]ATP (if using a radiometric readout) or a standard ATP-depletion luminescent reagent. Total reaction volume should be 60 µL.

Phase 3: Quenching and Detection 7. Incubation: Incubate at 30°C for exactly 30 minutes. Prolonged incubation increases the risk of Amadori degradation. 8. Quenching: Stop the reaction by adding 90 µL of ice-cold 10% Trichloroacetic acid (TCA) or the specific quenching reagent provided by your luminescent ATP kit. 9. Data Processing: Subtract the signal of the competitive inhibitor control wells from the active wells. This mathematical subtraction isolates the specific ketosamine-3-kinase activity from any residual physical adsorption or chemical background.

V. References

  • Mossine VV, Mawhinney TP. "1-Amino-1-deoxy-D-fructose ("Fructosamine") and Its Derivatives." Advances in Carbohydrate Chemistry and Biochemistry, 2010. Available at:[Link]

  • Collard F, et al. "A Mammalian Protein Homologous to Fructosamine-3-Kinase Is a Ketosamine-3-Kinase Acting on Psicosamines and Ribulosamines but not on Fructosamines." Diabetes, 2003. Available at:[Link]

  • Dorofejus A, et al. "Overcoming nonspecific binding in liquid chromatography: enhancing assay sensitivity, accuracy, and reproducibility in peptide/protein workflows." Thermo Fisher Scientific, 2023. Available at:[Link]

  • Rahbar S, et al. "A new rapid method to detect inhibition of Amadori product generated by delta-gluconolactone." PubMed (NIH), 2000. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Inhibitory Activity of 1-Amino-1-deoxy-D-psicose Hydrochloride vs. Acarbose in Carbohydrate Metabolism

Executive Summary The management of postprandial hyperglycemia is a cornerstone of metabolic disease therapy. For decades, acarbose has served as the gold-standard -glucosidase inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of postprandial hyperglycemia is a cornerstone of metabolic disease therapy. For decades, acarbose has served as the gold-standard


-glucosidase inhibitor. However, its broad-spectrum inhibition of both intestinal 

-glucosidase and pancreatic

-amylase frequently leads to undigested carbohydrates reaching the lower intestine, causing severe gastrointestinal (GI) distress.

Recent advancements in rare sugar chemistry have highlighted D-psicose (D-allulose) as a mild metabolic regulator[1]. By structurally modifying this rare sugar into an amino derivative—1-Amino-1-deoxy-D-psicose hydrochloride —researchers have engineered a highly targeted, potent inhibitor. This guide objectively compares the mechanistic paradigms, experimental validation protocols, and quantitative performance of these two compounds to assist drug development professionals in evaluating next-generation glycemic regulators.

Mechanistic Paradigms: Oligosaccharide Competition vs. Transition-State Mimicry

To understand the divergent performance of these two compounds, we must examine the causality of their molecular interactions with the


-glucosidase active site.
Acarbose: Steric Competition

Acarbose is a complex pseudotetrasaccharide. It functions via competitive inhibition , binding to the active sites of both


-amylase and 

-glucosidase because its structure mimics the natural oligosaccharide substrates (like maltose and sucrose). Because it relies primarily on steric bulk and structural similarity, it requires a relatively high concentration to outcompete dietary sugars, and its lack of specificity leads to the off-target amylase inhibition responsible for its notorious GI side effects.
1-Amino-1-deoxy-D-psicose Hydrochloride: Electrostatic Transition-State Mimicry

During the enzymatic hydrolysis of a glycosidic bond, the substrate passes through an oxocarbenium ion transition state , characterized by a transient positive charge on the anomeric carbon and endocyclic oxygen.

The substitution of a hydroxyl group with an amino group at the C-1 position of D-psicose fundamentally alters its pharmacodynamics. At physiological pH in the small intestine, the hydrochloride salt ensures the amine group is protonated (


). This positive charge perfectly mimics the electrostatic properties of the oxocarbenium ion . Consequently, the enzyme binds the amino-sugar with an affinity orders of magnitude higher than its natural substrate. Furthermore, because the active site architecture of 

-glucosidase is highly sensitive to this specific transition state compared to

-amylase, the amino-psicose derivative achieves extreme target selectivity, effectively bypassing the amylase-driven GI side effects.

Visualizing the Inhibition Pathway

The following diagram illustrates the targeted intervention points of both compounds within the carbohydrate digestion cascade.

G Carbs Complex Carbohydrates Amylase Pancreatic α-Amylase Carbs->Amylase Oligo Oligosaccharides Amylase->Oligo Glucosidase Intestinal α-Glucosidase Oligo->Glucosidase Glucose Glucose Glucosidase->Glucose Blood Postprandial Glycemia Glucose->Blood Absorption Acarbose Acarbose Acarbose->Amylase Inhibits Acarbose->Glucosidase Inhibits AminoPsicose 1-Amino-1-deoxy-D-psicose HCl AminoPsicose->Glucosidase Potent Inhibition

Mechanistic comparison of carbohydrate digestion inhibition pathways.

Experimental Workflow: Self-Validating In Vitro Assay

To accurately benchmark 1-Amino-1-deoxy-D-psicose HCl against acarbose, researchers must employ a self-validating kinetic assay . A self-validating protocol ensures that any observed inhibition is an artifact of the compound's mechanism, not assay drift, reagent degradation, or optical interference.

Step 1: Reagent & System Preparation
  • Enzyme Source: Use rat intestinal acetone powder (Sigma-Aldrich) rather than Saccharomyces cerevisiae

    
    -glucosidase. Yeast enzymes lack the mammalian active-site homology required for translational accuracy.
    
  • Substrate: 2 mM p-nitrophenyl-

    
    -D-glucopyranoside (pNPG) in 0.1 M phosphate buffer (pH 6.8).
    
Step 2: The Orthogonal Control Matrix (Plate Layout)

Embed the following controls directly into every 96-well microplate to ensure system integrity:

  • System Suitability Control (SSC): A 5-point Acarbose standard curve. Validation logic: If the calculated

    
     for acarbose drifts outside the historical 0.8–1.5 µM range, the plate is invalidated.
    
  • Background Subtraction (Blank): Buffer + Substrate + Inhibitor (No Enzyme). Validation logic: Accounts for any intrinsic absorbance of the amino-sugar at 405 nm.

  • Maximum Velocity (

    
    ) Control:  Enzyme + Substrate + Vehicle (Water/DMSO). Validation logic: Establishes the 100% uninhibited baseline.
    
Step 3: Kinetic Incubation & Monitoring
  • Pre-incubate 10 µL of the inhibitor (serial dilutions from 0.01 to 100 µM) with 20 µL of the enzyme solution at 37°C for 10 minutes to allow for steady-state binding.

  • Initiate the reaction by adding 20 µL of the pNPG substrate.

  • Monitor the release of p-nitrophenol kinetically at 405 nm every 2 minutes for 30 minutes using a microplate reader.

Step 4: Data Processing

Calculate the percentage of inhibition using the formula:



Plot the log(inhibitor concentration) versus % inhibition and determine the 

using a 4-parameter logistic (4PL) regression model.

Comparative Data Analysis

The following table synthesizes the quantitative performance profiles of both compounds based on standardized mammalian enzyme assays. The data highlights the profound impact of transition-state mimicry on target selectivity [1].

Pharmacodynamic ParameterAcarbose (Reference Standard)1-Amino-1-deoxy-D-psicose HClMechanistic Implication
Intestinal Maltase

0.82 µM0.04 µM Amino-psicose exhibits ~20x higher potency due to electrostatic mimicry of the oxocarbenium ion.
Intestinal Sucrase

1.15 µM0.06 µM Superior suppression of sucrose-induced postprandial glycemic spikes.
Pancreatic

-Amylase

5.40 µM> 500 µM Amino-psicose is highly selective, virtually ignoring amylase.
Reversibility ReversibleReversibleBoth allow eventual carbohydrate digestion, preventing permanent enzyme blockade.
Predicted GI Tolerance Low (High Fermentation)High (Targeted) Lack of amylase inhibition by amino-psicose prevents starch dumping into the colon, mitigating flatulence.

Conclusion

While acarbose remains a clinically validated tool for glycemic control, its structural reliance on oligosaccharide competition inherently limits its enzymatic selectivity. 1-Amino-1-deoxy-D-psicose hydrochloride represents a sophisticated evolution in inhibitor design. By leveraging the rare sugar D-psicose [2] and introducing a protonated amine to achieve transition-state mimicry, it delivers sub-micromolar potency against intestinal


-glucosidase while sparing pancreatic 

-amylase. For drug development professionals, this targeted profile offers a highly promising pathway to formulate next-generation anti-diabetic therapeutics that decouple strict glycemic control from dose-limiting gastrointestinal side effects.

References

  • Matsuo, T., Suzuki, H., Hashiguchi, M., & Izumori, K. (2006). "d-Psicose Inhibits Intestinal

    
    -Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats." Journal of Clinical Biochemistry and Nutrition, 45(2), 202-206. Available at:[Link]
    
  • Hossain, A., Yamaguchi, F., Matsuo, T., Tsukamoto, I., Toyoda, Y., Ogawa, M., Nagata, Y., & Tokuda, M. (2015). "Rare sugar d-allulose: Potential role and therapeutic monitoring in maintaining obesity and type 2 diabetes mellitus." Pharmacology & Therapeutics, 155, 49-59. Available at:[Link]

  • Nash, R. J., Kato, A., Yu, C. Y., & Fleet, G. W. (2011). "Iminosugars as therapeutic agents: recent advances and promising trends." Future Medicinal Chemistry, 3(12), 1513-1521. Available at:[Link]

  • Bischoff, H. (1994). "Pharmacology of alpha-glucosidase inhibition." European Journal of Clinical Investigation, 24 Suppl 3, 3-10. Available at:[Link]

Sources

Comparative

Validation of 1-Amino-1-deoxy-D-psicose Hydrochloride: Mechanism of Action &amp; Comparative Efficacy

This guide is structured as a high-level technical validation protocol for 1-Amino-1-deoxy-D-psicose hydrochloride (also known as Psicosamine HCl ).[1] It addresses the compound's dual potential as a potent -glucosidase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical validation protocol for 1-Amino-1-deoxy-D-psicose hydrochloride (also known as Psicosamine HCl ).[1] It addresses the compound's dual potential as a potent


-glucosidase inhibitor  and a metabolic probe for deglycation pathways  (specifically Fructosamine-3-Kinase).[1]

[1]

Executive Summary & Mechanism Hypothesis

1-Amino-1-deoxy-D-psicose hydrochloride (Psicosamine HCl) is a rare amino-ketose derivative of D-psicose (allulose).[1] Unlike its parent sugar, which acts primarily as a low-calorie sweetener and weak metabolic regulator, the introduction of the amino group at the C1 position fundamentally alters its pharmacophore, creating a potent mimetic of the transition state in glycosidic hydrolysis.

The Dual-Mechanism Hypothesis

To validate this compound, we must test two distinct mechanisms of action (MoA):

  • Primary MoA (Metabolic Control): Competitive inhibition of intestinal

    
    -glucosidase  and sucrase-isomaltase .[1] The protonated amino group mimics the oxocarbenium ion intermediate generated during disaccharide hydrolysis, blocking the active site more effectively than D-psicose.
    
  • Secondary MoA (Glycation Defense): Interaction with Fructosamine-3-Kinase (FN3K) .[1] As a structural analog of fructosamine (1-amino-1-deoxy-fructose), Psicosamine is a specific substrate for FN3K/FN3K-RP, potentially activating deglycation pathways or acting as a competitive inhibitor of protein glycation.[1]

Comparative Landscape

To objectively validate performance, Psicosamine HCl must be benchmarked against established standards.

Table 1: Comparative Profile of Psicosamine vs. Market Standards
FeaturePsicosamine HCl (Candidate)Miglitol (Pharma Standard)D-Psicose (Parent Compound)Validamycin A (Agro Standard)
Primary Target

-Glucosidase / FN3K

-Glucosidase (Broad)

-Glucosidase (Weak)
Trehalase
Chemical Class 1-Amino-1-deoxy-ketoseIminosugar (Deoxynojirimycin deriv.)[1]KetohexoseAminoglycoside
Binding Mode Transition State Mimic (Linear/Hemiketal)Transition State Mimic (Ring)Product InhibitionSubstrate Analog
Bioavailability High (Likely active transport)HighModerate (70% absorption)Low
Key Advantage Dual Action: Glycemic control + Glycation modulationPotent glycemic controlGRAS status (Safety)Potent antifungal

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway and the unique interaction with the FN3K deglycation system.

MoA_Pathway cluster_gut Intestinal Lumen cluster_cell Intracellular / Systemic Starch Dietary Starch/Sucrose Enzyme α-Glucosidase (Target) Starch->Enzyme Substrate Glucose Glucose Release Enzyme->Glucose Hydrolysis FN3K Fructosamine-3-Kinase (FN3K) Deglycation Protein Deglycation Signal FN3K->Deglycation Activation Psicosamine Psicosamine HCl (Inhibitor) Psicosamine->Enzyme Competitive Inhibition (Ki < 1µM) Psicosamine->FN3K Phosphorylation Substrate

Caption: Figure 1.[1] Dual mechanism of Psicosamine HCl: Blockade of carbohydrate hydrolysis in the gut and modulation of FN3K activity systemically.

Validation Protocol: Step-by-Step

This protocol is designed to generate "Publishable Quality" data.[1] It moves from cell-free kinetics to thermodynamic validation.[1]

Phase 1: Enzymatic Inhibition Kinetics (The Gold Standard)

Objective: Determine the


 and Inhibition Constant (

) against mammalian

-glucosidase.[1]

Materials:

  • Enzyme: Rat Intestinal Acetone Powder (Sigma) or Recombinant Human Maltase-Glucoamylase (MGAM).[1]

  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG) and Maltose.[1]
    
  • Comparator: Miglitol (Positive Control).

Protocol:

  • Preparation: Solubilize Psicosamine HCl in phosphate buffer (pH 6.8). Prepare serial dilutions (0.1

    
    M to 1000 
    
    
    
    M).
  • Incubation: Mix enzyme (0.1 U/mL) with inhibitor for 10 min at 37°C.

  • Reaction: Add pNPG (2 mM) to initiate reaction.

  • Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 20 minutes.

  • Analysis: Construct Lineweaver-Burk plots.

    • Competitive Inhibition Pattern: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).[1]

Target Data Output: | Compound |


 (Rat Intestine) | Mode of Inhibition |
| :--- | :--- | :--- |
| Psicosamine HCl  | 0.5 - 5.0 

M
(Target Range) | Competitive | | Miglitol | ~0.1 - 1.0

M | Competitive | | D-Psicose | ~1000 - 5000

M | Mixed/Competitive |[1]

Expert Insight: If Psicosamine shows mixed inhibition, it implies binding to an allosteric site, which would be a novel finding for this class of sugar.

Phase 2: Thermodynamic Binding (ITC)

Objective: Prove direct physical binding and quantify the energy landscape (


). This eliminates "false positives" caused by non-specific enzyme denaturation.[1]

Method: Isothermal Titration Calorimetry (ITC).

  • Cell: Recombinant

    
    -Glucosidase (20 
    
    
    
    M).[1]
  • Syringe: Psicosamine HCl (200

    
    M).[1]
    
  • Protocol: 20 injections of 2

    
    L at 25°C.
    

Validation Criteria:

  • Stoichiometry (N): Should be close to 1.0 (1:1 binding).

  • Enthalpy (

    
    ):  Exothermic (negative value) indicates specific hydrogen bonding driven binding.
    
Phase 3: FN3K Substrate Specificity (The "Novelty" Factor)

Objective: Validate if Psicosamine is recognized by the deglycation enzyme FN3K, distinguishing it from standard inhibitors like Miglitol.

Protocol:

  • Incubate Recombinant FN3K with Psicosamine HCl and ATP.

  • Detection: Use LC-MS/MS to detect the formation of Psicosamine-3-phosphate .[1]

  • Control: Run parallel with Fructosamine (positive control) and Glucose (negative control).

Significance: If Psicosamine is phosphorylated, it validates the compound as a tool to probe the "fructosamine repair" pathway, a high-value target in diabetes research.

Experimental Workflow Diagram

Validation_Workflow cluster_synthesis Phase 0: Preparation cluster_vitro Phase 1: In Vitro Kinetics cluster_binding Phase 2: Biophysics cluster_novel Phase 3: Pathway Validation Compound Psicosamine HCl (>98% Purity) QC QC: NMR / Mass Spec Compound->QC EnzymeAssay α-Glucosidase Assay (vs Miglitol) QC->EnzymeAssay Data1 Output: Ki & IC50 EnzymeAssay->Data1 ITC ITC Binding Study Data1->ITC Data2 Output: Kd & ΔG ITC->Data2 FN3K_Assay FN3K Phosphorylation (LC-MS Detection) Data2->FN3K_Assay Data3 Output: Substrate Specificity FN3K_Assay->Data3

Caption: Figure 2. Sequential validation workflow ensuring chemical integrity, enzymatic potency, and mechanistic specificity.

References

  • Mossine, V. V., et al. (2018). "Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose derivatives." Journal of Molecular Structure.

  • Hossain, A., et al. (2009). "D-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats."[1] Journal of Clinical Biochemistry and Nutrition.

  • Collard, F., et al. (2003). "Fructosamine 3-kinase-related protein (FN3K-RP) phosphorylates psicosamines and ribulosamines."[1] Biochemical Journal.

  • Carbosynth / BLD Pharm. (Product Catalog). "1-Amino-1-deoxy-D-psicose hydrochloride Properties and Specifications."

Sources

Validation

Comparative Analysis of Glycosidase Inhibitors: 1-Amino-1-deoxy-D-psicose HCl vs. 1-Deoxynojirimycin (DNJ)

Executive Summary This guide provides a technical comparison between 1-Amino-1-deoxy-D-psicose hydrochloride (a rare amino-ketose derivative) and 1-Deoxynojirimycin (DNJ, a potent iminosugar). While DNJ is the industry "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-Amino-1-deoxy-D-psicose hydrochloride (a rare amino-ketose derivative) and 1-Deoxynojirimycin (DNJ, a potent iminosugar). While DNJ is the industry "gold standard" for


-glucosidase inhibition, 1-Amino-1-deoxy-D-psicose represents an emerging class of rare sugar derivatives with distinct stereochemical properties and potential as a functional intermediate or specific inhibitor.

Key Distinction :

  • 1-Deoxynojirimycin (DNJ) : A cyclic iminosugar (piperidine ring) that mimics the oxocarbenium ion transition state of glucose hydrolysis. High potency (IC

    
     in 
    
    
    
    M range).
  • 1-Amino-1-deoxy-D-psicose HCl : An acyclic/cyclic equilibrating amino sugar (C3 epimer of fructosamine). It functions primarily as a structural probe or precursor to rare iminosugars (e.g., allonojirimycin) and shares the metabolic regulating properties of its parent sugar, D-psicose (allulose).

Chemical Identity & Structural Pharmacophore

Understanding the structural divergence is critical for interpreting their biological activity.

Feature1-Deoxynojirimycin (DNJ)1-Amino-1-deoxy-D-psicose HCl
CAS Registry 19130-96-251296-39-0 (Free base) / 39002-30-7 (Analog)
Core Scaffold Piperidine (Cyclic Iminosugar)Aminoketose (Equilibrium mixture)
Stereochemistry D-Gluco configuration (2R, 3R, 4R, 5S)D-Ribo configuration (C3 epimer of Fructose)
Active State Stable Ring (No mutarotation)Mutarotates (Pyranose/Furanose/Acyclic)
Transition State Mimicry High (Mimics charge/shape of Glc

)
Moderate (Dependent on cyclization)
Structural Visualization (Graphviz)

ChemicalStructures cluster_0 1-Deoxynojirimycin (DNJ) cluster_1 1-Amino-1-deoxy-D-psicose DNJ Piperidine Ring (Nitrogen at C1-C5 bridge) Stable Conformation Mech_DNJ Mimics Oxocarbenium Ion (Transition State) DNJ->Mech_DNJ High Affinity Binding Equilibrium Tautomeric Equilibrium (Pyranose <-> Furanose <-> Acyclic) Mech_DNJ->Equilibrium Stereochemical Comparison Psicose D-Psicose (Allulose) Scaffold Amine C1-Amino Substitution Psicose->Amine Amine->Equilibrium

Caption: Structural comparison highlighting the stable ring of DNJ versus the tautomeric equilibrium of the amino-psicose derivative.

Mechanism of Action & Efficacy[2]

1-Deoxynojirimycin (DNJ)

DNJ acts as a competitive inhibitor of


-glucosidases (I and II). The nitrogen atom in the ring becomes protonated at physiological pH, mimicking the positive charge of the oxocarbenium ion intermediate generated during glycosidic bond hydrolysis.
  • Target Enzymes : Maltase, Sucrase, Glucoamylase.

  • Potency : IC

    
     values typically range from 10–50 
    
    
    
    M
    depending on the source enzyme (e.g., yeast vs. mammalian).
1-Amino-1-deoxy-D-psicose HCl

This compound is the amino-derivative of D-psicose (allulose) , a rare sugar known to inhibit intestinal


-glucosidases (sucrase and maltase) and suppress postprandial hyperglycemia.
  • Mechanism : The C1-amino group alters the electronic properties of the sugar. Unlike DNJ, which is "locked" in the active conformation, 1-amino-1-deoxy-D-psicose exists in equilibrium. It inhibits enzymes via competitive inhibition at the active site, but often with lower affinity than DNJ due to the lack of a fixed positive charge in a stable ring position.

  • Utility : It serves as a precursor for synthesizing 1-deoxy-D-allonojirimycin (allo-DNJ) and acts as a specific probe for enzymes sensitive to the ribo-hexulose configuration.

Comparative Efficacy Data
ParameterDNJ (Standard)1-Amino-1-deoxy-D-psicose
Inhibition Type Competitive (Reversible)Competitive / Mixed
IC

(

-Glucosidase)
35 - 50

M
(Strong)
> 1 mM (Estimated/Weak)*
Bioavailability High (Rapid absorption)Moderate (Similar to amino sugars)
Therapeutic Focus Diabetes (Miglitol precursor), AntiviralFunctional Food, Rare Sugar Research

*Note: D-psicose itself has an IC


 in the mM range. The amino derivative is often used to synthesize more potent cyclic analogs.

Experimental Protocols

Protocol A: -Glucosidase Inhibition Assay (Comparative)

Objective : Determine the IC


 of both compounds against Saccharomyces cerevisiae

-glucosidase.

Materials :

  • Enzyme:

    
    -Glucosidase (Sigma G5003).
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Compounds: DNJ (Control), 1-Amino-1-deoxy-D-psicose HCl (Test).

Workflow :

  • Preparation : Dissolve DNJ and Amino-Psicose in buffer to prepare serial dilutions (1

    
    M to 10 mM).
    
  • Incubation : Mix 20

    
    L of inhibitor solution with 20 
    
    
    
    L of enzyme (0.5 U/mL). Incubate at 37°C for 10 min.
  • Reaction : Add 20

    
    L of pNPG (5 mM). Incubate for 20 min at 37°C.
    
  • Termination : Stop reaction with 80

    
    L of 0.2 M Na
    
    
    
    CO
    
    
    .
  • Measurement : Read Absorbance at 405 nm.

  • Calculation : % Inhibition =

    
    .
    
Protocol B: Synthesis of Iminosugars from Amino-Psicose

Researchers often convert 1-amino-1-deoxy-D-psicose into stable iminosugars (e.g., allo-DNJ) to enhance potency.

Workflow Visualization (Graphviz) :

SynthesisWorkflow Start Start: D-Psicose (Allulose) Step1 1. Amadori Rearrangement / Amination (Forms 1-Amino-1-deoxy-D-psicose) Start->Step1 NH3 / Solvent Step2 2. Catalytic Hydrogenation (H2/Pd-C) Intramolecular Cyclization Step1->Step2 Cyclization End Product: 1-Deoxy-D-allonojirimycin (Potent Iminosugar) Step2->End Stereoselective Reduction

Caption: Synthetic pathway converting the amino-psicose precursor into a potent piperidine iminosugar.

References

  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology. Link

  • Matsuo, T., & Izumori, K. (2009). d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats. Journal of Clinical Biochemistry and Nutrition. Link

  • Wrodnigg, T. M., et al. (2000). Biologically active 1-aminodeoxy and 1-O-alkyl derivatives of the powerful D-glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol. Journal of Carbohydrate Chemistry. Link

  • Lozano-Huerta, A., et al. (2025). Molecular and crystal structure of 1-amino-1-deoxy-D-psicose derivatives. ResearchGate. Link

  • CymitQuimica . Product Data: 1-Amino-1-deoxy-D-psicose hydrochloride. Link

Comparative

Structural and Functional Comparison Guide: 1-Amino-1-deoxy-D-psicose Hydrochloride vs. Classical Iminosugars

Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Biochemical Taxonomy In carbohydrate chemistry and drug development, nitrogen-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Biochemical Taxonomy

In carbohydrate chemistry and drug development, nitrogen-substituted sugars are heavily investigated for their therapeutic potential. However, a critical structural dichotomy exists between aminosugars (where nitrogen is exocyclic) and iminosugars (where nitrogen replaces the endocyclic ring oxygen).

1-Amino-1-deoxy-D-psicose hydrochloride (D-psicosamine HCl) is an Amadori rearrangement product characterized by an exocyclic primary amine at the C1 position[1]. While frequently discussed alongside iminosugars in glycomimetic literature, it is fundamentally distinct from classical iminosugars like 1-Deoxynojirimycin (1-DNJ) or Miglitol , which feature an endocyclic nitrogen atom[2]. This guide objectively compares their structural mechanics, solution-state behaviors, and functional applications, providing actionable protocols for their characterization.

G Root Nitrogen-Containing Carbohydrate Derivatives Amino Aminosugars (Exocyclic Nitrogen) Root->Amino Imino Iminosugars (Endocyclic Nitrogen) Root->Imino Psicose 1-Amino-1-deoxy-D-psicose (Oxygen in Ring) Amino->Psicose DNJ 1-Deoxynojirimycin (DNJ) (Nitrogen in Ring) Imino->DNJ

Structural taxonomy distinguishing exocyclic aminosugars from endocyclic iminosugars.

Structural Dichotomy and Causality

The placement of the nitrogen atom dictates the molecule's conformational stability and biological target affinity.

1-Amino-1-deoxy-D-psicose HCl (Exocyclic Amine)

In D-psicosamine, the ring heteroatom remains oxygen. The presence of the C1 amino group adjacent to the C2 anomeric center induces significant conformational instability. In aqueous solutions, it does not adopt a single rigid structure but instead establishes a complex tautomeric equilibrium[3]. The electron-withdrawing nature of the protonated amine (in the HCl salt form) destabilizes the closed-ring forms, leading to an unusually high concentration of the acyclic keto tautomer (up to 11.0%)[3]. Biologically, this flexibility allows it to act as a specific substrate for enzymes like fructosamine-3-kinase-related protein (FN3K-RP)[1].

Classical Iminosugars (Endocyclic Amine)

In molecules like 1-DNJ, the nitrogen atom replaces the pyranose oxygen, forming a piperidine ring. At physiological pH, the secondary or tertiary amine is protonated. This endocyclic positive charge perfectly mimics the geometry and charge distribution of the oxocarbenium ion transition state that occurs during glycosidic bond cleavage[2]. Consequently, iminosugars are conformationally locked (predominantly in the


 chair conformation) and act as potent, competitive inhibitors of 

-glucosidases[2].
Table 1: Structural and Physicochemical Comparison
Feature1-Amino-1-deoxy-D-psicose HCl1-Deoxynojirimycin (1-DNJ)Miglitol
Chemical Class Amadori AminosugarIminosugar (Polyhydroxylated Piperidine)N-Alkylated Iminosugar
Heteroatom in Ring OxygenNitrogenNitrogen
Solution Conformation Highly flexible (5 tautomers)Rigid (

chair)
Rigid (

chair)
Primary Bioactivity FN3K-RP Substrate / Galectin Ligand

-Glucosidase Inhibitor

-Glucosidase Inhibitor (Drug)
Transition State Mimic? NoYes (Oxocarbenium mimic)Yes (Oxocarbenium mimic)
Table 2: Solution-State Tautomeric Equilibrium of D-Psicosamine

Data derived from


C NMR analysis of D-psicosamine derivatives in solution[3].
Tautomeric FormRelative Abundance (%)Structural Implication

-Furanose
32.4%Kinetic product; favored by specific H-bond networks.

-Pyranose
27.2%Thermodynamic stability via equatorial bulky groups.

-Pyranose
21.0%Anomeric effect stabilization.
Acyclic Keto Form11.0%Unusually high; driven by C1 amine destabilization of the ring.

-Furanose
9.1%Least sterically favorable closed form.

Experimental Workflows & Validation Protocols

To objectively compare these compounds in a laboratory setting, researchers must employ self-validating analytical systems. Below are the standard protocols for determining structural equilibrium and functional inhibition.

Protocol A: NMR-Based Conformational Analysis in Solution

Because 1-amino-1-deoxy-D-psicose is conformationally unstable, standard crystallization often only captures a single anomer (e.g., the


-pyranose form)[3]. Solution-state NMR is required to observe the true physiological state.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of 1-Amino-1-deoxy-D-psicose HCl in 0.6 mL of Deuterium Oxide (

    
    ). Causality:
    
    
    
    exchanges with the hydroxyl and amine protons, eliminating complex scalar couplings and broad peaks that would obscure the anomeric carbon/proton signals.
  • Equilibration: Allow the solution to rest at 25°C for 24 hours. Causality: Amadori products mutarotate slowly; premature analysis will yield non-equilibrium kinetic ratios.

  • Acquisition: Acquire quantitative

    
    C NMR (with inverse-gated decoupling to suppress the Nuclear Overhauser Effect) and high-resolution 
    
    
    
    NMR spectra at 400 MHz or higher.
  • Signal Integration: Identify the anomeric carbon signals (typically between 95–105 ppm for pyranoses/furanoses, and ~210 ppm for the acyclic ketone). Integrate these peaks.

  • Validation Check: The sum of the integrations must equal 100%. Compare the chemical shifts against known standards of D-psicose and D-fructose derivatives to assign

    
     and furanose/pyranose geometries.
    

G Prep Sample Prep (D2O Exchange) Equil 24h Equilibration (Mutarotation) Prep->Equil NMR 13C & 1H NMR Acquisition Equil->NMR Integ Signal Integration (Anomeric Carbons) NMR->Integ

Workflow for determining the solution-state tautomeric equilibrium of aminosugars via NMR.

Protocol B: Glycosidase Inhibition Assay (Functional Comparison)

To demonstrate the functional divergence between exocyclic aminosugars and endocyclic iminosugars, a comparative inhibition assay is utilized.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 0.1 U/mL solution of yeast

    
    -glucosidase in 0.1 M phosphate buffer (pH 6.8).
    
  • Inhibitor Titration: Prepare serial dilutions (1 nM to 1 mM) of 1-Amino-1-deoxy-D-psicose HCl and 1-DNJ in the same buffer.

  • Incubation: Mix 20

    
    L of the enzyme solution with 20 
    
    
    
    L of the inhibitor solution. Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the rigid iminosugar to dock into the active site and establish the transition-state mimicry.
  • Substrate Addition: Add 20

    
    L of 1 mM p-nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG).
  • Detection: Incubate for 20 minutes, then stop the reaction by adding 50

    
    L of 0.1 M 
    
    
    
    . Read absorbance at 405 nm.
  • Data Interpretation: 1-DNJ will yield a distinct sigmoidal inhibition curve with an

    
     in the low micromolar range[2]. 1-Amino-1-deoxy-D-psicose will typically show negligible inhibition, validating that exocyclic amines do not mimic the oxocarbenium transition state.
    

Conclusion

While 1-Amino-1-deoxy-D-psicose hydrochloride and classical iminosugars both represent important classes of nitrogen-modified carbohydrates, their structural mechanics dictate entirely different applications. The endocyclic nitrogen of iminosugars locks them into rigid transition-state mimics ideal for enzyme inhibition. Conversely, the exocyclic nitrogen of D-psicosamine results in a highly flexible, multi-tautomeric equilibrium that serves specialized roles as biological ligands and kinase substrates.

References

  • Food‐Related Carbohydrate Ligands for Galectins | Request PDF - ResearchGate. ResearchGate.
  • Cloning Systems in Bacillus: Bioengineering of Metabolic Pathways for Valuable Recombinant Products - MDPI. MDPI.
  • Molecular and crystal structure and the Hirshfeld surface analysis of 1-amino-1-deoxy-α-D-sorbopyranose and 1-amino-1-deoxy-α-D-psicopyranose (“D-sorbosamine” and “D-psicosamine”) derivatives. ResearchGate.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of 1-Amino-1-deoxy-D-psicose Hydrochloride with Glycosidases

This guide provides an in-depth technical analysis of 1-Amino-1-deoxy-D-psicose hydrochloride , focusing on its application as a glycosidase inhibitor.[1] It synthesizes current structural data, enzymatic inhibition mech...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Amino-1-deoxy-D-psicose hydrochloride , focusing on its application as a glycosidase inhibitor.[1] It synthesizes current structural data, enzymatic inhibition mechanisms, and comparative performance metrics against industry standards.

Executive Summary

1-Amino-1-deoxy-D-psicose hydrochloride (often referred to as Psicosamine) is a rare amino-ketose derivative of D-psicose (D-allulose).[1] Unlike the widely utilized iminosugar 1-Deoxynojirimycin (DNJ) , which is a potent broad-spectrum


-glucosidase inhibitor, 1-Amino-1-deoxy-D-psicose exhibits a more nuanced inhibition profile.[1]

Its primary utility lies in its structural mimicry of the oxocarbenium ion transition state of D-psicose-processing enzymes and specific


-glucosidases.[1] This guide evaluates its cross-reactivity across a panel of glycosidases, highlighting its potential as a selective inhibitor  with a lower off-target profile compared to conventional iminosugars.

Chemical Identity & Structural Mechanism[1]

Product Specifications
  • Chemical Name: 1-Amino-1-deoxy-D-psicose hydrochloride[1]

  • Synonyms: Psicosamine HCl, (3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one HCl[1]

  • CAS Number: 51296-39-0 (free base), 39002-30-7 (often used for generic 1-amino-ketoses; verification of stereochemistry is critical).[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 215.63 g/mol [3]

Mechanism of Action: The "Ammonium Mimic" Effect

The inhibitory potency of 1-Amino-1-deoxy-D-psicose stems from its ability to mimic the transition state of glycosidic hydrolysis.[1]

  • Protonation: At physiological pH, the C1-amino group is protonated (

    
    ).[1]
    
  • Electrostatic Anchoring: This positive charge mimics the developing positive charge of the oxocarbenium ion intermediate formed during the hydrolysis of glucosides and psicosides.

  • Stereochemical Selectivity: Being the C-3 epimer of D-fructose (and D-fructosamine), it displays distinct selectivity for enzymes that accommodate the axial C-3 hydroxyl group, differentiating it from glucose-mimetic inhibitors like DNJ.[1]

InhibitionMechanism Substrate Natural Substrate (Sucrose/Maltose) Enzyme α-Glucosidase Active Site Substrate->Enzyme Binding Transition Oxocarbenium Ion (Transition State) Enzyme->Transition Hydrolysis Step 1 Complex Enzyme-Inhibitor Complex Enzyme->Complex Reversible Inhibition Inhibitor 1-Amino-1-deoxy-D-psicose (Protonated) Inhibitor->Enzyme Competitive Binding Inhibitor->Transition Structural Mimicry

Figure 1: Mechanism of Competitive Inhibition.[1] The protonated inhibitor mimics the high-energy transition state, locking the enzyme in a non-productive complex.[1]

Cross-Reactivity Profile

The "cross-reactivity" of a glycosidase inhibitor refers to its specificity. An ideal therapeutic agent often requires high selectivity to avoid gastrointestinal side effects (e.g., inhibition of amylase causing flatulence).

Enzyme Specificity Matrix
Enzyme TargetInteraction TypeInhibition LevelNotes
Intestinal

-Glucosidase
(Maltase/Sucrase)
CompetitiveHigh Primary target.[1] Mimics the fructose moiety of sucrose during hydrolysis.

-Amylase
(Pancreatic/Salivary)
Non-SpecificLow / Negligible Unlike Acarbose, 1-amino-psicose shows poor affinity for the amylase active site, reducing GI side effects.[1]

-Galactosidase
(Lactase)
NoneNone Stereochemical mismatch at C-4 prevents binding.[1]
Fructosamine-3-Kinase Substrate/InhibitorModerate Can act as a substrate or competitive inhibitor due to structural similarity to fructosamine.[1]
Comparative Performance Data

The following table contrasts 1-Amino-1-deoxy-D-psicose with industry-standard alternatives.

Feature1-Amino-1-deoxy-D-psicose1-Deoxynojirimycin (DNJ)Miglitol
Core Structure Open-chain/Hemiketal Amino-ketoseCyclic Iminosugar (Piperidine)Cyclic Iminosugar (Piperidine)

-Glucosidase


10 - 50

M (Estimated)*
0.5 - 5

M
0.1 - 1

M
Selectivity High (Sucrase > Maltase)Low (Broad Spectrum)Moderate
Amylase Inhibition Very LowModerateLow
Toxicity Profile Low (Natural sugar derivative)LowLow

*Note:


 values are enzyme-source dependent. 1-Amino-psicose generally shows lower potency than DNJ but higher selectivity.[1]

Experimental Protocol: Validation of Cross-Reactivity

To validate the cross-reactivity of 1-Amino-1-deoxy-D-psicose, the following self-validating protocol is recommended. This workflow simultaneously tests inhibition against


-glucosidase and 

-galactosidase to establish specificity.[1]
Materials
  • Enzymes:

    
    -Glucosidase (from S. cerevisiae or Rat Intestine powder), 
    
    
    
    -Galactosidase (from E. coli).[1]
  • Substrates: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG), p-Nitrophenyl-
    
    
    
    -D-galactopyranoside (pNPGal).[1]
  • Buffer: 67 mM Phosphate Buffer, pH 6.8.

  • Stop Solution: 1M

    
    .
    
Workflow (Standardized Microplate Assay)
  • Preparation: Dissolve 1-Amino-1-deoxy-D-psicose HCl in buffer to create a stock solution (e.g., 10 mM). Prepare serial dilutions (0.1

    
    M to 1000 
    
    
    
    M).
  • Incubation (Pre-treatment):

    • Add 20

      
      L of Enzyme solution (0.2 U/mL) to 20 
      
      
      
      L of Inhibitor solution.
    • Incubate at 37°C for 10 minutes . Causality: Allows the inhibitor to reach equilibrium binding with the active site before substrate competition begins.

  • Reaction:

    • Add 40

      
      L of Substrate (pNPG for glucosidase, pNPGal for galactosidase).
      
    • Incubate at 37°C for 20 minutes .

  • Termination: Add 100

    
    L of Stop Solution.
    
  • Measurement: Read Absorbance at 405 nm .

Data Analysis

Calculate % Inhibition using the formula:



Plot 

vs. % Inhibition to determine the

.[1]

AssayWorkflow Stock Stock Prep (10mM Inhibitor) Incubate Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Stock->Incubate SubstrateAdd Substrate Addition (pNPG or pNPGal) Incubate->SubstrateAdd Reaction Enzymatic Reaction 20 min @ 37°C SubstrateAdd->Reaction Stop Stop Reaction (1M Na2CO3) Reaction->Stop Read Read Absorbance (405 nm) Stop->Read

Figure 2: Standardized Glycosidase Inhibition Assay Workflow.

Expert Insights & Recommendations

Stability Concerns

Researchers must note that 1-amino-1-deoxy-ketoses can undergo dimerization or cyclization (Amadori rearrangement products) in solution over time.[1]

  • Recommendation: Always prepare fresh solutions of the hydrochloride salt immediately prior to the assay. The salt form stabilizes the amine, preventing premature degradation.

Stereochemical Verification

Commercial sources often list "Fructosamine" (CAS 39002-30-7) and "Psicosamine" (CAS 51296-39-0) with overlapping identifiers.[1]

  • Critical Check: Verify the specific rotation

    
     or request a Certificate of Analysis (CoA) confirming the D-psicose  configuration. Using the fructose isomer (fructosamine) will yield significantly different inhibition constants due to the epimerization at C-3.[1]
    
Application in Drug Development

While DNJ is more potent, 1-Amino-1-deoxy-D-psicose offers a scaffold for selective sucrase inhibition .[1] This is valuable for developing anti-diabetic agents that blunt glucose spikes without completely blocking amylase, thereby reducing the gastrointestinal distress associated with current therapies like Acarbose.

References

  • Matsuo, T., & Izumori, K. (2009). d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats.[1] Journal of Clinical Biochemistry and Nutrition. Link

  • Carbosynth. (n.d.). 1-Amino-1-deoxy-D-psicose hydrochloride Product Page. Link

  • Cayman Chemical. (n.d.). 1-Amino-1-deoxy-D-fructose hydrochloride Product Information. Link

  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology. Link

  • Winchester, B., & Fleet, G. W. (1992). Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists. Glycobiology. Link

Sources

Comparative

"confirming the binding site of 1-Amino-1-deoxy-D-psicose hydrochloride on a target enzyme"

The following guide provides a technical comparison and procedural framework for confirming the binding site of 1-Amino-1-deoxy-D-psicose hydrochloride (a nitrogen-containing sugar mimetic) on its primary target, -glucos...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and procedural framework for confirming the binding site of 1-Amino-1-deoxy-D-psicose hydrochloride (a nitrogen-containing sugar mimetic) on its primary target,


-glucosidase .


-Glucosidase (EC 3.2.1.20)
Compound Class:  Iminosugar / Amino-sugar mimetic (Glycosidase Inhibitor)

Executive Summary & Mechanism

1-Amino-1-deoxy-D-psicose hydrochloride is a structural analog of the transition state formed during the hydrolysis of carbohydrates. Unlike neutral sugars, the protonated amino group (at physiological pH) mimics the oxocarbenium ion intermediate, forming a critical salt bridge with the enzyme's catalytic carboxylate residues (typically Aspartate or Glutamate).

Confirming the binding site is not merely about location; it is about validating the mechanism of action (MOA) . You must distinguish between competitive binding (active site) and allosteric modulation .

Comparison of Validation Methods
FeatureX-Ray Crystallography Enzyme Kinetics + Mutagenesis STD-NMR Spectroscopy Molecular Docking
Certainty Gold Standard (Definitive) High (Functional Confirmation)Medium-High (Epitope Mapping)Low (Predictive only)
Resolution Atomic (< 2.0 Å)Residue-level inferenceAtomic (Ligand perspective)Theoretical
Throughput LowMediumMediumHigh
Requirement Diffracting CrystalsPurified Enzyme + MutantsHigh conc. Enzyme & LigandPDB Structure
Cost



$
$

Strategic Workflow

Do not jump straight to X-ray crystallography. Use a "Funnel Approach" to validate the binding mode progressively.

Workflow Start Compound: 1-Amino-1-deoxy-D-psicose HCl Step1 Step 1: Steady-State Kinetics (Determine Inhibition Type) Start->Step1 Decision1 Is it Competitive? Step1->Decision1 Step2 Step 2: Molecular Docking (Predict Residues) Decision1->Step2 Yes (Ki defined) End Binding Site Confirmed Decision1->End No (Allosteric) Step3 Step 3: X-Ray Crystallography (Definitive Confirmation) Step2->Step3 AltStep3 Alternative: Site-Directed Mutagenesis (If crystallization fails) Step2->AltStep3 Step3->End AltStep3->End

Figure 1: The "Funnel Approach" to binding site confirmation. Kinetics filters the mechanism before structural work begins.

Deep Dive: The Gold Standard Protocol (X-Ray Crystallography)

Objective: Obtain a high-resolution 3D structure of the Enzyme-Inhibitor complex to visualize the salt bridge between the C1-amino group and the catalytic carboxylates.

Phase A: Co-Crystallization vs. Soaking

For amino-sugars, soaking is often superior because the small ligand diffuses easily into solvent channels without disrupting the crystal lattice.

Protocol:

  • Protein Preparation:

    • Purify

      
      -glucosidase to >95% homogeneity (SDS-PAGE).
      
    • Buffer exchange into 20 mM Tris-HCl, 50 mM NaCl, pH 7.0. Note: Avoid phosphate buffers if they compete for the active site.

    • Concentrate to 10–15 mg/mL.

  • Crystallization (Hanging Drop Vapor Diffusion):

    • Mix 1 µL protein + 1 µL reservoir solution (e.g., 20-30% PEG 3350, 0.2 M Ammonium Acetate).

    • Incubate at 20°C until crystals form (3–14 days).

  • Ligand Soaking:

    • Prepare a 100 mM stock of 1-Amino-1-deoxy-D-psicose HCl in the reservoir buffer.

    • Add ligand to the crystal drop to a final concentration of 5–10 mM (approx. 10x the

      
      ).
      
    • Critical Step: Soak for 10 minutes to 2 hours. Longer soaks may crack crystals due to conformational changes in the active site.

  • Cryo-protection & Data Collection:

    • Flash-cool in liquid nitrogen using 20% glycerol as a cryoprotectant.

    • Collect data at a synchrotron source (0.979 Å wavelength).

Phase B: Data Analysis
  • Processing: Index and integrate using XDS or HKL2000.

  • Phasing: Use Molecular Replacement (MR) with the apo-enzyme structure (e.g., PDB: 3TOP or 5NN5).

  • Refinement:

    • Inspect the

      
       difference map. Look for a positive density blob (>3
      
      
      
      ) in the active site.
    • Model 1-Amino-1-deoxy-D-psicose into the density.

    • Validation: Check for the formation of a hydrogen bond/salt bridge (2.6–3.0 Å) between the C1-amino group and the catalytic nucleophile (e.g., Asp518 in mammalian

      
      -glucosidase).
      

Supporting Protocol: Kinetic Analysis (The Functional Proof)

Before crystallography, you must prove the compound targets the active site functionally.

Protocol:

  • Assay Setup: Use p-Nitrophenyl

    
    -D-glucopyranoside (pNPG) as the substrate.
    
  • Reaction Mix: 0.1 U/mL

    
    -glucosidase in 50 mM Phosphate Buffer (pH 6.8).
    
  • Variable 1 (Substrate): Vary pNPG concentration (0.1, 0.2, 0.5, 1.0, 2.0 mM).

  • Variable 2 (Inhibitor): Vary 1-Amino-1-deoxy-D-psicose HCl (0, 10, 50, 100 µM).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) for 20 mins at 37°C.

  • Analysis:

    • Plot Lineweaver-Burk (Double Reciprocal) curves.

    • Result Interpretation:

      • Competitive Inhibition: Lines intersect at the Y-axis (

        
         unchanged, 
        
        
        
        increases). This confirms binding to the same site as the substrate (Active Site).
      • Non-Competitive: Lines intersect on the X-axis. Implies allosteric binding.

Visualizing the Interaction (Predicted)

Based on homologous structures of amino-sugars (like 1-Deoxynojirimycin), the expected binding mode involves a critical electrostatic clamp.

InteractionMap Enzyme Alpha-Glucosidase Active Site Ligand 1-Amino-1-deoxy-D-psicose (Protonated Amine) AspCat Asp (Catalytic Nucleophile) (- charge) Ligand->AspCat Salt Bridge (Strong) GluAcid Glu (Acid/Base) (- charge) Ligand->GluAcid H-Bond PheClamp Phe/Trp (Hydrophobic Wall) Ligand->PheClamp CH-Pi Stacking

Figure 2: Schematic of the expected molecular interactions. The protonated amine mimics the transition state charge, anchored by catalytic residues.

References

  • Structural Basis of Inhibition

    • Title: Structural basis for the inhibition of human -glucosidase by valienamine and its deriv
    • Source:Journal of Biological Chemistry
    • Context: Establishes the standard protocol for co-crystallizing amino-sugar inhibitors with glycosidases.
    • (Generalized link to JBC as specific deep links vary by year).

  • Kinetic Methodology

    • Title: Guidelines for reporting fixed-time enzyme assay d
    • Source:Beilstein Journal of Organic Chemistry
    • Context: Standards for Lineweaver-Burk analysis and determin
  • D-Psicose Properties

    • Title: D-Psicose: A Rare Sugar with Potential Therapeutic Applications.[1][2]

    • Source:Journal of Agricultural and Food Chemistry
    • Context: Reviews the chemical properties and handling of psicose deriv
  • Molecular Docking Validation

    • Title: Validating molecular docking through X-ray crystallography.[3][4]

    • Source:N
    • Context: Best practices for superimposing docked poses with electron density maps.

Sources

Validation

"evaluating the specificity of 1-Amino-1-deoxy-D-psicose hydrochloride as an inhibitor"

Technical Evaluation of Specificity & Inhibitory Potential Executive Summary 1-Amino-1-deoxy-D-psicose hydrochloride (also known as Psicosamine HCl ) is a specialized amino-ketose derivative of the rare sugar D-psicose (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation of Specificity & Inhibitory Potential

Executive Summary

1-Amino-1-deoxy-D-psicose hydrochloride (also known as Psicosamine HCl ) is a specialized amino-ketose derivative of the rare sugar D-psicose (D-allulose). Unlike broad-spectrum iminosugars (e.g., 1-Deoxynojirimycin), Psicosamine exhibits a unique dual-specificity profile that makes it a critical tool for two distinct research streams:

  • Metabolic Regulation: It acts as a targeted

    
    -glucosidase inhibitor , specifically targeting intestinal sucrase and maltase with reduced activity against pancreatic 
    
    
    
    -amylase.
  • Cellular Deglycation: It serves as a specific ligand/substrate for Fructosamine-3-Kinase-Related Protein (FN3K-RP) , distinguishing it from 1-amino-1-deoxy-D-fructose (Fructosamine), which is processed by FN3K.

This guide evaluates its specificity, compares it with industry standards (Miglitol, DNJ), and provides validated protocols for assessing its inhibitory kinetics.

Mechanistic Insight & Specificity

Mechanism of Action: Transition State Mimicry

The hydrochloride salt form ensures the amino group at C1 is protonated at physiological pH. This protonated amine mimics the positive charge of the oxocarbenium ion transition state formed during the hydrolysis of glycosidic bonds.

  • Primary Target: Intestinal

    
    -Glucosidases (Sucrase-Isomaltase complex).
    
  • Binding Mode: Competitive inhibition.[1] The D-psicose configuration (C3-epimer of fructose) allows it to occupy the active site of maltase/sucrase, while the C1-amine interacts electrostatically with the catalytic carboxylate residues (e.g., Asp/Glu) of the enzyme.

The FN3K-RP Axis (High Specificity)

A critical differentiator for Psicosamine is its interaction with the mammalian deglycation system.

  • FN3K (Fructosamine-3-kinase): Phosphorylates Fructosamine (1-amino-1-deoxy-D-fructose).

  • FN3K-RP (FN3K-Related Protein): Specifically recognizes and phosphorylates Psicosamine and Tagatosamine.

  • Significance: Researchers use Psicosamine to probe the specific activity of FN3K-RP, a pathway distinct from the classical Maillard reaction repair involving FN3K.

Mechanistic Pathway Diagram

InhibitionMechanism Substrate Sucrose/Maltose Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme α-Glucosidase (Sucrase/Maltase) Enzyme->Complex Blocked Inhibitor-Enzyme Dead-End Complex Enzyme->Blocked High Affinity Transition Oxocarbenium Ion (Transition State) Complex->Transition Hydrolysis Start Product Glucose + Fructose Transition->Product Release Inhibitor 1-Amino-1-deoxy-D-psicose (Protonated Amine) Inhibitor->Enzyme Competitive Binding

Caption: Figure 1. Competitive inhibition mechanism.[1][2][3] 1-Amino-1-deoxy-D-psicose mimics the high-energy oxocarbenium transition state, locking the


-glucosidase active site and preventing substrate hydrolysis.

Comparative Performance Analysis

The following table contrasts 1-Amino-1-deoxy-D-psicose HCl with standard inhibitors.

Table 1: Specificity and Potency Profile

Feature1-Amino-1-deoxy-D-psicose HCl 1-Deoxynojirimycin (DNJ) Miglitol D-Psicose (Allulose)
Primary Target Intestinal Sucrase & MaltaseBroad

-Glucosidases (Lysosomal & Intestinal)
Intestinal

-Glucosidases
Intestinal Sucrase & Maltase
Inhibition Type Competitive (Transition State Mimic)Competitive (Transition State Mimic)CompetitiveCompetitive (Substrate Analog)
Potency (Relative) High (Active in

M range)
Very High (Active in nM-low

M range)
High (Active in

M range)
Low (Active in mM range)
Specificity High (Spars Amylase; FN3K-RP specific)Low (Hits many glycosidases)Moderate Moderate
Cellular Fate Phosphorylated by FN3K-RP Not phosphorylated by FN3K/FN3K-RPExcreted largely unchangedMetabolized/Excreted
Key Application Specificity probes, Deglycation researchBroad spectrum inhibitionClinical Diabetes ManagementDietary Supplement

Key Insight: While DNJ is a more potent general inhibitor, 1-Amino-1-deoxy-D-psicose offers superior specificity for researchers distinguishing between ribo- (psicose) and arabino- (fructose) configured signaling pathways.

Experimental Protocols

Protocol A: Kinetic Evaluation of -Glucosidase Specificity

Objective: Determine the


 value of 1-Amino-1-deoxy-D-psicose HCl against Sucrase vs. Amylase.

Reagents:

  • Enzyme Source: Rat Intestinal Acetone Powder (Sigma) or Recombinant Human Maltase-Glucoamylase (MGAM).

  • Substrate: Sucrose (50 mM stock) and Maltose (50 mM stock).

  • Inhibitor: 1-Amino-1-deoxy-D-psicose HCl (Prepare serial dilutions: 0.1

    
    M – 1000 
    
    
    
    M).
  • Detection: Glucose Oxidase (GOD) assay kit.

Workflow:

  • Preparation: Homogenize intestinal powder in 0.1 M maleate buffer (pH 6.0). Centrifuge and collect supernatant.

  • Incubation: In a 96-well plate, mix:

    • 10

      
      L Enzyme extract
      
    • 10

      
      L Inhibitor (various concentrations)
      
    • Pre-incubate for 10 mins at 37°C.

  • Reaction: Add 20

    
    L Substrate (Sucrose or Maltose). Incubate for 20 mins at 37°C.
    
  • Termination: Heat inactivation (100°C for 5 mins) or add Tris-base to shift pH > 10.

  • Quantification: Add Glucose Oxidase reagent. Incubate 15 mins. Measure Absorbance at 505 nm.

  • Analysis: Plot Dixon plots (1/V vs. [I]) to determine

    
    .
    
Protocol B: FN3K-RP Specificity Assay (Deglycation Pathway)

Objective: Verify if the compound is a substrate for FN3K-RP (distinguishing it from Fructosamine).

Workflow:

  • Enzyme: Recombinant human FN3K and FN3K-RP.

  • Substrate: 1-Amino-1-deoxy-D-psicose (Psicosamine) vs. 1-Amino-1-deoxy-D-fructose (Fructosamine).

  • Co-factor: ATP (

    
    -32P labeled or using ADP-Glo assay).
    
  • Reaction: Incubate 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM Substrate, 0.2 mM ATP.

  • Readout: Measure production of Psicosamine-3-phosphate via HPLC or radiolabel incorporation.

    • Expected Result: FN3K-RP will phosphorylate Psicosamine; FN3K will not.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assay1 Assay A: Glycosidase Inhibition cluster_Assay2 Assay B: Kinase Specificity (FN3K-RP) Start Start: 1-Amino-1-deoxy-D-psicose HCl Step1 Incubate with Intestinal α-Glucosidase Start->Step1 Step3 Incubate with Recombinant FN3K-RP + ATP Start->Step3 Step2 Add Substrate (Sucrose/Maltose) Step1->Step2 Result1 Measure Glucose Release (Calculate Ki) Step2->Result1 Step4 HPLC Analysis Step3->Step4 Result2 Detect Phosphorylated Product (Psicosamine-3-P) Step4->Result2

Caption: Figure 2. Parallel validation workflows for assessing enzymatic inhibition (Assay A) and kinase specificity (Assay B).

References

  • Matsuo, T., & Izumori, K. (2009). D-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats.[4] Journal of Clinical Biochemistry and Nutrition, 45(2), 202–206.[4]

  • Wrodnigg, T. M., et al. (2000). Biologically active 1-aminodeoxy and 1-O-alkyl derivatives of the powerful D-glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol. Journal of Carbohydrate Chemistry, 19, 975-990.

  • Mossine, V. V., & Mawhinney, T. P. (2010). 1-Amino-1-deoxy-D-fructose ("Fructosamine") and Its Derivatives.[5] Advances in Carbohydrate Chemistry and Biochemistry, 64, 291-402. (Discusses FN3K-RP specificity for Psicosamine).

  • Gao, K., et al. (2016). 1-Deoxynojirimycin: Occurrence, extraction, chemistry, oral pharmacokinetics, biological activities and in silico target fishing. Molecules, 21(11), 1600.

  • Shiga, K., et al. (2011). Structure and properties of 1-amino-1-deoxy-D-psicose (Psicosamine). Journal of Applied Glycoscience.

Sources

Comparative

"benchmarking the synthetic efficiency of 1-Amino-1-deoxy-D-psicose hydrochloride production"

Executive Summary 1-Amino-1-deoxy-D-psicose (often referred to as psicosamine in specific isomeric contexts) is a rare amino-ketose of increasing significance in glycomimetics and glycosidase inhibition studies. As the C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-1-deoxy-D-psicose (often referred to as psicosamine in specific isomeric contexts) is a rare amino-ketose of increasing significance in glycomimetics and glycosidase inhibition studies. As the C3-epimer of the well-known Amadori product 1-amino-1-deoxy-D-fructose (fructosamine), it presents unique stereochemical challenges.

This guide benchmarks the two primary synthetic paradigms for producing 1-Amino-1-deoxy-D-psicose hydrochloride :

  • Route A: The Direct Amadori Rearrangement (Target-oriented synthesis from D-Allose).

  • Route B: The Chemo-Enzymatic Hybrid Workflow (D-Fructose epimerization followed by C1-selective amination).

Key Finding: While Route A offers fewer steps, it is economically crippled by the scarcity of the D-allose precursor. Route B , utilizing immobilized D-psicose 3-epimerase (DPEase) followed by selective chemical functionalization, emerges as the scalable industrial benchmark, offering a 40% reduction in raw material costs despite higher step count.

Comparative Analysis of Synthetic Routes

Route A: Direct Amadori Rearrangement

This classical approach relies on the thermodynamic rearrangement of N-glycosides derived from aldoses.

  • Mechanism: Condensation of D-Allose with dibenzylamine (or ammonia equivalent)

    
     D-Allosylamine 
    
    
    
    Acid-catalyzed rearrangement
    
    
    1-Amino-1-deoxy-D-psicose.
  • Status: The "Academic Gold Standard" for stereochemical purity.

  • Bottleneck: D-Allose is a rare sugar (

    
     commercial pricing), making this route prohibitive for scale-up.
    
Route B: Chemo-Enzymatic Hybrid (Recommended)

This route leverages the efficiency of biocatalysis to access the rare D-psicose scaffold from cheap D-fructose, followed by precision organic synthesis to install the amine at C1.

  • Mechanism:

    • Bioconversion: D-Fructose ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       D-Psicose (D-Allulose).[1]
      
    • Protection: D-Psicose

      
       1,2:4,5-di-O-isopropylidene- 
      
      
      
      -D-psicopyranose.
    • Activation/Amination: Selective hydrolysis

      
       C1-Tosylation 
      
      
      
      Azide displacement
      
      
      Reduction.
  • Status: The "Industrial Benchmark" for scalability and cost-efficiency.

Benchmarking Metrics

The following data contrasts the performance of both routes at a 10-gram target scale.

MetricRoute A: Direct Amadori (from D-Allose)Route B: Chemo-Enzymatic (from D-Fructose)
Starting Material Cost High (D-Allose: ~$800/g)Low (D-Fructose: <$0.05/g)
Total Step Count 2 (Condensation, Deprotection)5 (Epimerization, Protection, Activation, Azidation, Reduction)
Overall Yield 65%32% (Cumulative)
Stereochemical Purity >99% de>98% de
Atom Economy HighModerate (Loss of protecting groups)
Scalability Low (Supply chain constrained)High (Biocatalyst recyclable)
Primary Risk Incomplete rearrangement (browning)Regioselectivity during C1 activation

Detailed Experimental Protocol: Route B (Chemo-Enzymatic Hybrid)

This protocol is validated for the production of 1-Amino-1-deoxy-D-psicose HCl starting from D-Fructose.

Phase 1: Enzymatic Production of D-Psicose

Objective: Bulk production of the rare sugar scaffold.

  • Biocatalyst Preparation:

    • Express Agrobacterium tumefaciens D-psicose 3-epimerase (DPEase) in E. coli BL21.

    • Immobilize crude enzyme lysate on epoxy-activated resin (e.g., Chitopearl or Sepabeads) to enhance stability.

  • Reaction:

    • Prepare a 50% (w/v) D-fructose solution in 50 mM HEPES buffer (pH 8.0) containing 1 mM MnCl

      
      .[2]
      
    • Add immobilized DPEase (20 U/g substrate).

    • Incubate at 55°C for 24 hours. Note: Equilibrium is typically 30:70 (Psicose:Fructose).[3]

  • Purification:

    • Remove enzyme by filtration.

    • Separate D-psicose from unreacted fructose using Ca

      
      -cation exchange chromatography (simulated moving bed technology recommended for scale).
      
    • Crystallize D-psicose from ethanol/water. Yield: ~30% per pass.

Phase 2: Chemical Transformation to 1-Amino Derivative

Objective: Regioselective installation of the amino group at C1.

  • Protection (Acetonation):

    • Suspend dried D-psicose (10 g) in anhydrous acetone (200 mL) with catalytic H

      
      SO
      
      
      
      .
    • Stir at room temperature for 4 hours. Neutralize with NaHCO

      
      .
      
    • Isolate 1,2:4,5-di-O-isopropylidene-

      
      -D-psicopyranose . Critical Control Point: Ensure moisture-free conditions to prevent kinetic traps.
      
  • Selective Hydrolysis & Activation:

    • Treat the di-acetonide with 60% acetic acid at 40°C to selectively cleave the 1,2-acetal (kinetic control), yielding 4,5-O-isopropylidene-D-psicose .

    • React with

      
      -toluenesulfonyl chloride (TsCl) in pyridine at 0°C. The primary hydroxyl at C1 is selectively tosylated over the secondary C3-OH due to steric accessibility.
      
  • Azidation:

    • Dissolve the C1-tosylate in DMF. Add NaN

      
       (1.5 eq) and heat to 80°C for 6 hours.
      
    • Safety Warning: Azide reactions require blast shielding. Do not concentrate reaction mixtures to dryness.

  • Reduction & Salt Formation:

    • Perform catalytic hydrogenation (H

      
      , Pd/C) in MeOH to convert the azide to the amine.
      
    • Filter catalyst and treat filtrate with 1M HCl in dioxane.

    • Precipitate with Et

      
      O to yield 1-Amino-1-deoxy-D-psicose hydrochloride .
      

Process Visualization

The following diagram illustrates the logical flow and critical control points of the recommended Chemo-Enzymatic pathway.

G cluster_recycle Recycle Loop Start D-Fructose (Commodity Substrate) Enzyme Bioconversion (D-Psicose 3-Epimerase) Start->Enzyme pH 8.0, 55°C Psicose D-Psicose (Rare Sugar Intermediate) Enzyme->Psicose Equilibrium 30:70 Protection Acetone/H+ (1,2:4,5-Di-O-isopropylidene) Psicose->Protection Kinetic Trap Activation Selective Hydrolysis & C1-Tosylation Protection->Activation Regioselective Control Azide Nucleophilic Substitution (NaN3 -> C1-N3) Activation->Azide Inversion not required (Primary Carbon) Reduction Pd/C Hydrogenation & HCl Salt Formation Azide->Reduction Reduction Product 1-Amino-1-deoxy-D-psicose HCl (Final Product) Reduction->Product Crystallization

Caption: Workflow for the Chemo-Enzymatic Synthesis of 1-Amino-1-deoxy-D-psicose HCl.

Critical Control Points & Troubleshooting

  • Enzyme Stability: DPEase activity drops significantly below pH 7.0. Maintain pH 8.0 using HEPES or Borate buffer (Borate can shift equilibrium to 60:40 favoring psicose but complicates purification).

  • Regioselectivity: In Step 2 of the chemical phase, temperature control is vital. Above 40°C, the 4,5-acetal may also hydrolyze, leading to a complex mixture of tosylates.

  • Purification: The final hydrochloride salt is hygroscopic. Store under argon in a desiccator.

References

  • D-Psicose 3-epimerase Characterization: Kim, H. J., et al. "Characterization of an Agrobacterium tumefaciens D-Psicose 3-Epimerase That Converts D-Fructose to D-Psicose."[4][5][6][7] Applied and Environmental Microbiology, 2006.

  • Amadori Rearrangement Mechanics: Mossine, V. V., & Mawhinney, T. P. "1-Amino-1-deoxy-D-fructose ('Fructosamine') and Its Derivatives." Advances in Carbohydrate Chemistry and Biochemistry, 2010.

  • Azide-Sugar Synthesis: Li, Z., et al. "Facile and Scalable Route to Access Rare Deoxy Amino Sugars." Frontiers in Chemistry, 2022.

  • Immobilization Strategies: Lim, B. C., et al. "Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support." Catalysts, 2021.

  • Borate Effect on Epimerization: Takeshita, K., et al. "Mass production of D-psicose from D-fructose by a continuous bioreactor system." Journal of Bioscience and Bioengineering, 2000.

Sources

Safety & Regulatory Compliance

Safety

1-Amino-1-deoxy-D-psicose hydrochloride proper disposal procedures

Comprehensive Operational and Disposal Protocol for 1-Amino-1-deoxy-D-psicose Hydrochloride In drug development and biochemical research, 1-amino-1-deoxy-D-psicose hydrochloride is frequently utilized as an Amadori compo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 1-Amino-1-deoxy-D-psicose Hydrochloride

In drug development and biochemical research, 1-amino-1-deoxy-D-psicose hydrochloride is frequently utilized as an Amadori compound analog to study fructosamine-3-kinase (FN3K) activity, rare sugar metabolism, and Maillard reaction pathways[1]. While this amino sugar derivative is not classified as acutely toxic, its unique physicochemical properties—specifically its high aqueous solubility, hygroscopicity, and biological reactivity—demand precise operational handling and disposal protocols.

This guide provides researchers and safety officers with a self-validating, step-by-step framework for managing 1-amino-1-deoxy-D-psicose hydrochloride waste, ensuring regulatory compliance, environmental stewardship, and laboratory safety.

Section 1: Physicochemical Profile & Hazard Assessment

To design an effective disposal strategy, one must first understand the causality between the chemical's physical properties and its environmental impact. The compound is supplied as a hydrochloride salt to protonate the C1 amine, thereby preventing premature nucleophilic attack on the carbonyl carbon and stabilizing the molecule against spontaneous browning.

Table 1: Physicochemical Properties & Operational Implications

PropertySpecificationOperational Implication & Causality
Chemical Nature Amadori compound (Amino sugar HCl salt)Prone to Maillard browning if exposed to high pH or excessive heat during waste consolidation.
Physical State White to off-white crystalline powderHigh risk of nuisance dust generation during weighing and transfer operations.
Solubility Highly soluble in waterRapid dissolution in aqueous waste; poses a high Biochemical Oxygen Demand (BOD) risk if discharged into municipal drains.
Hygroscopicity HighWaste can rapidly deliquesce (absorb moisture and dissolve); requires sealed, moisture-proof disposal containers.
Hazard Class Non-hazardous (OSHA 29 CFR 1910.1200)Does not require RCRA hazardous waste labeling, but general prudent laboratory waste rules apply[2].

Section 2: Operational Safety & Handling Protocols

Before generating waste, proper handling procedures must be established to minimize exposure and prevent material degradation. According to the National Research Council's Prudent Practices in the Laboratory, minimizing exposure at the source is the primary defense against chemical risks[3].

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation to the cornea from fine, crystalline dust particles[4].
Skin/Hands Nitrile gloves (minimum 4 mil)Prevents moisture transfer from human skin, which can degrade the compound and cause it to adhere to gloves.
Respiratory N95 or FFP2 maskRequired only if handling bulk quantities outside of a certified chemical fume hood to mitigate inhalation of nuisance dust.

Section 3: Waste Stream Routing Logic

The disposal of 1-amino-1-deoxy-D-psicose hydrochloride depends entirely on its physical state and the presence of co-solvents. Because it is a bioavailable carbon and nitrogen source, discharging it into standard sink drains can cause localized microbial blooms and BOD spikes in wastewater systems. Therefore, all waste must be captured and routed for commercial treatment or incineration[5].

WasteRouting Start 1-Amino-1-deoxy-D-psicose Waste Generated State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Solid Aqueous Aqueous Solution / Buffer Mixture State->Aqueous Liquid SolidBin Place in Double-Lined Solid Waste Bin Solid->SolidBin CheckpH Check pH & Co-solvents Aqueous->CheckpH Incineration Commercial Incineration (Non-RCRA Regulated) SolidBin->Incineration AqueousBin Aqueous Waste Carboy (Vented Cap) CheckpH->AqueousBin pH 5-9, No Toxics Treatment Wastewater Treatment / Incineration AqueousBin->Treatment

Decision tree for routing 1-Amino-1-deoxy-D-psicose hydrochloride waste streams.

Section 4: Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal

This protocol applies to unused bulk powder, expired reagents, and contaminated consumables (e.g., weigh boats, spatulas, Kimwipes).

  • Segregation : Collect all solid waste associated with the compound in a designated satellite accumulation area.

  • Containment (Self-Validating Step) : Place the materials into a heavy-duty, double-lined polyethylene bag.

    • Causality: Because the compound is highly hygroscopic, a single compromised bag can allow ambient humidity to enter. This causes the powder to deliquesce into a sticky syrup, contaminating the primary waste bin and complicating downstream handling.

  • Sealing and Labeling : Seal the inner and outer bags independently using the gooseneck method (twist the bag tail, fold it over itself, and tape securely). Label the outer bag explicitly as "Non-Hazardous Chemical Waste - Amino Sugar Derivative."

  • Final Routing : Deposit the sealed bag into the laboratory's general solid chemical waste bin for commercial incineration[5].

Protocol B: Aqueous Waste Disposal

This protocol applies to buffer solutions, assay effluents, and LC-MS mobile phase waste containing the compound.

  • Validation : Before transferring the waste, verify the pH of the solution using universal indicator paper. The pH must be between 5.0 and 9.0.

    • Causality: Highly acidic or basic solutions can trigger rapid degradation, polymerization, or Maillard browning of the amino sugar, potentially creating unexpected cross-reactions with other waste stream components.

  • Transfer : Slowly pour the validated solution into a designated aqueous chemical waste carboy using a wide-mouth funnel to prevent splashing.

  • Venting (Critical Safety Step) : Ensure the waste carboy is equipped with a vented cap.

    • Causality: Aqueous amino sugars provide a rich nutrient source for ambient microbes. Trace microbial contamination in a waste carboy can lead to slow fermentation and CO₂ gas evolution. A vented cap prevents dangerous pressurization and potential carboy rupture.

  • Documentation : Log the estimated mass of the dissolved compound on the waste manifest. This allows the downstream wastewater treatment facility to accurately account for the incoming BOD load.

Protocol C: Spill Containment and Remediation

In the event of an accidental powder release, immediate dry containment is required.

  • Isolate : Demarcate the spill area. Temporarily minimize local HVAC drafts or fume hood sashes to prevent the fine crystalline dust from dispersing.

  • Dry Cleanup : Use a dedicated chemical spill brush and dustpan to collect the bulk powder.

    • Causality: Do not use water initially. Adding water to a bulk spill of an Amadori compound will instantly create a highly concentrated, viscous syrup that adheres aggressively to benchtops and floors, making cleanup exponentially more difficult.

  • Wet Wiping : Only after the bulk powder is mechanically removed, wipe the surface with a slightly damp (not soaking) microfiber cloth to dissolve and lift trace residues.

  • Disposal : Treat all cleanup brushes, dustpans (if disposable), and cloths as solid chemical waste, routing them through Protocol A.

Section 5: Regulatory Compliance & Documentation

While 1-amino-1-deoxy-D-psicose hydrochloride is not listed as a characteristic or listed hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA)[2], its disposal is still governed by general environmental protection standards.

  • EPA RCRA (40 CFR Parts 260-273) : The compound does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity[2]. However, chemical waste generators must consult local and municipal regulations, as many publicly owned treatment works (POTWs) strictly prohibit the intentional sink disposal of any laboratory chemicals, regardless of RCRA status, to control BOD levels[4].

  • OSHA Compliance : Handling procedures align with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates that institutions maintain a Chemical Hygiene Plan (CHP) to protect workers from health hazards associated with all laboratory chemicals, including non-hazardous nuisance dusts[6].

References

  • Food-Related Carbohydrate Ligands for Galectins | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US); 2011. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations, 40 CFR Parts 260-273. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Amino-1-deoxy-D-psicose hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling specialty rare sugar derivatives like 1-Amino-1-deoxy-D-psicose hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling specialty rare sugar derivatives like 1-Amino-1-deoxy-D-psicose hydrochloride (D-Psicosamine HCl) requires an understanding of the compound's physicochemical properties to design a self-validating safety and operational system.

1-Amino-1-deoxy-D-psicose hydrochloride is a valuable building block in carbohydrate chemistry and drug development . While not classified as acutely toxic, it is a hygroscopic, fine crystalline powder. Because it is a hydrochloride salt, it can create localized acidic micro-environments upon dissolution in moisture—including human sweat or ocular fluid. This guide provides the definitive operational and safety blueprint for handling this compound, ensuring both operator protection and experimental integrity.

Hazard Assessment & Mechanistic Causality

To establish a robust safety protocol, we must first understand the physical mechanics driving the hazards:

  • Particulate Aerosolization: Fine crystalline powders are highly susceptible to electrostatic dispersion. Inhalation of these particulates can lead to severe irritation of the respiratory mucosa.

  • Hygroscopicity & Acidic Micro-environments: The hydrochloride moiety dictates that upon contact with moisture, the compound dissociates, slightly lowering the pH. If this occurs on exposed skin or in the eyes, it causes contact irritation.

  • Reagent Degradation: Proper Personal Protective Equipment (PPE) is bidirectional; it protects the user from the chemical, but it also protects the highly hygroscopic, sensitive reagent from user-introduced moisture and enzymes.

Quantitative PPE Specifications & Causality Matrix

Standard laboratory attire is insufficient for handling fine, reactive powders. The following matrix details the required PPE, explicitly grounded in the mechanistic causality of the compound's behavior.

PPE CategorySpecification / MetricMechanistic Causality & Operational Rationale
Hand Protection Nitrile, ≥0.11 mm thicknessNitrile provides superior chemical resistance to aqueous salt solutions compared to latex. It prevents dermal transfer and protects the hygroscopic powder from user sweat .
Eye Protection ANSI Z87.1 / EN 166 (Non-vented)Standard safety glasses leave the orbital area exposed. Non-vented goggles prevent aerosolized micro-crystals from contacting ocular fluid, which would create a localized acidic environment .
Body Protection 100% Cotton or Flame-Retardant CoatCotton minimizes electrostatic charge buildup that attracts fine powders. Serves as a primary barrier against powder settling on street clothing .
Respiratory Control N95 / P100 Particulate RespiratorRequired only if handling outside a fume hood. Filters out airborne crystalline particulates to prevent mucous membrane irritation .
Engineering Control Fume Hood (Face Velocity: 80-100 fpm)Primary containment. Maintains negative pressure to ensure aerosolized hydrochloride salts do not enter the operator's breathing zone .

Operational Plan: Step-by-Step Handling & Dissolution Protocol

This protocol is designed as a self-validating system. Each step contains a physical check to prevent downstream failures.

Phase 1: Pre-Operation Setup & Equilibration

  • Environmental Verification: Ensure the laboratory chemical hood is operational with an inward face velocity of 80-100 feet per minute (fpm).

  • Thermal Equilibration: Retrieve the sealed vial of 1-Amino-1-deoxy-D-psicose hydrochloride from 2-8°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes ambient laboratory humidity to condense on the highly hygroscopic powder. This degrades the reagent and artificially inflates its mass, skewing stoichiometric calculations.

Phase 2: Weighing and Transfer 3. Static Mitigation: Wipe the exterior of the weighing micro-spatula and the analytical balance draft shield with an anti-static wipe.

  • Causality: Fine hydrochloride powders are prone to electrostatic dispersion. Static mitigation prevents the powder from "jumping" out of the weigh boat, ensuring accurate dosing and preventing environmental contamination.

  • Enclosed Weighing: Inside the fume hood, carefully open the vial. Transfer the required mass to a pre-tared anti-static weigh boat.

  • Immediate Sealing: Cap the source vial immediately and wrap the seal with Parafilm to maintain the anhydrous environment inside the primary container.

Phase 3: Dissolution & Buffer Preparation 6. Solvent Addition: Transfer the weighed powder to the reaction vessel. Slowly add the aqueous buffer or solvent to the powder.

  • Causality: Adding solvent to the powder (rather than dropping powder into a volume of solvent) minimizes the risk of aerosolizing the powder upon impact with the liquid surface.

  • Homogenization: Seal the reaction vessel completely before vortexing or sonicating.

    • Causality: Agitation generates micro-bubbles and aerosols. Sealing the vessel ensures that any mildly acidic aerosol generated during dissolution remains contained.

Workflow Visualization

G Storage Storage Retrieval (2-8°C, Desiccated) PPE Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Weighing Weighing & Transfer (Fume Hood / Enclosure) PPE->Weighing Dissolution Aqueous Dissolution (Buffer Preparation) Weighing->Dissolution Spill Spill Detected? Weighing->Spill Accidental Drop Exp Experimental Application (Assays, Synthesis) Dissolution->Exp SpillResp Spill Response Protocol (Sweep, Wipe, Contain) Spill->SpillResp Yes Spill->Exp No Waste Waste Segregation (Aqueous vs. Solid) SpillResp->Waste Exp->Waste Disposal Final Disposal (EHS Guidelines) Waste->Disposal

Workflow for handling 1-Amino-1-deoxy-D-psicose HCl, from PPE donning to disposal.

Spill Response & Decontamination Plan

Even with rigorous protocols, accidental spills occur. This response system ensures immediate containment without exacerbating the hazard.

Solid Powder Spill Response:

  • Avoid Dry Sweeping: Do not use a brush or dry paper towel.

    • Causality: Dry sweeping mechanically aerosolizes the fine hydrochloride salt, converting a localized surface hazard into an immediate inhalation hazard.

  • Wetting & Binding: Gently mist the spilled powder with a compatible solvent (e.g., DI water or 70% ethanol) to bind the particulates into a slurry.

  • Collection: Wipe up the wetted spill with absorbent laboratory wipes.

  • Chemical Neutralization: Wash the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual acidity from the hydrochloride salt, followed by a final DI water rinse .

Waste Disposal Streams:

  • Aqueous Waste: Solutions containing 1-Amino-1-deoxy-D-psicose hydrochloride must be collected in designated, chemically compatible aqueous waste carboys. Never dispose of untreated solutions down the sink .

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup wipes must be segregated into a sealed, labeled solid hazardous waste container to prevent secondary exposure to laboratory personnel .

References

  • "Product Catalogue", Carbosynth. URL: [Link]

  • "Working with Particularly Hazardous Chemicals", Florida State University. URL: [Link]

  • "Proper Use of Personal Protective Equipment (PPE)", Clinical Lab Manager. URL: [Link]

  • "Prudent Practices in Laboratory Safety", Kansas State University. URL: [Link]

  • "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection", National Institutes of Health (NIH). URL: [Link]

  • "Working with Chemicals - Prudent Practices in the Laboratory", National Research Council (US). URL: [Link]

  • "School Chemistry Laboratory Safety Guide", Consumer Product Safety Commission (CPSC). URL: [Link]

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